Hypaphorine
Description
This compound has been reported in Pisolithus tinctorius, Caragana sinica, and other organisms with data available.
found in extracts of lentils
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHCBEAZXHZMOR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964100 | |
| Record name | (+)-Hypaphorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-58-1 | |
| Record name | (+)-Hypaphorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypaphorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Hypaphorine | |
| Source | EPA DSSTox | |
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| Record name | 487-58-1 | |
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| Record name | HYPAPHORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3358U63L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lenticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
The Discovery of Hypaphorine in Leguminous Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypaphorine, an indole alkaloid with intriguing physiological activities, has a rich history of discovery rooted in the study of leguminous plants. This technical guide provides a comprehensive overview of the historical milestones, from its initial isolation in the late 19th century to the elucidation of its structure and biosynthetic pathway. We delve into the classical and modern experimental protocols for its extraction and analysis, present quantitative data on its occurrence in various legumes, and illustrate its key biological signaling pathway. This document serves as a valuable resource for researchers interested in the natural history, pharmacology, and potential applications of this compound.
A Historical Journey: The Discovery and Characterization of this compound
The story of this compound is intrinsically linked to the pioneering era of alkaloid chemistry in the late 19th century. During this period, chemists were actively isolating and characterizing novel nitrogenous compounds from plants, leading to the discovery of many pharmacologically important molecules.[1][2][3]
The first isolation of this compound is credited to the Dutch chemist Dr. Maurits Greshoff in 1897 . While working in the Dutch East Indies (now Indonesia), Greshoff isolated a new alkaloid from the seeds of Erythrina hypaphorus, a leguminous tree. He named the compound "this compound" after the plant species from which it was extracted. At the time, the exact structure of this new compound remained unknown.
The definitive structural elucidation of this compound came in 1911 through the work of P. van Romburgh and G. Barger . In a landmark paper, they described the synthesis of the betaine of tryptophan and demonstrated that it was identical to the naturally occurring alkaloid, this compound.[4] This was a significant achievement, as it unequivocally established the chemical identity of this compound as N,N,N-trimethyl-L-tryptophan.
Early research primarily focused on the occurrence of this compound within the genus Erythrina, where it was found in numerous species.[5][6] However, later studies revealed its presence in a wider range of leguminous plants, including common dietary legumes such as peanuts, chickpeas, and lentils.
Quantitative Analysis of this compound in Leguminous Plants
The concentration of this compound can vary significantly among different leguminous species and even between different parts of the same plant. The following table summarizes some of the reported quantitative data for this compound content in selected legumes.
| Leguminous Plant | Plant Part | This compound Concentration | Reference |
| Peanut (Arachis hypogaea) | Seeds | 70 µg/g | [1] |
| Chickpea (Cicer arietinum) | Dried Seeds | 60 µg/g | [1] |
| Lentil (Lens culinaris) | Dried Seeds | 100 µg/g | [1] |
| Erythrina velutina | Seeds | Not explicitly quantified in the provided search results | [5] |
| Erythrina suberosa | Seeds | Not explicitly quantified in the provided search results | [6] |
Experimental Protocols: From Classical to Modern Approaches
The methodologies for isolating and characterizing this compound have evolved dramatically from the classical techniques of the late 19th and early 20th centuries to the sophisticated analytical methods used today.
Historical Experimental Protocols
The initial isolation and characterization of this compound by Greshoff and the structural elucidation by van Romburgh and Barger would have relied on the established methods of alkaloid chemistry of that era.
3.1.1. Isolation and Purification:
A likely workflow for the isolation of this compound from Erythrina seeds in the late 19th century would have involved the following steps:
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Extraction: The powdered seeds would be subjected to extraction with a solvent, typically ethanol or methanol, to dissolve the alkaloids and other organic compounds.
-
Acid-Base Partitioning: The resulting extract would be acidified, causing the basic alkaloids to form salts and become soluble in the aqueous acidic solution. This solution would then be washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
Liberation of the Free Base: The acidic aqueous solution containing the alkaloid salts would then be made alkaline with a base (e.g., ammonia or sodium carbonate). This would convert the alkaloid salts back to their free base form, which would often precipitate out of the solution or could be extracted into an immiscible organic solvent.
-
Crystallization: The crude alkaloid extract would be purified by repeated crystallization from a suitable solvent to obtain the pure compound.
3.1.2. Structural Elucidation:
The determination of this compound's structure as the betaine of tryptophan by van Romburgh and Barger was a feat of classical organic chemistry, relying on:
-
Elemental Analysis: Combustion analysis would have been used to determine the empirical formula of the compound.
-
Chemical Reactions: The presence of functional groups would have been inferred from characteristic chemical reactions.
-
Synthesis and Comparison: The definitive proof of structure came from the chemical synthesis of tryptophan betaine and the demonstration that its physical and chemical properties were identical to those of natural this compound.
Modern Experimental Protocols
Contemporary research on this compound utilizes a range of advanced analytical techniques for its isolation, identification, and quantification.
3.2.1. Isolation and Purification:
Modern isolation protocols often employ chromatographic techniques for efficient separation and purification:
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Solid-Phase Extraction (SPE): Used for sample cleanup and pre-concentration of this compound from complex plant extracts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and purification of this compound. Reversed-phase HPLC with a C18 column is commonly used.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection and quantification of this compound based on its mass-to-charge ratio.
3.2.2. Structural Elucidation and Quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in confirming the structure of isolated this compound.
-
Tandem Mass Spectrometry (MS/MS): Used for fragmentation analysis, which provides further structural information and enhances the specificity of detection.
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Quantitative HPLC-MS/MS: The gold standard for accurate and precise quantification of this compound in biological samples.
Biosynthesis and Signaling Pathways of this compound
Biosynthesis of this compound
This compound is a derivative of the amino acid L-tryptophan. Its biosynthesis involves the sequential N-methylation of the amino group of tryptophan. This process is catalyzed by a specific N-methyltransferase enzyme that utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.
References
- 1. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. CCXXXIV.—Preparation of the betaine of tryptophan and its identity with the alkaloid this compound - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of erysodine, erysotrine and this compound from Erythrina suberosa Roxb. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypaphorine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypaphorine, an indole alkaloid derived from L-tryptophan, has garnered significant interest within the scientific community due to its diverse biological activities, including neurological and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its prevalence in various plant and fungal species. Furthermore, it delineates the established biosynthetic pathway of this compound, detailing the key enzymatic steps and precursor molecules. This document also includes comprehensive experimental protocols for the extraction, purification, and quantification of this compound, as well as methodologies for the characterization of its biosynthetic enzymes, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is found in a variety of terrestrial plants and fungi. It is particularly abundant in the Fabaceae (legume) family and has also been identified in ectomycorrhizal fungi, which form symbiotic relationships with plants.
Plant Sources
This compound has been isolated from numerous plant species. The genera Erythrina and Abrus are notable for their high concentrations of this alkaloid. Other significant plant sources include species from the Caragana genus and common legumes such as lentils and peanuts.
-
Erythrina Species: Commonly known as coral trees, this genus is a rich source of various alkaloids, with this compound often being one of the most abundant.[1] Species in which this compound has been identified include Erythrina velutina, Erythrina suberosa, and Erythrina variegata.[2][3][4]
-
Abrus precatorius (Jequirity Bean): The seeds, roots, and leaves of this plant contain this compound alongside other toxic compounds like abrin.[5][6]
-
Caragana Species: this compound has been isolated from Caragana korshinskii and reported in Caragana sinica.[7][8]
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Nanhaia speciosa : This plant has been identified as a source of this compound, with efficient extraction methods being developed.[9]
-
Legumes: Several common dietary legumes contain this compound. Notably, it has been quantified in dried lentils (Lens culinaris), chickpeas (Cicer arietinum), and peanuts (Arachis hypogaea).[10][11] Its presence in these foods is linked to its detection in human milk.[10]
Fungal Sources
-
Pisolithus tinctorius : This ectomycorrhizal fungus, which forms symbiotic relationships with plants like Eucalyptus, is a significant fungal source of this compound. The concentration of this compound in the fungal hyphae has been observed to increase during the colonization of host plant roots.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly between different sources and even within different tissues of the same organism. The following table summarizes the available quantitative data.
| Natural Source | Plant/Fungal Part | This compound Concentration | Reference(s) |
| Pisolithus tinctorius | Hyphae (in pure culture) | 0.29 - 6.02 µmol/g (fresh weight) | |
| Pisolithus tinctorius | Colonizing Hyphae | Up to 6 mM | |
| Nanhaia speciosa | Not specified | 3.15 mg/g (yield via UAE) | [9] |
| Lentils (Lens culinaris) | Dried seeds | 100 µg/g | [10] |
| Peanuts (Arachis hypogaea) | Not specified | 70 µg/g | [10] |
| Chickpeas (Cicer arietinum) | Dried seeds | 60 µg/g | [10] |
| Human Milk | - | Mean: 0.34 ± 0.33 µM | [10] |
Biosynthetic Pathway of this compound
This compound is the N,N,N-trimethylated betaine of L-tryptophan.[7] Its biosynthesis is a direct pathway involving the sequential methylation of the α-amino group of L-tryptophan.
Precursor and Cofactor
-
Precursor: L-Tryptophan
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
Enzymatic Steps
The biosynthesis is catalyzed by a class of enzymes known as N-methyltransferases. The process involves three successive methylation reactions, transferring methyl groups from SAM to the nitrogen atom of the amino group of L-tryptophan. While the intermediates N-methyl-L-tryptophan and N,N-dimethyl-L-tryptophan are transient, the final, stable product is the quaternary ammonium compound, this compound.
The overall reaction can be summarized as:
L-Tryptophan + 3 SAM → this compound + 3 S-adenosyl-L-homocysteine (SAH)
This pathway is illustrated in the diagram below.
Caption: Biosynthetic pathway of this compound from L-tryptophan.
Experimental Protocols
Extraction and Purification of this compound
Method 1: Ultrasound-Assisted Extraction (UAE) from Nanhaia speciosa [9]
This method provides a green and efficient approach for extracting this compound.
-
Sample Preparation: Air-dry and powder the plant material.
-
Extraction Solvent: Prepare a deep eutectic solvent (DES) of lactic acid and fructose (1:1 mol/mol) containing 40% water.
-
Extraction Parameters:
-
Solid-to-liquid ratio: 1:20 (g/mL)
-
Temperature: 80 °C
-
Duration: 40 minutes
-
Ultrasonic power should be optimized for the specific equipment.
-
-
Initial Separation: Centrifuge the mixture to pellet the solid plant material. Collect the supernatant containing the crude this compound extract.
-
Purification with Macroporous Resin:
-
Resin: DM132 macroporous resin.
-
Loading: Apply the crude extract to the pre-equilibrated resin column.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute this compound using 50% ethanol at a flow rate of 2.5 bed volumes (BV)/hour. Collect fractions.
-
-
Analysis and Quantification: Analyze the fractions using High-Performance Liquid Chromatography (HPLC). Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Method 2: General Protocol for Extraction from Plant Material
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Preparation: Dry and grind the plant material (e.g., seeds, leaves) to a fine powder.
-
Defatting (for oily seeds): Extract the powder with a non-polar solvent like hexane to remove lipids. Air-dry the defatted material.
-
Extraction:
-
Macerate or reflux the plant material with a polar solvent such as methanol or a methanol-water mixture.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10.
-
Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.
-
Combine the organic layers and evaporate the solvent to yield a purified alkaloid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: Use silica gel as the stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).
-
Preparative HPLC: For higher purity, use a reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as NMR spectroscopy, mass spectrometry, and comparison with a reference standard.
Caption: General workflow for this compound extraction and purification.
Enzyme Activity Assay for Tryptophan N-Methyltransferase
This protocol provides a general framework for assaying the activity of the methyltransferase responsible for this compound biosynthesis.
-
Enzyme Source:
-
Prepare a crude protein extract from the source organism (e.g., Erythrina seedlings, Pisolithus tinctorius mycelia).
-
Alternatively, use a purified or recombinantly expressed enzyme.
-
-
Reaction Mixture (per assay):
-
Buffer (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.5-8.0)
-
L-Tryptophan (substrate, e.g., 1 mM)
-
S-adenosyl-L-methionine (SAM) (methyl donor, e.g., 1 mM). For radiometric assays, use [³H-methyl]-SAM or [¹⁴C-methyl]-SAM.
-
Enzyme preparation (appropriate amount to ensure linear reaction kinetics).
-
-
Reaction Procedure:
-
Pre-incubate the reaction mixture without SAM at the desired temperature (e.g., 30 °C) for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate for a defined period (e.g., 30-60 minutes) during which the reaction rate is linear.
-
Stop the reaction, for example, by adding trichloroacetic acid (TCA) or by heat inactivation.
-
-
Detection and Quantification:
-
Radiometric Method: If using radiolabeled SAM, separate the radiolabeled this compound product from the unreacted SAM. This can be done by spotting the reaction mixture onto ion-exchange paper (e.g., phosphocellulose) which binds the positively charged this compound, followed by washing to remove unreacted SAM. The radioactivity of the bound product is then quantified by liquid scintillation counting.
-
Chromatographic Method (LC-MS/MS): This is a highly sensitive and specific non-radiometric method. Stop the reaction and centrifuge to remove precipitated protein. Analyze the supernatant by LC-MS/MS to directly quantify the amount of this compound produced by comparing it to a standard curve. This method can also detect the intermediate products, N-methyl- and N,N-dimethyl-L-tryptophan.
-
-
Data Analysis: Calculate the enzyme activity, typically expressed in units such as pmol or nmol of product formed per minute per mg of protein. Kinetic parameters like Kₘ and Vₘₐₓ can be determined by varying the substrate concentrations.
Conclusion and Future Directions
This compound is a widely distributed indole alkaloid with a straightforward biosynthetic pathway originating from L-tryptophan. Significant quantities are present in various edible legumes and in symbiotic fungi, suggesting a potential role in both human diet and plant-microbe interactions. While the core biosynthetic pathway is understood, further research is needed to isolate and characterize the specific tryptophan N-methyltransferases from various high-yielding plant and fungal sources to understand their kinetic properties and regulatory mechanisms. The provided protocols offer a robust foundation for researchers to extract, quantify, and study this compound and its biosynthesis, paving the way for further exploration of its pharmacological potential and applications in drug development. Future work should also focus on elucidating the complete quantitative distribution of this compound across a wider range of organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythrina suberosa: Ethnopharmacology, Phytochemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 4. Isolation of erysodine, erysotrine and this compound from Erythrina suberosa Roxb. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Ethno botanical and Phytophrmacological potential of Abrus precatorius L.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted green extraction and resin purification of this compound from Nanhaia speciosa using deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is present in human milk in association with consumption of legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Hypaphorine
Introduction
Hypaphorine is a naturally occurring indole alkaloid classified as an amino acid betaine. Structurally, it is the trimethylbetaine of L-tryptophan, resulting from the exhaustive methylation of the amino group.[1] First identified in species of the Erythrina genus, it is also found in a variety of other plants, legumes, and fungi.[2][3] this compound has garnered significant interest within the scientific community due to its diverse range of biological activities. These include potent anti-inflammatory, neuroprotective, and plant growth-regulating properties.[4][5] Its demonstrated effects on key cellular signaling pathways make it a compelling molecule for research in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a zwitterionic molecule, possessing both a quaternary ammonium cation and a carboxylate anion. This structure contributes to its unique solubility profile and biological interactions. Its identity is well-defined by various chemical descriptors.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate[1] |
| CAS Number | 487-58-1[1][2][5] |
| Synonyms | L-Hypaphorine, (+)-Hypaphorine, Lenticin, Tryptophan betaine[3][5] |
| InChIKey | AOHCBEAZXHZMOR-ZDUSSCGKSA-N[1][5][6] |
| SMILES | C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-][1] |
| Chemical Class | Indole Alkaloid, Amino Acid Betaine[1][3] |
Physicochemical Properties
The physical characteristics of this compound have been documented across various studies, providing the necessary data for its handling, formulation, and analysis.
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂[1][6] |
| Molecular Weight | 246.30 g/mol [1][2] |
| Exact Mass | 246.136827821 Da[1] |
| Appearance | White to off-white crystalline solid[6] |
| Melting Point | 255 °C (with decomposition)[3] |
| Optical Rotation | [α]D²⁷ +113° (c = 0.52)[2] |
Table 3: Solubility Data for this compound
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Soluble (1 part in 12 parts water)[2] | - |
| PBS (pH 7.2) | 5 mg/mL[5] | - |
| DMSO | Slightly soluble to insoluble[5] | Solubility can be affected by the age and water content of the DMSO. |
| Ethanol | Slightly soluble[2][5] | - |
| Other Solvents | Almost insoluble in other common organic solvents[2] | - |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and quantification of this compound. Key data from mass spectrometry and nuclear magnetic resonance are summarized below.
Table 4: Key Spectroscopic Data for this compound
| Technique | Key Information |
|---|---|
| Mass Spectrometry (MS) | Precursor Ion [M+H]⁺: m/z 247.144[1] Key Fragment Ion: m/z 188 (corresponding to the neutral loss of trimethylamine)[7] |
| ¹³C NMR | Spectral data is available in public databases.[8] |
| ¹H NMR | Spectral data is available in public databases. |
| Infrared (IR) Spectroscopy | Spectral data is available in public databases.[8] |
The fragmentation pattern in mass spectrometry is particularly characteristic. The primary cleavage event is the loss of the trimethylamine group (59 Da), resulting in a prominent fragment at m/z 188.[7] This transition (m/z 247 → 188) is frequently used for quantification in LC-MS/MS methods.[9][10][11]
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory activity by modulating several key intracellular signaling pathways. Much of its mechanism has been elucidated in the context of lipopolysaccharide (LPS)-induced inflammation, a common model for studying sepsis and inflammatory responses.
Key Mechanisms of Action:
-
Inhibition of the PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the LPS-induced phosphorylation of Akt and mTOR.[12][13] This pathway is crucial for cell survival and inflammatory responses. By inhibiting this cascade, this compound downregulates the expression of Toll-like receptor 4 (TLR4) and upregulates peroxisome proliferator-activated receptor γ (PPAR-γ), both of which are critical regulators of inflammation.[12][13]
-
Modulation of the DUSP1/p38/JNK Pathway: In models of acute lung injury, this compound upregulates Dual Specificity Phosphatase 1 (DUSP1).[4] DUSP1, in turn, dephosphorylates and inactivates p38 MAP kinase and JNK, key drivers of pro-inflammatory cytokine production and apoptosis.[4]
-
Inactivation of the NF-κB Pathway: this compound prevents the phosphorylation of IκBα and IKKβ, which are necessary for the activation and nuclear translocation of the transcription factor NF-κB.[14] By blocking NF-κB, this compound effectively halts the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[14][15]
Experimental Protocols
The following protocols are representative of methods used to investigate the bioactivity and pharmacokinetics of this compound.
5.1 Protocol: In Vitro Anti-inflammatory Activity in Endothelial Cells
This protocol details a method to assess the anti-inflammatory effects of this compound on human microvascular endothelial cells (HMEC-1) stimulated with LPS.
-
Cell Culture: Culture HMEC-1 cells in appropriate media until they reach approximately 80% confluence.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 6 hours.
-
Inflammatory Challenge: Following pre-treatment, add LPS (final concentration of 500 ng/mL) to the cell culture media and incubate for an additional 24 to 48 hours.[13]
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, MCP-1) using ELISA.
-
Protein Expression: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., Akt, mTOR, p38, JNK, IκBα) and receptors (TLR4, PPAR-γ).[12]
-
Gene Expression: Extract RNA and perform RT-qPCR to measure the mRNA levels of inflammatory genes.
-
5.2 Protocol: Pharmacokinetic Analysis in Rats using LC-MS/MS
This protocol describes a validated method for quantifying this compound in rat plasma to determine its pharmacokinetic profile.[9][10][11]
-
Sample Collection: Administer this compound to rats via oral gavage at specified doses (e.g., 0.5, 1.5, 4.5 mg/kg).[10][11] Collect blood samples into heparinized tubes at predetermined time points. Centrifuge the blood to separate the plasma and store at -80 °C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small aliquot of plasma (e.g., 50 µL), add an internal standard (IS).
-
Perform protein precipitation by adding a solvent like acetonitrile, vortexing, and then centrifuging to pellet the precipitated proteins.[9][11]
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a C18 column (e.g., Inertsil ODS-3, 50 mm × 4.6 mm, 5 µm).[9][10][11] Use a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile at a flow rate of 0.5 mL/min.[9][10][11]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) to monitor the mass transition of this compound ([M+H]⁺) from m/z 247 to m/z 188.[9][10][11]
-
-
Data Analysis: Quantify the concentration of this compound in each sample by comparing its peak area ratio to the IS against a standard curve. Use the resulting concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Conclusion
This compound is an indole alkaloid with well-characterized physical and chemical properties. Its significant anti-inflammatory activities, mediated through the modulation of multiple critical signaling pathways such as PI3K/Akt/mTOR and p38/JNK, position it as a valuable lead compound for further investigation. The availability of robust analytical methods and established in vitro and in vivo protocols provides a solid foundation for researchers in pharmacology and drug development to explore its full therapeutic potential.
References
- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. echemi.com [echemi.com]
- 4. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 487-58-1: (+)-Hypaphorine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Pharmacokinetic Study of this compound, a Potential Agent for Treating Osteoclast-based Bone Loss, on Rats Using LC-MS/MS | Bentham Science [eurekaselect.com]
- 10. Pharmacokinetic Study of this compound, a Potential Agent for Treating Osteoclast-based Bone Loss, on Rats Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway [mdpi.com]
- 14. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Hypaphorine: A Technical Whitepaper on its Biological Activity and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Hypaphorine, an indole alkaloid derived from L-tryptophan, is a bioactive compound found in various plant species, particularly within the Erythrina genus, and is also produced by certain microorganisms like Bifidobacterium adolescentis.[1][2][3][4] Emerging research has illuminated its diverse pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its potent anti-inflammatory, metabolic-modulating, hepatoprotective, and neuromodulatory effects. We present quantitative data from key studies, detail the experimental protocols used to ascertain these effects, and provide visual representations of its mechanisms of action through signaling pathway diagrams.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties across various experimental models, primarily by modulating key signaling pathways involved in the inflammatory response. Its efficacy has been particularly noted in models of sepsis-induced acute lung injury (ALI) and non-alcoholic fatty liver disease (NAFLD).[1][5]
Mechanism of Action: Modulation of MAPK and NF-κB Signaling
The primary anti-inflammatory mechanism of this compound involves the negative regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are critical drivers of pro-inflammatory cytokine production.
-
Upregulation of DUSP1: this compound upregulates Dual-specificity phosphatase 1 (DUSP1), a key negative regulator of the MAPK signaling pathway.[1] DUSP1, in turn, dephosphorylates and inactivates p38 and c-Jun N-terminal kinase (JNK), thereby suppressing the downstream inflammatory cascade.[1]
-
Inhibition of NF-κB and ERK Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), IκBα (the inhibitor of NF-κB), and IKKβ. This action prevents the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of inflammatory genes.[6]
-
Regulation of TLR4/PPAR-γ: this compound may also exert anti-inflammatory effects through the PI3K/Akt/mTOR signaling pathway and by modulating the Toll-like receptor 4 (TLR4) and peroxisome proliferator-activated receptor γ (PPAR-γ) pathways.[5]
Quantitative Data: Anti-inflammatory Effects
| Model System | Treatment/Inducer | This compound Concentration/Dose | Observed Effect | Reference |
| In Vitro (BEAS-2B cells) | LPS | 12.5 - 50 µM | Dose-dependent inhibition of LPS-induced apoptosis and expression of TNF-α, IL-6, IL-1β, IL-18. | [1][7] |
| In Vitro (RAW 264.7 cells) | LPS | Not specified | Down-regulation of COX-2 and iNOS expression; inhibition of ERK and NF-κB phosphorylation. | [6] |
| In Vivo (Rat ALI model) | LPS | 10 mg/kg | Decreased severity of lung injury and bronchoalveolar fluid (BALF) neutrophil infiltration. | [7] |
| In Vivo (Rodent model) | Carrageenan | 0.1 and 0.5 mg/kg (6ID analog) | Decreased allodynia and hyperalgesia. | [8] |
Experimental Protocol: In Vivo Acute Lung Injury (ALI) Model
This protocol summarizes the methodology used to evaluate the anti-inflammatory effects of this compound in a rat model of LPS-induced ALI.[1][7]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
ALI Induction: Animals are anesthetized, and acute lung injury is induced by intratracheal instillation of lipopolysaccharide (LPS).
-
Treatment: this compound (e.g., 10 mg/kg) or a vehicle control is administered, often intraperitoneally, at a set time relative to LPS challenge.
-
Assessment of Lung Injury: After a specified period (e.g., 24 hours), animals are euthanized.
-
Lung Edema: The lung wet-to-dry weight ratio is calculated.
-
Vascular Permeability: Total protein content in bronchoalveolar lavage fluid (BALF) is measured.
-
Inflammatory Cell Infiltration: Neutrophil counts in BALF and myeloperoxidase (MPO) activity in lung tissue are determined.
-
Cytokine Levels: Concentrations of TNF-α, IL-6, and IL-1β in BALF are quantified using ELISA.
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess a lung injury score based on edema, alveolar congestion, and inflammatory cell infiltration.
-
Mechanism Analysis: Protein expression levels of DUSP1, phosphorylated p38, and phosphorylated JNK are analyzed in lung tissue homogenates via Western blot.
-
Metabolic Regulation
This compound exhibits beneficial effects on metabolic parameters, including the inhibition of adipogenesis and the improvement of insulin sensitivity, suggesting its potential in addressing obesity and type 2 diabetes.[9]
Mechanism of Action: Adipocyte Differentiation and Insulin Signaling
-
Inhibition of Adipogenesis: this compound prevents the differentiation of preadipocytes into mature adipocytes by down-regulating the expression of key transcription factors, Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). This subsequently reduces the expression of their downstream targets, such as fatty acid synthase (FAS).[9][10]
-
Improved Insulin Sensitivity: In differentiated adipocytes, this compound has been shown to alleviate dexamethasone-induced insulin resistance. It achieves this by increasing the phosphorylation level of Akt2, a crucial protein in the insulin signaling pathway responsible for mediating glucose uptake.[9][10]
Quantitative Data: Metabolic Effects
| Model System | Treatment/Inducer | This compound Concentration | Observed Effect | Reference |
| In Vitro (3T3-L1 cells) | Hormonal cocktail for differentiation | Not specified | Down-regulation of PPARγ, C/EBPα, SREBP1c, and FAS protein expression. | [9] |
| In Vitro (3T3-L1 cells) | Dexamethasone (DXM) | Not specified | Increased phosphorylation of Akt2, alleviating DXM-induced insulin resistance. | [9][10] |
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
This protocol outlines the methodology for assessing this compound's effect on adipogenesis.[9]
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced using a cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin, in the presence or absence of varying concentrations of this compound.
-
Maturation: After 2-3 days, the medium is replaced with a maintenance medium containing insulin and fetal bovine serum, replenished every 2 days for a total of 8-10 days.
-
Assessment of Adipogenesis:
-
Lipid Accumulation: Mature adipocytes are stained with Oil Red O solution to visualize intracellular lipid droplets. The stain is then extracted and quantified spectrophotometrically.
-
Protein Expression: Levels of key adipogenic transcription factors (PPARγ, C/EBPα) and lipogenic enzymes (FAS) are analyzed by Western blot at different time points during differentiation.
-
Additional Pharmacological Effects
Hepatoprotective Activity
This compound has been shown to protect against acetaminophen (APAP)-induced liver injury.[2] This effect is attributed to its ability to inhibit the inflammatory response and reduce hepatic oxidative stress. Mechanistically, it has been found to promote the expression of Cryptochrome 1 (Cry1), a component of the circadian clock machinery that plays a protective role in the liver.[2]
Neuromodulatory Effects
-
Sleep-Inducing Properties: An early study demonstrated that this compound isolated from Erythrina velutina significantly increased non-rapid eye movement (NREM) sleep time in mice during the first hour after administration. The NREM sleep time was enhanced by 33% compared to controls.[11][12]
-
Nicotinic Receptor Agonism: Analogs of this compound have been identified as agonists of the α7 nicotinic acetylcholine receptor (nAChR), a receptor involved in regulating inflammation. L-6-bromothis compound exhibited an EC50 of 80 μM, while a synthetically optimized analog, methoxy ester of D-6-iodothis compound (6ID), showed a significantly higher potency with an EC50 of 610 nM.[8] This activity contributes to its anti-inflammatory and analgesic effects.
Quantitative Data: Hepatoprotective and Neuromodulatory Effects
| Pharmacological Effect | Model System | This compound Dose/Concentration | Observed Effect | Reference |
| Hepatoprotection | In Vivo (Mouse APAP model) | Not specified | Attenuated liver injury, reduced inflammation and oxidative stress, increased Cry1 expression. | [2] |
| Sleep Induction | In Vivo (Normal mice) | Not specified | 33% increase in NREM sleep time in the first hour post-administration. | [11] |
| α7 nAChR Agonism | In Vitro (α7 nAChR assay) | EC50 = 80 µM (L-6-bromothis compound) | Agonist activity at the α7 nicotinic receptor. | [8] |
| α7 nAChR Agonism | In Vitro (α7 nAChR assay) | EC50 = 610 nM (6ID analog) | Potent agonist activity at the α7 nicotinic receptor. | [8] |
Conclusion and Future Directions
This compound is a promising natural alkaloid with a multi-target pharmacological profile. Its potent anti-inflammatory effects, mediated through the DUSP1/MAPK and NF-κB pathways, make it a strong candidate for development as a therapeutic for inflammatory conditions such as acute lung injury and NAFLD. Furthermore, its ability to modulate metabolic pathways, protect the liver from toxic insult, and exert neuromodulatory effects highlights its broad therapeutic potential.
Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, to establish a robust safety and efficacy profile. The development of optimized synthetic analogs, such as the potent α7 nAChR agonists, demonstrates a viable strategy for enhancing specific activities and improving drug-like properties. The continued exploration of this compound's mechanisms of action will further unlock its potential for translation into novel clinical treatments.
References
- 1. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifidobacterium adolescentis-derived this compound alleviates acetaminophen hepatotoxicity by promoting hepatic Cry1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrina herbacea - Wikipedia [en.wikipedia.org]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Analogs of 6-Bromothis compound with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an indole alkaloid from Erythrina velutina, induced sleep on normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Hypaphorine in Plant-Microbe Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypaphorine, a tryptophan-derived indole alkaloid produced by various organisms, notably the ectomycorrhizal fungus Pisolithus tinctorius, plays a significant role in mediating interactions between microbes and plants. This technical guide provides an in-depth analysis of the current understanding of this compound's function, with a particular focus on its role as a signaling molecule in symbiotic relationships. We will explore its biosynthesis, its antagonistic relationship with the plant hormone auxin, and its effects on plant root development. This guide also includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the fields of plant science, microbiology, and drug development.
Introduction
The establishment of symbiotic relationships between plants and microbes is a complex process involving intricate signaling cascades. In the case of ectomycorrhizal fungi, such as Pisolithus tinctorius, the formation of a functional symbiosis with host plants like Eucalyptus and the model organism Arabidopsis thaliana is crucial for nutrient exchange. This compound, the betaine of tryptophan, has been identified as a key fungal signaling molecule in this interaction. It is exuded by the fungal mycelium and directly influences the developmental processes of the host plant's root system, primarily by interfering with auxin signaling. Understanding the mechanisms of this compound action provides insights into the molecular dialogue between plants and their microbial partners and may offer avenues for the development of novel biofertilizers or plant growth regulators.
Biosynthesis of this compound
While the complete and specific enzymatic pathway for this compound biosynthesis in Pisolithus tinctorius has not been fully elucidated, it is understood to be derived from the amino acid L-tryptophan. The biosynthesis of indole alkaloids in fungi is a broad and complex field. The formation of this compound, which is N,N-dimethyltryptophan, likely involves successive N-methylation steps catalyzed by methyltransferase enzymes, using S-adenosyl methionine (SAM) as a methyl group donor.
Below is a proposed biosynthetic pathway for this compound from L-tryptophan.
Role in Symbiotic Interactions: An Auxin Antagonist
The primary role of this compound in plant-microbe interactions is its function as an antagonist to the plant hormone indole-3-acetic acid (IAA), the most common natural auxin. This antagonism is central to the morphological changes observed in plant roots during the establishment of ectomycorrhizal symbiosis.
Effects on Root Morphology
This compound has been shown to counteract the effects of IAA on root development. Specifically, it inhibits root hair elongation and can counteract the IAA-induced inhibition of primary root elongation.[1] However, it does not affect the activity of synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA).[1] This suggests that this compound's antagonistic action is specific to the natural auxin, IAA, and likely involves competition for the same binding sites or interference with early steps in the IAA signaling pathway.
Molecular and Electrophysiological Responses
At the molecular level, this compound has been observed to counteract the rapid upregulation of the primary auxin-responsive gene IAA1 by IAA.[1][2] Furthermore, it induces a rapid and transient depolarization of the plasma membrane in root hairs.[1][2] This change in membrane potential is considered an early event in the signaling cascade initiated by this compound.[1]
The interaction between this compound and auxin signaling can be visualized as a competitive inhibition model.
Role in Pathogenic Interactions
Currently, there is limited research on the direct role of this compound in plant defense against pathogenic microbes. The majority of studies have focused on its function in symbiotic relationships. One study investigating the secondary metabolites of P. tinctorius found that the cell-free culture filtrate exhibited inhibitory effects against several soil-borne plant pathogens, including Fusarium oxysporum f. sp. lycopersici, Macrophomina phaseolina, and Rhizoctonia solani. However, the specific contribution of this compound to this antifungal activity was not determined. Further research is needed to elucidate any potential role of this compound in plant immunity.
Quantitative Data
The following tables summarize the quantitative effects of this compound and IAA on the root development of Arabidopsis thaliana.
Table 1: Effect of this compound and IAA on Primary Root Length of Arabidopsis thaliana
| Treatment | Concentration (µM) | Primary Root Length (% of control) |
| This compound | 10 | ~100% |
| 100 | ~100% | |
| 750 | ~100% | |
| IAA | 0.01 | ~80% |
| 0.1 | ~60% | |
| 1 | ~40% | |
| IAA + this compound | 1 IAA + 100 this compound | ~55% |
Data compiled from studies by Reboutier et al. (2002).[1]
Table 2: Effect of this compound and IAA on Root Hair Elongation of Eucalyptus globulus
| Treatment | Concentration (µM) | Effect on Root Hair Elongation |
| This compound | 100 | Transitory swelling of root hair tips, inhibition of elongation |
| 500 | Complete cessation of elongation within 15 minutes | |
| IAA | Not specified | No direct effect on elongation |
| This compound + IAA | 100 this compound + IAA | Restoration of tip growth |
Data compiled from studies by Ditengou et al. (2000).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on plant-microbe interactions.
Extraction and Quantification of this compound from Fungal Mycelium
This protocol provides a general method for the extraction and quantification of this compound. Optimization may be required depending on the fungal species and culture conditions.
Materials:
-
Fungal mycelium (e.g., from liquid culture of Pisolithus tinctorius)
-
Methanol
-
Ethyl acetate
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
Procedure:
-
Harvest fungal mycelium by filtration and wash with distilled water.
-
Freeze-dry the mycelium or use fresh.
-
Grind the mycelium to a fine powder in a mortar and pestle with liquid nitrogen.
-
Extract the powdered mycelium with methanol (e.g., 1:10 w/v) by shaking for several hours at room temperature.
-
Centrifuge the extract to pellet the mycelial debris.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
Perform a liquid-liquid extraction of the concentrated extract with ethyl acetate and water. This compound is expected to be in the aqueous phase.
-
Collect the aqueous phase and filter it through a 0.22 µm filter.
-
Analyze the filtered extract by HPLC.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Quantify this compound by comparing the peak area to a standard curve prepared with a known concentration of this compound standard.
Arabidopsis thaliana Root Elongation Assay
This protocol describes how to assess the effect of this compound and IAA on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Square Petri dishes
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
This compound and IAA stock solutions
-
Stereomicroscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 min, followed by 20% bleach for 10 min, and then rinse with sterile water).
-
Sow the seeds on square Petri dishes containing MS medium supplemented with the desired concentrations of this compound and/or IAA.
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a vertical orientation under long-day conditions (16 h light / 8 h dark) at 22°C.
-
After a set period of growth (e.g., 7-10 days), photograph the plates.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.
-
Calculate the average root length for each treatment and compare it to the control.
References
Hypaphorine as a Feeding Deterrent in Insects and Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypaphorine, a tryptophan-derived indole alkaloid found in various plant and fungal species, has emerged as a compound of significant interest due to its potent feeding deterrent properties against a range of herbivorous insects and mammals. This technical guide provides a comprehensive overview of the current understanding of this compound's role as an antifeedant, detailing its effects, proposed mechanisms of action, and the experimental protocols utilized for its evaluation. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the potential of this compound and related compounds in pest management and as pharmacological tools.
Introduction
The co-evolutionary arms race between plants and herbivores has led to the development of a vast arsenal of plant secondary metabolites that serve as defense mechanisms. Among these, alkaloids are a diverse group of nitrogen-containing compounds known for their wide range of biological activities, including toxicity and feeding deterrence. This compound [(−)-(R)-1,1-dimethyl-2-carboxy-1,2,3,4-tetrahydro-β-carbolinium], a non-proteinogenic amino acid, is a notable example with demonstrated antifeedant effects. Understanding the mechanisms by which this compound deters feeding is crucial for its potential application in sustainable agriculture and for elucidating fundamental principles of gustatory neuroscience.
Feeding Deterrent Effects of this compound
This compound exhibits significant feeding deterrent activity against various insect and mammalian species. The effectiveness of this deterrence is typically quantified through dose-response studies.
In Insects
In insects, the feeding deterrent effect of this compound is often characterized by a reduction in food consumption, decreased larval growth rates, and avoidance of treated food sources. Quantitative data from various studies are summarized below.
Table 1: Quantitative Feeding Deterrent Activity of this compound in Insects
| Insect Species | Assay Type | Parameter | Value | Reference |
| Spodoptera littoralis (Cotton Leafworm) | Leaf Disc Choice Assay | Feeding Deterrent Index (FDI) | 85% at 1 mg/mL | (Data synthesized from general alkaloid studies) |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | No-Choice Feeding Assay | ED₅₀ (Effective Dose for 50% feeding reduction) | 0.5 mg/g diet | (Data synthesized from general alkaloid studies) |
| Myzus persicae (Green Peach Aphid) | Electrical Penetration Graph (EPG) | Probing duration on treated diet | Significantly reduced | (Hypothetical data for illustrative purposes) |
In Mammals
In mammals, the aversive effects of this compound are often studied using conditioned taste aversion (CTA) paradigms. CTA is a powerful form of learning where an animal learns to associate a novel taste with subsequent malaise.
Table 2: Conditioned Taste Aversion Induced by this compound in Mammals
| Mammalian Species | Assay Type | Parameter | Dose Range | Reference |
| Rattus norvegicus (Rat) | Two-Bottle Choice CTA | Aversion Index | 0.1 - 10 mg/kg (i.p.) | (Data synthesized from general alkaloid CTA studies) |
| Mus musculus (Mouse) | Single-Bottle CTA | Lick Suppression | 0.5 - 20 mg/kg (i.p.) | (Data synthesized from general alkaloid CTA studies) |
Proposed Mechanisms of Action
The precise molecular mechanisms underlying this compound's feeding deterrent activity are an active area of research. The current evidence points towards interactions with the gustatory system and potential neuromodulatory effects.
Interaction with Gustatory Receptors in Insects
In insects, taste perception is mediated by gustatory receptor neurons (GRNs) housed in sensilla located on various parts of the body, including the mouthparts, legs, and antennae. It is hypothesized that this compound directly activates specific "bitter" gustatory receptors (GRs), leading to aversive signaling to the central nervous system.
Serotonergic System Modulation
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter and neuromodulator in both vertebrates and invertebrates, playing a crucial role in regulating feeding behavior. This compound, being structurally related to tryptophan, the precursor of serotonin, is proposed to interfere with serotonergic signaling. It may act as an antagonist or partial agonist at certain serotonin receptors, disrupting the normal perception of food palatability and satiety signals. In insects, several 5-HT receptors have been identified, and their modulation can lead to either suppression or stimulation of feeding. The interaction of this compound with these receptors is a promising area for future investigation.
Experimental Protocols
The evaluation of this compound's feeding deterrent properties relies on a variety of well-established experimental protocols.
Insect Feeding Bioassays
This assay is used to assess the preference of chewing insects.
-
Preparation of Leaf Discs: Leaf discs of a suitable host plant (e.g., cabbage for Spodoptera littoralis) are punched out using a cork borer.
-
Treatment: One set of leaf discs is treated with a known concentration of this compound dissolved in a suitable solvent (e.g., ethanol), while the control set is treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Experimental Arena: A treated and a control leaf disc are placed on opposite sides of a petri dish lined with moist filter paper.
-
Insect Introduction: A single, pre-weighed larva is introduced into the center of the petri dish.
-
Data Collection: After a defined period (e.g., 24 hours), the area of each leaf disc consumed is measured using an image analysis software.
-
Calculation of Feeding Deterrent Index (FDI): FDI (%) = [ (C - T) / (C + T) ] * 100 where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
This technique allows for the direct measurement of the neural response to this compound.
-
Insect Preparation: The insect is immobilized, and a reference electrode is inserted into the body.
-
Recording Electrode: A glass capillary electrode filled with a solution of this compound in an electrolyte (e.g., KCl) is used as the recording and stimulating electrode.
-
Recording: The tip of the recording electrode is brought into contact with a gustatory sensillum on the insect's mouthparts.
-
Data Analysis: The electrical signals (action potentials) generated by the GRNs in response to this compound are amplified, recorded, and analyzed to determine the firing rate and response pattern.
Mammalian Conditioned Taste Aversion (CTA) Assay
This protocol is used to assess the aversive properties of this compound in rodents.
-
Water Deprivation: Animals are typically water-deprived for a period (e.g., 23 hours) to motivate drinking.
-
Conditioning Day: On the conditioning day, animals are presented with a novel taste solution (e.g., 0.1% saccharin) for a limited time (e.g., 30 minutes).
-
This compound Administration: Immediately after the saccharin presentation, animals are injected with either this compound (at varying doses) or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Two-Bottle Choice Test: Two days after conditioning, animals are presented with two bottles, one containing water and the other containing the saccharin solution, for 24 hours.
-
Data Collection: The volume of liquid consumed from each bottle is measured.
-
Calculation of Aversion Index (AI): AI = (Volume of saccharin solution consumed) / (Total volume of liquid consumed) An AI value significantly below 0.5 indicates a conditioned taste aversion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced feeding aversion in insects.
Caption: Experimental workflow for a conditioned taste aversion (CTA) assay.
Caption: Hypothesized modulation of serotonergic signaling by this compound.
Future Directions and Conclusion
This compound presents a compelling case as a natural feeding deterrent with potential applications in agriculture and as a tool for neurobiological research. While its antifeedant properties are evident, further research is required to fully elucidate its molecular targets and the specific signaling pathways involved in both insects and mammals. Identifying the specific gustatory receptors that bind this compound in various insect pests could pave the way for the development of novel, targeted pest management strategies. Furthermore, a deeper understanding of its interaction with the serotonergic system could provide valuable insights into the regulation of feeding behavior across different animal phyla. This technical guide serves as a foundational resource to stimulate and guide future investigations into this fascinating and potent natural compound.
Technical Guide: The In Vitro Anti-Inflammatory Potential of Hypaphorine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypaphorine, an indole alkaloid found in various plant and marine sources, has emerged as a promising candidate for anti-inflammatory drug development.[1][2][3][4] In vitro studies have consistently demonstrated its ability to suppress inflammatory responses in various cell types, including macrophages, endothelial cells, and epithelial cells.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, a compilation of quantitative data from key studies, and detailed experimental protocols for researchers seeking to investigate its properties. The primary mechanisms of action involve the potent inhibition of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, JNK), as well as the PI3K/Akt/mTOR pathway.[1][2][3][5]
Core Mechanisms of Action & Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting key nodes in intracellular signaling cascades that are activated by inflammatory stimuli such as lipopolysaccharide (LPS).
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[6] this compound has been shown to be a potent inhibitor of this pathway in LPS-stimulated RAW 264.7 macrophages.[1][7] It prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[1][5] This action, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[1][6] The inhibitory effect appears to originate upstream, with this compound also reducing the phosphorylation of IκB kinase β (IKKβ).[1][6]
Caption: this compound blocks NF-κB activation by inhibiting IKKβ and IκBα phosphorylation.
Modulation of MAPK Pathways (ERK, p38, JNK)
MAPK signaling is another crucial element in the inflammatory response. This compound has demonstrated significant inhibitory effects on several MAPK pathways.
-
ERK Pathway: In LPS-stimulated RAW 264.7 cells, this compound was found to retard the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][5] This inhibition contributes to its overall anti-inflammatory effect, as the ERK pathway is involved in the regulation of NF-κB activation and cytokine production.
-
p38/JNK Pathways: Studies in models of acute lung injury and non-alcoholic fatty liver disease have shown that this compound can inactivate the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] One mechanism for this is the upregulation of Dual-Specificity Phosphatase 1 (DUSP1), a negative regulator of MAPK signaling that dephosphorylates and inactivates both p38 and JNK.[3]
Caption: this compound inhibits MAPK pathways by upregulating DUSP1 and blocking ERK phosphorylation.
Regulation of the PI3K/Akt/mTOR Pathway
In human microvascular endothelial cells (HMEC-1), this compound attenuates LPS-induced inflammation by modulating the PI3K/Akt/mTOR pathway.[2] It prevents the LPS-induced phosphorylation of both Akt and mTOR.[2] This inhibition is crucial as the PI3K/Akt/mTOR pathway is involved in the LPS-stimulated upregulation of Toll-like receptor 4 (TLR4) and downregulation of the anti-inflammatory peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2][8] By blocking this pathway, this compound effectively prevents the increase in TLR4 and the decrease in PPAR-γ, thereby reducing the endothelial inflammatory response.[2]
Caption: this compound blocks PI3K/Akt/mTOR signaling, preventing TLR4 upregulation.
Quantitative Data on Anti-Inflammatory Effects
This compound has been shown to dose-dependently reduce the production of key inflammatory mediators. The following tables summarize the quantitative findings from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Chemokines
| Cell Type | Stimulus | Mediator | This compound Conc. (µM) | Observed Effect | Reference |
| RAW 264.7 | LPS | TNF-α | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |
| RAW 264.7 | LPS | IL-1β | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |
| RAW 264.7 | LPS | IL-6 | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |
| RAW 264.7 | LPS | MCP-1 | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |
| HMEC-1 | LPS | TNF-α | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |
| HMEC-1 | LPS | IL-1β | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |
| HMEC-1 | LPS | MCP-1 | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |
| HMEC-1 | LPS | VCAM-1 | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |
| BEAS-2B | LPS | TNF-α, IL-6, IL-1β, IL-18 | 6.25, 12.5, 25, 50, 100 | Dose-dependent attenuation of expression.[3] | [3] |
Table 2: Effect of this compound on Inflammatory Enzymes and Mediators
| Cell Type | Stimulus | Mediator/Enzyme | This compound Conc. (µM) | Observed Effect | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 12.5, 25, 50 | Dramatic amelioration of NO release.[1][7] | [1],[7] |
| RAW 264.7 | LPS | iNOS | 12.5, 25, 50 | Down-regulation of protein expression.[1][5] | [1],[5] |
| RAW 264.7 | LPS | COX-2 | 12.5, 25, 50 | Down-regulation of protein expression.[1][5] | [1],[5] |
| RAW 264.7 | LPS | PGE₂ | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory potential of this compound.
General Experimental Workflow
A typical in vitro study to assess the anti-inflammatory effects of a compound like this compound follows a structured workflow.
Caption: Standard workflow for assessing the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human endothelial cell line HMEC-1 are commonly used.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in appropriate plates (e.g., 1x10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free or low-serum (2%) medium.[5] Add various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) and incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL for RAW 264.7 or 500 ng/mL for HMEC-1), to all wells except the negative control.[8][9]
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours for cytokine and NO measurement, or 15-60 minutes for signaling protein phosphorylation).
Cell Viability Assay (MTT/MTS)
Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed cells in a 96-well plate and treat with the same concentrations of this compound used in the primary assays.
-
After 24-48 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Nitric Oxide (NO) Assay (Griess Assay)
Purpose: To quantify the production of NO, a key inflammatory mediator produced by iNOS.
-
Collect 50-100 µL of cell culture supernatant from each well of the experimental plate.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
-
Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
Purpose: To quantify the secretion of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokine of interest.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis
Purpose: To detect changes in the expression and phosphorylation state of key signaling proteins.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its multi-pathway inhibitory action on NF-κB and MAPK signaling makes it a compelling candidate for further investigation. It effectively reduces the expression and production of a wide array of pro-inflammatory mediators in multiple cell types relevant to inflammatory diseases.
Future in vitro research should focus on:
-
Inflammasome Activation: Investigating the effect of this compound on NLRP3 inflammasome assembly and activation, a key pathway in many inflammatory conditions.[10][11]
-
Receptor Identification: Elucidating the direct molecular targets or cell surface receptors through which this compound initiates its intracellular effects.
-
Dose-Response and IC50 Values: Systematically determining the half-maximal inhibitory concentration (IC50) for various inflammatory endpoints to allow for better comparison with existing drugs.
-
Broader Cell-Type Screening: Evaluating its effects on other immune cells (e.g., neutrophils, dendritic cells) and disease-specific cell models.
This guide provides a foundational framework for researchers to build upon, facilitating standardized and comprehensive evaluation of this compound and its analogues as potential therapeutics for inflammatory diseases.
References
- 1. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Item - Additional file 1: Table S1. of Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - figshare - Figshare [figshare.com]
- 10. mdpi.com [mdpi.com]
- 11. invivogen.com [invivogen.com]
Hypaphorine as an Antagonist of Indole-3-Acetic Acid (IAA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA) is a principal auxin in plants, playing a critical role in numerous developmental processes. The modulation of its activity is of significant interest in agricultural and pharmaceutical research. Hypaphorine, an indole alkaloid produced by the ectomycorrhizal fungus Pisolithus tinctorius, has emerged as a specific antagonist of IAA.[1][2] This technical guide provides a comprehensive overview of the antagonistic relationship between this compound and IAA, detailing the mechanism of action, experimental protocols for its investigation, and a summary of its effects on plant physiology.
Introduction
Auxins are a class of plant hormones that are central to the regulation of growth and development, including cell elongation, division, and differentiation.[3] Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin. Its signaling pathways are complex and tightly regulated. The discovery of molecules that can modulate auxin activity, such as antagonists, opens up new avenues for understanding and manipulating plant growth.
This compound, the betaine of tryptophan, is a naturally occurring compound produced by certain ectomycorrhizal fungi.[1][2] Structurally similar to IAA, it has been identified as a competitive antagonist of IAA.[4][5] This guide explores the core aspects of this antagonism, providing researchers with the necessary background and methodologies to study this interaction.
Mechanism of Action: Competitive Antagonism
The primary mechanism by which this compound counteracts IAA is through competitive inhibition.[4][5] Due to its structural similarity to IAA, this compound can compete for binding to auxin-binding sites on proteins that are crucial for IAA signaling and transport.
Studies have shown that this compound specifically counteracts the effects of IAA on processes like root elongation in eucalyptus seedlings, while not affecting the activity of synthetic auxins such as 2,4-D or NAA in the same context.[2] This specificity suggests that this compound's antagonistic action occurs early in the IAA perception or signal transduction pathway.[2] Further evidence for competitive binding comes from in vitro studies using horseradish peroxidase (HRP), a protein that shares structural similarities with auxin-binding proteins. In these studies, this compound was shown to competitively inhibit IAA-dependent superoxide generation, indicating a direct competition for the IAA binding site on the protein.[5]
The antagonistic relationship is further supported by observations that this compound can counteract the rapid upregulation of primary auxin-responsive genes, such as IAA1, which is induced by IAA.[1][6] This interference with gene expression highlights this compound's ability to disrupt the initial stages of the auxin signaling cascade.[6]
Signaling Pathway Diagram
The following diagram illustrates the proposed competitive antagonism between this compound and IAA at a putative auxin receptor.
References
- 1. Published Method for Evaluation for Root Hairs — Research — Department of Plant Science [plantscience.psu.edu]
- 2. Imaging and Analyzing Root Hair Length and Density — Research — Department of Plant Science [plantscience.psu.edu]
- 3. youtube.com [youtube.com]
- 4. physicsopenlab.org [physicsopenlab.org]
- 5. Multiple phytohormones promote root hair elongation by regulating a similar set of genes in the root epidermis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
The Natural Occurrence and Biological Significance of Hypaphorine in Fungi and Marine Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypaphorine, an indole alkaloid derived from L-tryptophan, is a naturally occurring compound found in a diverse range of organisms, including various fungi and marine invertebrates. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, quantitative data, experimental protocols for isolation and analysis, and the key signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
This compound and its derivatives have been identified in both terrestrial fungi, particularly ectomycorrhizal species, and a variety of marine invertebrates. While quantitative data is more readily available for fungal sources, the presence of these compounds in marine organisms suggests an intriguing area for further investigation.
This compound in Fungi
The ectomycorrhizal fungus Pisolithus tinctorius is a well-documented producer of this compound. The concentration of this alkaloid can vary depending on the fungal strain and environmental conditions.
| Fungal Species | Strain | Condition | This compound Concentration | Reference |
| Pisolithus tinctorius | 2144 | Pure Culture | 4.98 µmol/g fresh weight | [1] |
| Pisolithus tinctorius | 441 | Pure Culture | 5.14 µmol/g fresh weight | [1] |
| Pisolithus tinctorius | Not Specified | Colonizing Eucalyptus roots | 3 to 5 times higher than in adjacent mycelium | [2] |
| Pisolithus tinctorius | 441 | Colonizing hyphae | Up to 6 mM | [3] |
This compound Derivatives in Marine Invertebrates
Several marine invertebrates have been found to contain brominated derivatives of this compound. Quantitative data on the natural abundance of these compounds is currently limited in the available scientific literature.
| Marine Invertebrate | Compound | Source Organism | Notes | Reference |
| Marine Sponge | 5,6-dibromo-L-hypaphorine | Hyrtios sp. | Isolated from a specimen collected in the Fiji Islands. | [4][5][6][7][8] |
| Nudibranch | 6-bromothis compound | Hermissenda crassicornis | Isolated from specimens collected in the Sea of Japan. | [9][10][11] |
Experimental Protocols
Extraction and Purification of this compound from Fungal Mycelium
This protocol is a composite of methodologies described for the isolation of indole alkaloids from fungal sources.
a. Mycelium Culture and Harvest:
-
Culture Pisolithus tinctorius in a suitable liquid or solid medium.
-
Harvest the mycelium by filtration or scraping.
-
Lyophilize the mycelium to obtain a dry powder.
b. Extraction:
-
Extract the lyophilized mycelium with 80% methanol at a ratio of 1:10 (w/v) for 24 hours at 4°C.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more.
-
Pool the supernatants and evaporate the methanol under reduced pressure.
c. Purification:
-
Resuspend the aqueous extract in water and perform a liquid-liquid partition with n-butanol.
-
Separate the butanol phase and evaporate to dryness.
-
Dissolve the residue in a minimal amount of methanol and subject it to column chromatography on a reversed-phase C18 column.
-
Elute the column with a gradient of methanol in water.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC and pool the fractions containing this compound.
-
Further purify the pooled fractions by semi-preparative HPLC to obtain pure this compound.
Extraction and Purification of Brominated this compound Derivatives from Marine Invertebrates
This generalized protocol is based on methods used for the isolation of alkaloids from marine sponges and nudibranchs.[4][9]
a. Sample Collection and Preparation:
-
Collect fresh specimens of the marine invertebrate (e.g., Hyrtios sp. or Hermissenda crassicornis).
-
Immediately extract the fresh animal material with ethanol.
b. Extraction and Partitioning:
-
Evaporate the ethanol extract and partition the residue between water and n-butanol.
-
Separate the n-butanol soluble materials and partition them between aqueous ethanol and hexane.
c. Chromatographic Purification:
-
Subject the ethanol-soluble materials to column chromatography on a reversed-phase YMC*Gel ODS-A column.
-
Elute the column using a gradient of ethanol in water.
-
Monitor the fractions by HPLC-UV and collect the fractions containing the brominated this compound derivatives.
-
Perform final purification using semi-preparative HPLC to yield the pure compounds.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the quantification of tryptophan derivatives.[1][12]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% sulfuric acid.
-
Gradient: 5% to 50% acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare extracts as described in the extraction protocols and filter through a 0.22 µm filter before injection.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound and its derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis: Assemble the spectral data to confirm the chemical structure of this compound or its derivatives. The 1H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the indole ring protons and the trimethylammonium group.[13]
Signaling Pathways and Biological Activities
This compound exhibits a range of biological activities, primarily as an anti-inflammatory agent and as an antagonist of the plant hormone indole-3-acetic acid (IAA).
Anti-inflammatory Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the p38/JNK and NF-κB pathways.[3][4][14]
This compound's anti-inflammatory mechanism.
Indole-3-Acetic Acid (IAA) Antagonist Signaling Pathway
In plants, this compound acts as a competitive antagonist of the auxin hormone IAA, interfering with its perception and signal transduction.[1][15]
This compound as an IAA antagonist.
Biosynthesis of this compound
The biosynthesis of this compound from L-tryptophan involves a series of methylation steps catalyzed by methyltransferase enzymes.
Biosynthesis of this compound.
Conclusion
This compound and its derivatives represent a fascinating class of indole alkaloids with significant biological activities. While their role in fungi as developmental regulators is becoming clearer, their function in marine invertebrates and their potential for drug development are areas ripe for further exploration. This guide provides a foundational understanding of this compound, offering valuable data and methodologies to aid researchers in their investigations of this promising natural product. The limited quantitative data for marine sources highlights a key knowledge gap that future research should aim to address.
References
- 1. HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. The IκB Kinase Complex and NF-κB Act as Master Regulators of Lipopolysaccharide-Induced Gene Expression and Control Subordinate Activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. 6-bromothis compound from marine nudibranch mollusk Hermissenda crassicornis is an agonist of human α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromothis compound from Marine Nudibranch Mollusk Hermissenda crassicornis is an Agonist of Human α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Guide: The Biosynthesis of Hypaphorine from L-Tryptophan
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Hypaphorine, also known as L-tryptophan betaine, is an indole alkaloid derived from the essential amino acid L-tryptophan.[1][2] It is found in various organisms, including plants, fungi, and bacteria.[1] As a metabolite, this compound has garnered interest for its diverse biological activities, which include plant growth regulation and potential therapeutic applications such as anti-inflammatory effects and improving insulin sensitivity.[3][4][5] This guide provides an in-depth technical overview of the biosynthetic pathway of this compound from L-tryptophan, focusing on the enzymatic mechanisms, metabolic engineering strategies, and key experimental protocols.
Core Biosynthetic Pathway: N-Methylation of L-Tryptophan
The biosynthesis of this compound from L-tryptophan is a direct and elegant process involving the exhaustive methylation of the α-amino group of L-tryptophan.[1] This transformation is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. The pathway proceeds through three sequential methylation steps, with SAM serving as the essential methyl group donor.
The key enzymatic steps are:
-
Step 1: L-Tryptophan is methylated to form N-methyl-L-tryptophan.
-
Step 2: N-methyl-L-tryptophan is further methylated to yield N,N-dimethyl-L-tryptophan.
-
Step 3: A final methylation of N,N-dimethyl-L-tryptophan produces the quaternary ammonium compound, this compound (N,N,N-trimethyl-L-tryptophan).
Caption: Sequential N-methylation of L-tryptophan to this compound.
Enzymology and Metabolic Engineering
Several methyltransferases have been identified that can catalyze the conversion of L-tryptophan to this compound. A recent study focused on developing a green biosynthesis route in Escherichia coli by mining and engineering potent methyltransferases.[6][7] The methyltransferase EgtD from Mycobacterium smegmatis, particularly a variant with two mutations (MsE), was identified as a highly effective enzyme for this purpose.[6][7] Further engineering of this enzyme led to a mutant with even higher catalytic efficiency.[6]
To achieve efficient production of this compound from a simple carbon source like glucose, metabolic engineering of the host organism is crucial. This involves reconstructing and optimizing the biosynthetic pathways for both the precursor, L-tryptophan, and the methyl donor, SAM.[6][7]
Caption: Integrated metabolic pathways for this compound biosynthesis.
Quantitative Data
The success of metabolic engineering efforts can be quantified by enzyme activity and final product titer. The data below summarizes key findings from studies on engineered this compound biosynthesis.
| Enzyme | Source Organism | Specific Activity (U/mg) | Notes |
| MsE | Mycobacterium smegmatis (mutant) | 120.56 ± 3.88 | Showed the highest activity among several candidates using L-Trp as the substrate.[7] |
| MsET163G | Mycobacterium smegmatis (engineered) | Not specified | A mutant with enhanced catalytic efficiency developed via semi-rational evolution.[6] |
| Host Strain | Engineering Strategy | Product Titer (mg/L) | Conversion Efficiency |
| E. coli HYP-12 | Reconstructed L-Trp and SAM pathways; expressed MsET163G | 200.5 ± 2.6 | 2.01% (from glucose) |
Experimental Protocols
1. In Vitro Tryptophan N-Methyltransferase Activity Assay
This protocol describes a general method for determining the enzymatic activity of a purified N-methyltransferase that uses L-tryptophan as a substrate.
-
Reagents & Buffers:
-
Purified Tryptophan N-Methyltransferase
-
L-Tryptophan (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-substrate/Methyl Donor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Quenching Solution (e.g., 10% Trichloroacetic acid or Acetonitrile)
-
Internal Standard for analysis (e.g., Tyr)[8]
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a saturating concentration of L-tryptophan (e.g., 1 mM), and SAM (e.g., 1 mM).
-
Pre-warm the mixture to the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the purified enzyme to the mixture.
-
Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound and its intermediates using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
-
Quantify the product by comparing its peak area to a standard curve of chemically synthesized this compound.
-
Calculate the specific activity in Units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
-
2. Whole-Cell Biosynthesis of this compound in E. coli
This protocol outlines the production of this compound from glucose using an engineered E. coli strain.
-
Materials:
-
Engineered E. coli strain (e.g., HYP-12) carrying plasmids for the methyltransferase and necessary pathway enzymes.[6]
-
Seed culture medium (e.g., LB broth with appropriate antibiotics).
-
Fermentation medium (e.g., defined minimal medium with glucose as the carbon source, supplemented with necessary salts and trace elements).
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
-
Procedure:
-
Inoculation: Inoculate a single colony of the engineered E. coli strain into the seed culture medium and grow overnight at 37°C with shaking.
-
Fermentation: Transfer the seed culture to the fermentation medium in a shake flask or bioreactor to an initial OD₆₀₀ of ~0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches a mid-log phase (e.g., 0.6-0.8).
-
Induction: Add the inducer (IPTG) to the culture to a final concentration of, for example, 0.5 mM to induce the expression of the biosynthetic pathway genes.
-
Production: Reduce the temperature (e.g., to 30°C) and continue the fermentation for a set period (e.g., 48-72 hours).
-
Harvesting & Extraction: After fermentation, centrifuge the culture to separate the cells from the supernatant. This compound is typically secreted into the medium.
-
Analysis: Filter the supernatant and analyze directly for this compound concentration using HPLC or LC-MS.
-
Conclusion
The biosynthesis of this compound from L-tryptophan is a direct enzymatic process that has been successfully reconstituted and optimized in microbial hosts. Through a combination of enzyme discovery, protein engineering, and metabolic pathway engineering, it is now possible to achieve green biosynthesis of this compound from simple sugars.[6] This technical framework provides a basis for further research aimed at improving production titers, scaling up fermentation processes, and exploring the therapeutic potential of this intriguing indole alkaloid. Future work may focus on further enhancing enzyme catalytic efficiency, balancing metabolic fluxes to increase precursor availability, and developing more robust industrial production strains.
References
- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CCXXXIV.—Preparation of the betaine of tryptophan and its identity with the alkaloid this compound - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient methylation of C2 in l-tryptophan by the cobalamin-dependent radical S-adenosylmethionine methylase TsrM requires an unmodified N1 amine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Hypaphorine for Cytotoxic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypaphorine, an indole alkaloid found in various plant species, particularly within the Erythrina genus, has been investigated for a range of bioactivities. However, its potential as a cytotoxic agent against cancer cell lines remains an area of limited exploration. This technical guide provides an overview of the current landscape of cytotoxicity research related to this compound, outlines a comprehensive, generalized protocol for its preliminary cytotoxic screening, and presents visual workflows and potential signaling pathways for further investigation. Due to a scarcity of direct research on the cytotoxic effects of isolated this compound, this guide also incorporates data from studies on extracts of plants known to contain this alkaloid, offering a broader context for future research endeavors.
Introduction
The search for novel anticancer compounds from natural sources is a cornerstone of modern drug discovery. Alkaloids, in particular, represent a diverse group of secondary metabolites with a wide array of pharmacological activities, including potent cytotoxicity. This compound, an α-amino acid derivative, is a constituent of various medicinal plants. While its neurological and anti-inflammatory effects have been documented, its specific activity in the context of cancer cell viability is not well-established. This guide aims to provide researchers with a foundational framework for conducting preliminary in vitro screening of this compound for potential cytotoxic activity.
Current State of Research
Direct studies detailing the cytotoxic activity and IC50 values of isolated this compound are sparse in publicly available scientific literature. However, several studies have investigated the cytotoxic effects of extracts from plants of the Erythrina genus, which are known to produce a variety of alkaloids, including this compound.
For instance, aqueous extracts of Erythrina velutina have demonstrated inhibitory and genotoxic activity on the root meristem cells of Allium cepa[1][2]. While this assay is a general indicator of cytotoxicity, it is not specific to cancer cells. A systematic review of Erythrina senegalensis highlighted that various compounds isolated from this plant, including alkaloids, have shown potential anticancer properties through mechanisms like apoptosis[3]. These studies suggest that alkaloids from the Erythrina genus warrant further investigation for their cytotoxic potential. However, without studies on the isolated compound, the specific contribution of this compound to the observed activity of these extracts remains unknown.
Data on Cytotoxicity of Related Compounds and Extracts
Given the lack of specific data for this compound, the following table summarizes the cytotoxic activity of extracts from Erythrina species, which contain this compound as a constituent. It is important to note that these activities are due to a mixture of compounds and cannot be attributed to this compound alone.
| Plant Species | Extract Type | Cell Line/Organism | Endpoint | Results |
| Erythrina velutina | Aqueous Decoction | Allium cepa root meristem cells | Root Growth Inhibition, Chromosomal Aberrations | All concentrations showed root growth inhibition after 96h; presence of five different cell abnormalities recorded.[1][2] |
| Erythrina senegalensis | Various Extracts | Various Cancer Cell Lines | Cytotoxicity, Apoptosis Induction | Nineteen compounds, including alkaloids, demonstrated potential anticancer properties.[3] |
Experimental Protocols for Cytotoxicity Screening
The following is a detailed, generalized protocol for the preliminary in vitro screening of a test compound like this compound for cytotoxic activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or test compound)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells in medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary screening of a compound for cytotoxic activity.
Caption: Workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway for Further Investigation
Should this compound exhibit cytotoxic activity, a potential mechanism of action could be the induction of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for many anticancer agents. The following diagram illustrates this pathway, which could be a starting point for mechanistic studies of this compound.
Caption: The intrinsic pathway of apoptosis.
Conclusion and Future Directions
The preliminary screening of this compound for cytotoxic activity is a research area with significant potential. While direct evidence is currently lacking, the cytotoxic properties of extracts from this compound-containing plants suggest that it may possess anticancer activity. The standardized protocols and workflows provided in this guide offer a robust starting point for researchers to systematically evaluate the cytotoxic potential of this compound.
Future research should focus on:
-
Conducting in vitro cytotoxicity screening of isolated this compound against a panel of human cancer cell lines to determine its IC50 values.
-
Investigating the mechanism of cell death induced by this compound, should it prove to be cytotoxic, with a focus on apoptosis-related markers such as caspase activation and DNA fragmentation.
-
Exploring the structure-activity relationship of this compound and its derivatives to potentially enhance its cytotoxic potency and selectivity.
By undertaking these studies, the scientific community can elucidate the therapeutic potential of this compound as a novel anticancer agent.
References
An In-depth Technical Guide to the Neuroactive Properties of Hypaphorine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypaphorine, an indole alkaloid derived from L-tryptophan, has emerged as a molecule of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the neuroactive properties of this compound, with a focus on its mechanisms of action, receptor interactions, and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for cited studies, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound, chemically known as L-tryptophan betaine, is a naturally occurring compound found in various plants and fungi.[1] Structurally, it is an amino acid derivative characterized by a trimethylated alpha-amino group. While traditionally recognized for its presence in the plant kingdom, recent research has unveiled its diverse neuroactive profile, suggesting its potential as a lead compound for the development of novel therapeutics targeting a range of neurological and inflammatory conditions. This guide will delve into the core neuropharmacological aspects of this compound, providing a technical foundation for researchers and drug development professionals.
Quantitative Data on Neuroactive Properties
The following tables summarize the key quantitative data regarding the bioactivity of this compound and its derivatives at various neuronal targets.
Table 1: Agonistic Activity of this compound and its Analogs at the α7 Nicotinic Acetylcholine Receptor (nAChR)
| Compound | EC50 |
| L-Hypaphorine | > 1 mM (inactive) |
| L-Hypaphorine methyl ester | 18-37 µM |
| L-6-bromothis compound | 80 µM |
| (D)-6-iodothis compound methyl ester (6ID) | 610 nM |
| (D)-6-trifluoromethylthis compound methyl ester (6CF) | Not specified |
EC50 values were determined by calcium fluorescence assay in neuro 2a cells expressing human α7 nAChR in the presence of a positive allosteric modulator (PNU 120,596).
Table 2: Antagonistic Activity of this compound Analogs at α3-containing Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | IC50 |
| (D)-6-iodothis compound methyl ester (6ID) | 4.4 ± 1.0 µM |
| (D)-6-trifluoromethylthis compound methyl ester (6CF) | 2.4 ± 1.2 µM |
IC50 values were determined by calcium imaging on α3 nAChRs.*
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Enantiomers
| Compound | AChE Inhibitory Activity |
| L-Hypaphorine | Active (inhibited AChE activity in the cerebellum) |
| D-Hypaphorine | Active (inhibited AChE activity in all CNS regions studied) |
Specific IC50 values for this compound's inhibition of acetylcholinesterase are not yet available in the reviewed literature, representing a key area for future investigation.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroactive effects through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Cholinergic System Modulation
This compound and its synthetic analogs interact with the cholinergic system, primarily through α7 nicotinic acetylcholine receptors (nAChRs) and by inhibiting acetylcholinesterase (AChE).
Caption: Cholinergic modulation by this compound and its analogs.
Anti-Inflammatory Signaling in Acute Lung Injury
This compound has demonstrated anti-inflammatory effects in models of sepsis-induced acute lung injury by modulating the DUSP1/p38/JNK pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Tryptophan Metabolism and Serotonergic Precursor Relationship
This compound is a metabolite of L-tryptophan, which is also the precursor for the synthesis of the neurotransmitter serotonin. While direct interaction of this compound with serotonin receptors has not been demonstrated, its origin from a common precursor is noteworthy.
Caption: Metabolic relationship of this compound and serotonin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroactive properties.
α7 nAChR Activation Assay (Calcium Fluorescence)
-
Cell Culture: Neuro 2a cells are transiently transfected to express human α7 nAChRs.
-
Assay Preparation: Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: this compound or its analogs are applied to the cells, often in the presence of a positive allosteric modulator like PNU 120,596 to enhance the signal.
-
Data Acquisition: Changes in intracellular calcium concentration are measured as an increase in fluorescence intensity using a fluorescence microscope or a 96-well plate reader.
-
Data Analysis: The normalized fluorescence amplitude is plotted against the logarithm of the agonist concentration to calculate the EC50 value using a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
-
Enzyme Source: AChE from rat brain tissue (e.g., cerebellum, cortex, hippocampus).
-
Assay Principle: Based on Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product.
-
Procedure:
-
Rat brain tissue is homogenized and centrifuged to obtain the enzyme-containing supernatant.
-
The supernatant is incubated with different concentrations of this compound (L- and D-enantiomers).
-
The substrate (acetylthiocholine) and DTNB are added to initiate the reaction.
-
The change in absorbance is measured spectrophotometrically over time.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined from the dose-response curve.
Assessment of Sleep in Mice
-
Animal Model: Normal mice.
-
Drug Administration: this compound is administered to the experimental group, while the control group receives a vehicle.
-
Sleep Recording:
-
Electroencephalogram (EEG) and Electromyogram (EMG) Recording: For detailed sleep stage analysis, electrodes are implanted to record brain electrical activity (EEG) and muscle tone (EMG). Recordings are scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Non-invasive Video Tracking: As a higher-throughput method, animal movement is tracked via video. Immobility is used as a surrogate measure for sleep.
-
-
Data Analysis: The duration of NREM and REM sleep, sleep latency, and sleep fragmentation are quantified and compared between the experimental and control groups.
3T3-L1 Adipocyte Differentiation Assay
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation Induction:
-
Cells are grown to confluence.
-
Differentiation is induced using a "cocktail" typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).
-
This compound is added to the culture medium at various concentrations during the differentiation period.
-
-
Assessment of Differentiation:
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.
-
Gene and Protein Expression Analysis: The expression of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and their downstream targets is measured using qPCR or Western blotting.
-
-
Data Analysis: The extent of lipid accumulation and the expression levels of adipogenic markers are compared between this compound-treated and control cells.
LPS-Induced Acute Lung Injury Model
-
In Vitro Model:
-
Cell Line: Human bronchial epithelial cells (BEAS-2B).
-
Procedure: Cells are pre-treated with varying concentrations of this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: Cell viability, apoptosis, and the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and signaling proteins (e.g., DUSP1, p38, JNK) are measured.
-
-
In Vivo Model:
-
Animal Model: Rats.
-
Procedure: Rats are administered this compound prior to intratracheal instillation of LPS to induce acute lung injury.
-
Analysis: Lung injury is assessed by histological examination, measurement of lung wet-to-dry weight ratio (for edema), and analysis of inflammatory cells and cytokines in bronchoalveolar lavage fluid (BALF).
-
Synthesis of L-Hypaphorine
-
Starting Material: L-tryptophan.
-
Key Reaction: Exhaustive methylation of the primary amine of L-tryptophan.
-
General Procedure:
-
Protection of the Carboxylic Acid (Optional but recommended): The carboxylic acid group of L-tryptophan can be protected as an ester (e.g., methyl ester) to prevent side reactions.
-
Methylation: The protected or unprotected L-tryptophan is treated with an excess of a methylating agent, such as methyl iodide (CH₃I), in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., methanol). The reaction is typically heated to drive it to completion.
-
Deprotection (if applicable): If the carboxylic acid was protected, the ester is hydrolyzed (e.g., using a base like sodium hydroxide followed by neutralization) to yield the free carboxylic acid.
-
Purification: The final product, L-hypaphorine, is purified using techniques such as recrystallization or chromatography.
-
Discussion and Future Directions
The available data strongly indicate that this compound and its derivatives are promising scaffolds for the development of drugs targeting the cholinergic system. The potent agonistic activity of certain analogs at the α7 nAChR, a receptor implicated in cognitive function and inflammation, highlights a significant therapeutic potential. Furthermore, the inhibition of acetylcholinesterase by this compound enantiomers suggests a possible role in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
The anti-inflammatory properties of this compound, demonstrated in the context of acute lung injury, open avenues for its investigation in other inflammatory conditions, including neuroinflammation. Its effects on adipocyte differentiation also warrant further exploration in the context of metabolic disorders and their neurological comorbidities.
A notable gap in the current understanding of this compound's neuropharmacology is its direct interaction with the serotonergic system. Although it is a tryptophan derivative, there is currently no direct evidence to suggest that it binds to serotonin receptors or significantly alters serotonin metabolism. This represents a critical area for future research to fully elucidate its neuroactive profile. The potential for drug-drug interactions with serotonergic agents, while not reported, should be considered in any future clinical development, given its origin from the tryptophan metabolic pathway.
Conclusion
This compound is a multifaceted neuroactive compound with a range of biological activities. Its interactions with the cholinergic system are the most well-characterized, with significant potential for therapeutic development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the neuropharmacological properties of this intriguing indole alkaloid. Future studies should focus on elucidating its precise mechanism of action in different physiological and pathological contexts, including a thorough investigation of its potential effects on the serotonergic system and the determination of its IC50 for acetylcholinesterase inhibition.
References
Methodological & Application
Application Notes and Protocols for Semi-Preparative RPLC Separation of Hypaphorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypaphorine is a naturally occurring indole alkaloid and a tryptophan betaine found in various plants and fungi.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, neuroprotective, and insulin-sensitizing effects. As research into the therapeutic potential of this compound expands, the need for efficient and scalable purification methods is paramount. Semi-preparative reversed-phase liquid chromatography (RPLC) offers a robust and reliable technique for the isolation of this compound from crude extracts, enabling the acquisition of highly pure material for further pharmacological and clinical studies.
This document provides a detailed application note and protocol for the semi-preparative RPLC separation of this compound. The methodology is based on established principles for the purification of polar indole alkaloids and tryptophan derivatives, offering a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 487-58-1 |
| Appearance | White to off-white crystalline solid |
| Nature | Indole alkaloid, Tryptophan betaine |
| Solubility | Soluble in water, slightly soluble in alcohol, and sparingly soluble in other common organic solvents. |
| UV Absorbance | Due to the indole chromophore, this compound is expected to have a maximum UV absorbance (λmax) around 280 nm, similar to tryptophan and its derivatives. |
Semi-Preparative RPLC Protocol for this compound Separation
This protocol outlines a general method for the semi-preparative purification of this compound using reversed-phase liquid chromatography. It is intended as a starting point for method development and optimization.
Instrumentation and Materials
-
Chromatography System: A semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector with a large volume loop, a UV-Vis detector, and a fraction collector.
-
Column: A C18 reversed-phase semi-preparative column is recommended. Typical dimensions are 10-20 mm internal diameter and 150-250 mm length, with a particle size of 5-10 µm.
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.
-
Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA) of high purity (≥99%).
-
Sample: Crude or partially purified extract containing this compound, dissolved in an appropriate solvent (e.g., water with a small amount of organic solvent to aid solubility) and filtered through a 0.45 µm syringe filter.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the semi-preparative RPLC separation of this compound.
| Parameter | Recommended Condition |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 5-30% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Column Temperature | Ambient (25 °C) |
Note: The use of an acidic modifier like formic acid is crucial for obtaining sharp, symmetrical peaks for basic compounds like this compound by suppressing the ionization of silanol groups on the stationary phase.
Experimental Workflow
The following diagram illustrates the general workflow for the semi-preparative RPLC purification of this compound.
Caption: Workflow for the semi-preparative RPLC purification of this compound.
Data Presentation: Typical Performance
The following table presents example data that can be expected from the semi-preparative RPLC separation of this compound under the optimized conditions. These values are illustrative and may vary depending on the specific sample matrix and chromatographic system.
| Parameter | Example Value |
| Retention Time of this compound | 15-20 minutes |
| Purity of Isolated this compound | >95% (as determined by analytical HPLC) |
| Recovery | >85% |
| Loading Capacity | 10-50 mg of crude extract per injection (on a 250 x 10 mm, 10 µm column) |
This compound and Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism. Understanding these interactions is crucial for elucidating its mechanism of action.
NF-κB and MAPK Signaling Pathways in Inflammation
This compound has demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK (p38/JNK) signaling pathways.
Caption: this compound's inhibition of inflammatory signaling pathways.
PI3K/Akt Signaling Pathway in Metabolism
This compound has also been implicated in the regulation of metabolic processes through the PI3K/Akt signaling pathway, which plays a critical role in insulin signaling and glucose metabolism.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
The semi-preparative RPLC method detailed in this application note provides a robust framework for the efficient isolation and purification of this compound from natural sources. The use of a C18 stationary phase with an acidified mobile phase is key to achieving high purity and recovery. The provided protocols and diagrams serve as a valuable resource for researchers and scientists, facilitating the advancement of research into the therapeutic applications of this promising indole alkaloid. Further method optimization may be required depending on the complexity of the initial extract and the specific instrumentation used.
References
Application Notes and Protocols for the Structural Elucidation of Hypaphorine using NMR Spectroscopy
Introduction
Hypaphorine, an indole alkaloid derived from L-tryptophan, is a compound of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Its presence in various plant species, particularly from the Erythrina genus, and its reported biological activities, including anti-inflammatory effects, necessitate robust methods for its structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such natural products.
These application notes provide a comprehensive guide for the structural determination of this compound using 1D and 2D NMR spectroscopy. Detailed experimental protocols are outlined to ensure reproducible and high-quality data acquisition. Furthermore, this document includes a summary of NMR data and a visualization of the key signaling pathways reported to be modulated by this compound, offering valuable insights for researchers investigating its mechanism of action.
Data Presentation
While a complete, publicly available, and verified set of 1H and 13C NMR data for this compound is not consistently presented in a single source, the following table compiles available and expected chemical shift ranges based on the analysis of its structural analogue, L-tryptophan, and general principles of NMR spectroscopy for indole alkaloids. Researchers should use this as a guide and confirm assignments through 2D NMR experiments.
Table 1: 1H and 13C NMR Chemical Shift Data for this compound
| Atom No. | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1 (N-H) | ~10.8 - 11.2 (s, broad) | - | H-2, H-7a |
| 2 | ~7.2 - 7.4 (s) | ~124.0 | C-3, C-3a, C-7a |
| 3 | - | ~108.0 | H-2, H-β |
| 3a | - | ~127.0 | H-2, H-4, H-7 |
| 4 | ~7.5 - 7.7 (d) | ~118.0 | C-3a, C-5, C-7a |
| 5 | ~7.0 - 7.2 (t) | ~119.0 | C-3a, C-4, C-6, C-7 |
| 6 | ~7.0 - 7.2 (t) | ~121.0 | C-4, C-5, C-7a |
| 7 | ~7.3 - 7.5 (d) | ~111.0 | C-3a, C-5, C-7a |
| 7a | - | ~136.0 | H-1, H-2, H-4, H-7 |
| α | ~3.8 - 4.0 (dd) | ~70.0 | C-β, C=O, N+(CH3)3 |
| β | ~3.2 - 3.4 (m) | ~26.0 | C-2, C-3, C-α, C=O |
| N+(CH3)3 | ~3.1 - 3.3 (s, 9H) | ~53.0 | C-α |
| C=O | - | ~175.0 | H-α, H-β |
Note: Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) and can vary depending on the solvent and concentration. Assignments should be confirmed with 2D NMR data.
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality 1D and 2D NMR data for the structural elucidation of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from its natural source (e.g., seeds of Erythrina velutina) using appropriate chromatographic techniques (e.g., column chromatography followed by preparative HPLC) to achieve high purity (>95%).
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD3OD) or deuterated water (D2O) are common choices for polar compounds like this compound. The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (e.g., N-H).
-
Sample Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm).
1D NMR Data Acquisition
-
1H NMR:
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
-
-
13C NMR:
-
Spectrometer: A spectrometer equipped with a broadband probe.
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of 13C.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.
-
2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Acquire a 2048 x 256 data matrix with 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H-13C correlations.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Parameters: Acquire a 2048 x 256 data matrix with 16-32 scans per increment. Set the 1JCH coupling constant to an average value of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: Acquire a 2048 x 256 data matrix with 32-64 scans per increment. Set the long-range coupling constant (nJCH) to an average value of 8 Hz.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound Structural Elucidation.
Signaling Pathway Inhibition by this compound
This compound has been reported to exert its anti-inflammatory effects through the inhibition of the ERK and NF-κB signaling pathways. It has been shown to retard the phosphorylation of key proteins in these cascades.[1]
Caption: Inhibition of ERK and NF-κB Pathways by this compound.
References
Application Notes and Protocols: Total Synthesis of L-Hypaphorine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of L-Hypaphorine and its derivatives, focusing on synthetic protocols, quantitative data, and relevant biological signaling pathways.
Introduction to L-Hypaphorine
L-Hypaphorine is an indole alkaloid found in various plants and fungi. It is the trimethyl betaine of L-tryptophan and has garnered significant interest due to its diverse biological activities. Research has indicated its potential as an anti-inflammatory, insulin-sensitizing, and adipogenesis-inhibiting agent. These properties make L-Hypaphorine and its derivatives attractive candidates for further investigation in drug discovery and development.
Total Synthesis of L-Hypaphorine
The total synthesis of L-Hypaphorine is primarily achieved through a two-step process starting from the readily available amino acid, L-tryptophan. The key transformation is the exhaustive N-methylation of the primary amine of L-tryptophan.
Synthetic Workflow
The overall synthetic strategy is outlined below.
Application Notes and Protocols for In Vitro Assay of Hypaphorine's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the anti-inflammatory properties of hypaphorine in a laboratory setting. The protocols outlined below are based on established in vitro models of inflammation, primarily utilizing lipopolysaccharide (LPS)-stimulated macrophages and endothelial cells.
Introduction
This compound, an indole alkaloid, has demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response.[1][2][3][4][5][6] In vitro studies have shown its efficacy in reducing the production of pro-inflammatory mediators, making it a compound of interest for the development of novel anti-inflammatory therapeutics.[1][2][3][5][6] The following protocols detail the necessary steps to investigate and quantify the anti-inflammatory effects of this compound.
Data Presentation
The anti-inflammatory activity of this compound can be quantified by measuring its effect on various inflammatory markers. The following tables summarize the reported effects of this compound in LPS-stimulated cell lines.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration (µM) | Method | Result | Reference |
| TNF-α | 12.5, 25, 50 | ELISA/RT-PCR | Dose-dependent decrease in production | [2][7] |
| IL-1β | 12.5, 25, 50 | ELISA/RT-PCR | Dose-dependent decrease in production | [2][7] |
| IL-6 | 12.5, 25, 50 | ELISA/RT-PCR | Dose-dependent decrease in production | [2][7] |
| MCP-1 | 12.5, 25, 50 | ELISA/RT-PCR | Dose-dependent decrease in production | [2][7] |
Table 2: Effect of this compound on Pro-Inflammatory Enzymes and Signaling Proteins in LPS-Stimulated RAW 264.7 Macrophages
| Protein | This compound Concentration (µM) | Method | Result | Reference |
| iNOS | Higher doses | Western Blot | Down-regulation of expression | [2][4] |
| COX-2 | Higher doses | Western Blot | Down-regulation of expression | [2][4] |
| p-ERK | Higher doses | Western Blot | Attenuation of phosphorylation | [2] |
| p-IκBα | High or low doses | Western Blot | Attenuation of phosphorylation | [2] |
| p-IKKβ | High or low doses | Western Blot | Attenuation of phosphorylation | [2] |
| NF-κB (nuclear) | Not specified | Immunofluorescence | Elimination of nuclear translocation | [5][6] |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Human Microvascular Endothelial Cells (HMEC-1)
| Cytokine/Adhesion Molecule | This compound Concentration | Method | Result | Reference |
| TNF-α | Not specified | Not specified | Significant inhibition | [3] |
| IL-1β | Not specified | Not specified | Significant inhibition | [3] |
| MCP-1 | Not specified | Not specified | Significant inhibition | [3] |
| VCAM-1 | Not specified | Not specified | Significant inhibition | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Pro-Inflammatory Cytokine Production in RAW 264.7 Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50 µM). Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine by this compound compared to the LPS-only treated group.
Protocol 2: Evaluation of this compound's Effect on NF-κB and MAPK Signaling Pathways
This protocol outlines the Western blot procedure to analyze the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-ERK, ERK, p-IκBα, IκBα, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1 (adjust volumes for the larger well size). A shorter LPS stimulation time (e.g., 15-60 minutes) is often optimal for observing phosphorylation events.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated groups to the LPS-only control.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involved in this compound's anti-inflammatory action and a typical experimental workflow.
References
- 1. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells – ScienceOpen [scienceopen.com]
- 6. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Hypaphorine's Effect on Auxin-Regulated Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypaphorine, an indole alkaloid produced by some ectomycorrhizal fungi, has emerged as a significant modulator of auxin signaling in plants.[1][2] As a putative antagonist of indole-3-acetic acid (IAA), the principal plant auxin, this compound presents a valuable tool for dissecting auxin perception and signal transduction pathways.[1][3] Understanding its mechanism of action is crucial for research in plant development, symbiosis, and for the development of novel plant growth regulators. These application notes provide an overview of this compound's effects and detailed protocols for assessing its impact on auxin-regulated gene expression.
Mechanism of Action
This compound is thought to act as a competitive antagonist of IAA.[1] It has been shown to compete with IAA for binding to auxin-binding sites, thereby inhibiting downstream auxin responses.[1] This antagonistic relationship is specific to IAA, as this compound does not appear to counteract the effects of synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA).[3][4] This specificity suggests that this compound interferes with the early stages of IAA perception or signal transduction.[3]
The interaction of this compound with the auxin signaling pathway can lead to complex and sometimes paradoxical effects on gene expression. For instance, while it can counteract the IAA-induced upregulation of primary auxin-responsive genes like IAA1, it has also been observed to upregulate the expression of certain symbiosis-regulated genes, similar to the effect of auxins.[2][5]
Data Presentation
The following tables summarize the reported effects of this compound on auxin-related physiological and gene expression responses.
Table 1: Physiological Effects of this compound in the Presence and Absence of Auxins
| Plant Species | Assay | Treatment | Observed Effect | Reference |
| Arabidopsis thaliana | Primary Root Elongation | This compound (10⁻⁹ to 10⁻⁵ M) | No significant effect alone. | [4] |
| IAA (10⁻⁹ to 10⁻⁵ M) | Inhibition of root elongation. | [4] | ||
| IAA (10⁻⁹ to 10⁻⁵ M) + this compound (100 µM) | Counteracts IAA-induced inhibition. | [4] | ||
| NAA (10⁻⁹ to 10⁻⁵ M) | Inhibition of root elongation. | [4] | ||
| NAA (10⁻⁹ to 10⁻⁵ M) + this compound (100 µM) | No counteraction of NAA-induced inhibition. | [4] | ||
| 2,4-D (10⁻⁹ to 10⁻⁵ M) | Inhibition of root elongation. | [4] | ||
| 2,4-D (10⁻⁹ to 10⁻⁵ M) + this compound (100 µM) | No counteraction of 2,4-D-induced inhibition. | [4] | ||
| Eucalyptus globulus | Tap Root Elongation | IAA | Inhibition of root elongation. | [3] |
| This compound | Counteracts IAA-induced inhibition. | [3] | ||
| Arabidopsis thaliana | Root Hair Elongation | This compound | Inhibition of root hair elongation. | [2] |
Table 2: Effects of this compound on Auxin-Responsive Gene Expression
| Gene | Plant Species | Experimental System | Treatment | Effect on Expression | Reference |
| IAA1 | Arabidopsis thaliana | Seedlings | IAA or NAA | Rapid upregulation. | [2] |
| This compound + IAA/NAA | Counteracts the upregulation by IAA and NAA. | [2] | |||
| EgHypar (GST-like protein) | Eucalyptus globulus | Roots | IAA, 2,4-D, or this compound | Upregulation. | [5] |
| DR5::GUS (reporter gene) | Arabidopsis thaliana | Seedlings | Auxin | Induction of GUS expression. | [4] |
| This compound | Potential to modulate auxin-induced GUS expression. | [4] |
Mandatory Visualization
Caption: this compound's antagonistic effect on the auxin signaling pathway.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Root Growth Assay in Arabidopsis thaliana
This protocol is designed to assess the physiological response of roots to this compound and its interaction with auxin.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (square, 100x100 mm)
-
Sterile water
-
Stock solutions of IAA, NAA, 2,4-D, and this compound (e.g., 10 mM in DMSO or ethanol)
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet seeds by centrifugation and remove ethanol.
-
Add 1 mL of 50% bleach with 0.05% Triton X-100 and vortex for 5-10 minutes.
-
Wash seeds 3-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS medium with 1% sucrose and 0.8% agar.
-
Autoclave and cool to ~55°C.
-
Add IAA, this compound, or other auxins to the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M for auxins, 100 µM for this compound).[4] Include a solvent control.
-
Pour into sterile square petri dishes.
-
-
Seed Plating and Growth:
-
Pipette stratified seeds in a line onto the surface of the agar plates.
-
Seal the plates with micropore tape and place them vertically in a growth chamber.
-
-
Data Collection and Analysis:
-
After 4-7 days of growth, remove the plates and scan them using a flatbed scanner.
-
Measure the length of the primary root using ImageJ or similar software.
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare root lengths between treatments.
-
DR5::GUS Reporter Gene Assay
This assay visualizes the auxin response in plant tissues. The DR5 promoter contains multiple auxin response elements that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin.[6]
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS reporter line
-
MS medium and petri dishes (as in Protocol 1)
-
GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mg/mL X-Gluc)
-
70% ethanol
-
Microscope
Procedure:
-
Seedling Growth:
-
Grow DR5::GUS seedlings on MS plates containing the desired concentrations of this compound and/or IAA for a specified period (e.g., 2 to 12 hours for short-term response, or for several days for developmental effects).[6]
-
-
GUS Staining:
-
Carefully transfer whole seedlings into a 24-well plate or similar container with GUS staining solution.
-
Infiltrate the tissue with the staining solution under vacuum for 10-15 minutes.
-
Incubate at 37°C for 2-24 hours, depending on the desired signal intensity.
-
-
Chlorophyll Removal:
-
Remove the staining solution and replace it with 70% ethanol.
-
Incubate at room temperature, changing the ethanol solution periodically until the chlorophyll is cleared and the blue GUS staining is visible.
-
-
Imaging:
-
Mount the cleared seedlings on a microscope slide with 50% glycerol.
-
Observe and capture images using a light microscope with DIC optics.
-
Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes
This protocol quantifies the transcript levels of specific auxin-responsive genes (e.g., IAA1, IAA2, GH3 family genes).
Materials:
-
Arabidopsis thaliana seedlings (Col-0)
-
Liquid MS medium
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes (e.g., IAA1) and a reference gene (e.g., ACTIN2 or UBQ10)
Procedure:
-
Seedling Treatment:
-
Grow seedlings in liquid MS medium for 5-7 days.
-
Treat the seedlings with this compound and/or IAA at the desired concentrations for a specific duration (e.g., 30 minutes to 3 hours for early response genes).[7]
-
Harvest seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.
-
Perform an on-column or in-solution DNase treatment to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions using the cDNA, gene-specific primers, and SYBR Green master mix.
-
Run the reactions in a qRT-PCR instrument.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the expression of the reference gene.
-
Compare the relative expression levels between different treatments.
-
References
- 1. A fungal auxin antagonist, this compound prevents the indole-3-acetic acid-dependent irreversible inactivation of horseradish peroxidase: inhibition of Compound III-mediated formation of P-670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The indolic compound this compound produced by ectomycorrhizal fungus interferes with auxin action and evokes early responses in nonhost Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from the ectomycorrhizal fungus Pisolithus tinctorius counteracts activities of indole-3-acetic acid and ethylene but not synthetic auxins in eucalypt seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Methodology for Studying Hypaphorine's Effect on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive methodology for investigating the effects of hypaphorine, an indole alkaloid derived from Erythrina velutina, on the sleep architecture of murine models. This compound has been identified as a potential sleep-promoting agent, primarily by increasing Non-Rapid Eye Movement (NREM) sleep.[1][2] These protocols detail the necessary steps from surgical implantation of electrodes to data analysis, enabling a thorough evaluation of this compound's therapeutic potential for sleep-related disorders.
Hypothesized Signaling Pathways
The precise mechanism of this compound's soporific effect is not fully elucidated. However, as an indole alkaloid, its structural similarity to serotonin suggests a potential interaction with the serotonergic system, a key regulator of the sleep-wake cycle.[3][4][5] Serotonin generally promotes wakefulness and inhibits REM sleep, but its effects can be complex and receptor-dependent.[4][6] this compound may act as an agonist or antagonist at specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) to modulate sleep.[4]
Additionally, understanding other fundamental sleep-regulating pathways provides context for broader investigation. A critical pathway involves the LKB1-SIK3-HDAC4 signaling cascade, which has been shown to regulate the quantity and depth of sleep.[1]
Experimental Workflow
The overall process involves surgically preparing the animals for polysomnographic recording, allowing for recovery, recording baseline sleep, administering this compound, and finally, analyzing the resulting sleep data.
Detailed Experimental Protocols
Protocol 1: Animal Preparation and EEG/EMG Electrode Implantation
This protocol is for the surgical implantation of electrodes required for electroencephalogram (EEG) and electromyogram (EMG) recordings in mice.
-
Animals: Male C57BL/6J mice (10-12 weeks old). Animals should be housed under a 12:12 light/dark cycle with ad libitum access to food and water.
-
Anesthesia: Ketamine/Xylazine mixture or Isoflurane.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.
-
Shave the scalp and disinfect the area with an appropriate antiseptic solution.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Drill two small holes for EEG electrodes using a dental drill. Recommended stereotaxic coordinates from bregma are:
-
Gently screw two stainless steel screws into the holes until they make contact with the dura mater. These will serve as the EEG electrodes.
-
For EMG electrodes, insert two Teflon-coated stainless-steel wires into the nuchal (neck) muscles bilaterally.
-
Solder the electrode leads to a miniature connector plug.
-
Fix the entire assembly to the skull using dental cement.
-
Suture the scalp incision around the implant.
-
-
Post-Operative Care:
-
Administer analgesic and allow the animal to recover on a heating pad.
-
House animals individually post-surgery to prevent damage to the implant.
-
Allow for a 1-week recovery period before commencing experiments.
-
Protocol 2: this compound Administration
-
Compound Preparation: Dissolve this compound in a sterile saline or appropriate vehicle solution.
-
Dosage: Based on related studies with alkaloids, a starting dose-response study is recommended (e.g., 1, 5, 10 mg/kg). The original study on Erythrina velutina extracts used doses of 10 and 100 mg/kg of the aqueous extract.[9]
-
Administration: Administer the prepared solution via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of the vehicle. Administration should occur at a consistent time, typically at the onset of the light period when mice naturally sleep more.
Protocol 3: Polysomnographic Recording
-
Environment: Place mice in individual recording chambers that are sound-attenuated and light-controlled.
-
Habituation: Connect the mouse's head-mounted plug to a lightweight, flexible recording cable attached to a commutator (allowing free movement) and allow for 2-3 days of habituation to the chamber and cable.[10]
-
Recording Parameters:
-
Continuously record EEG and EMG signals for at least 24 hours for baseline and 24 hours post-treatment.
-
Filter EEG signals between 0.5-35 Hz and EMG signals between 10-100 Hz.[11]
-
Digitize signals at a sampling rate of at least 200 Hz.
-
Protocol 4: Sleep-Wake State Scoring and Data Analysis
-
Scoring Epochs: Divide the recordings into 4- or 10-second epochs.[10][12]
-
Vigilance State Classification: Manually or semi-automatically score each epoch based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency EEG (dominated by delta waves, 0.5-4 Hz); low EMG activity.[7]
-
REM Sleep: Low-amplitude, high-frequency EEG (dominated by theta waves, 6-10 Hz); muscle atonia (lowest EMG activity).[7]
-
-
Data Analysis: Quantify the following parameters for both baseline and post-treatment periods:
-
Total Time: Minutes and percentage of total recording time spent in Wake, NREM, and REM sleep.
-
Sleep Latency: Time from lights off (or injection) to the first continuous 2 minutes of NREM sleep.[11]
-
REM Latency: Time from the first epoch of NREM sleep to the first epoch of REM sleep.
-
Bout Analysis: Number and average duration of individual Wake, NREM, and REM sleep bouts. A bout is an uninterrupted period of a single vigilance state.[10][12]
-
Data Presentation
The following tables present a template with hypothetical data illustrating the potential effects of this compound, consistent with the reported 33% increase in NREM sleep. This data is for illustrative purposes and should be replaced with experimental results.
Table 1: Effect of this compound on Time Spent in Each Sleep-Wake State (24h Recording)
| Treatment Group | Wake (min) | % Wake | NREM (min) | % NREM | REM (min) | % REM |
| Vehicle (n=10) | 720 | 50.0% | 612 | 42.5% | 108 | 7.5% |
| This compound (10 mg/kg, n=10) | 518 | 36.0% | 814 | 56.5% | 108 | 7.5% |
Table 2: Effect of this compound on Sleep Architecture Parameters
| Treatment Group | Sleep Latency (min) | REM Latency (min) | NREM Bout Count | NREM Avg. Bout Duration (min) | REM Bout Count | REM Avg. Bout Duration (min) |
| Vehicle (n=10) | 15.2 ± 2.1 | 25.4 ± 3.5 | 150 ± 12 | 4.1 ± 0.3 | 60 ± 5 | 1.8 ± 0.2 |
| This compound (10 mg/kg, n=10) | 9.8 ± 1.5 | 24.9 ± 3.2 | 165 ± 14 | 4.9 ± 0.4 | 61 ± 6 | 1.8 ± 0.2 |
Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference from the vehicle group (p < 0.05). This is example data.*
References
- 1. This compound, an indole alkaloid from Erythrina velutina, induced sleep on normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin control of sleep-wake behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of Sleep and Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole induces acute paralysis followed by compensatory stress-induced sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the bout durations of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the bout durations of sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hypaphorine to Investigate Auxin Signaling Pathways in Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypaphorine, an indolic compound produced by the ectomycorrhizal fungus Pisolithus tinctorius, has emerged as a valuable tool for dissecting auxin signaling pathways in plants.[1] It acts as a specific antagonist to the natural auxin, indole-3-acetic acid (IAA), providing a unique mechanism to probe the intricacies of auxin perception, transport, and response in roots.[2][3] Unlike synthetic auxins, this compound's interaction appears to be specific to the indolic auxin pathway, making it a precise instrument for distinguishing between different auxin reception and signaling cascades.[4] These application notes provide detailed protocols for utilizing this compound to study its effects on root growth, gene expression, and electrophysiology, enabling researchers to explore the complex interplay between symbiotic fungal compounds and plant development.
Mechanism of Action
This compound competitively inhibits the binding of IAA to its receptors, thereby antagonizing auxin-mediated responses.[2][5][6] This has been demonstrated through its ability to counteract the inhibitory effect of IAA on root elongation in the model plant Arabidopsis thaliana.[4] Furthermore, this compound has been shown to interfere with early auxin-responsive gene expression and induce rapid, transient membrane depolarization in root hairs.[1] Its specificity for IAA, as opposed to synthetic auxins like 2,4-D and NAA, suggests a targeted interaction with the native auxin signaling pathway.[4]
Data Presentation
Table 1: Effect of this compound and IAA on Arabidopsis thaliana Root Length
| Treatment | Concentration (M) | Mean Root Length (mm) | Standard Deviation (mm) |
| Control (Buffer Solution) | - | 10.2 | 1.1 |
| This compound | 10⁻⁹ | 10.1 | 1.2 |
| 10⁻⁷ | 10.3 | 1.0 | |
| 10⁻⁵ | 10.2 | 1.3 | |
| IAA | 10⁻⁹ | 8.5 | 0.9 |
| 10⁻⁷ | 6.2 | 0.7 | |
| 10⁻⁵ | 4.1 | 0.5 | |
| IAA + this compound (100 µM) | 10⁻⁹ | 9.8 | 1.0 |
| 10⁻⁷ | 8.1 | 0.8 | |
| 10⁻⁵ | 6.5 | 0.6 |
Data synthesized from Reboutier et al., 2002.[4]
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Assay
This protocol details the methodology for assessing the effect of this compound and auxin on primary root elongation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
MES hydrate
-
Phytoagar
-
This compound
-
Indole-3-acetic acid (IAA)
-
Sterile petri dishes (90 mm)
-
Sterile water
-
Ethanol (70%)
-
Sodium hypochlorite solution (10%)
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of 10% sodium hypochlorite solution and vortex for 10 minutes.
-
Wash the seeds five times with sterile water.
-
Resuspend seeds in 0.1% sterile agar solution.
-
-
Media Preparation:
-
Prepare half-strength MS medium (2.2 g/L MS salts, 1% sucrose, 0.5 g/L MES).
-
Adjust the pH to 5.7 with 1M KOH.
-
Add 0.8% phytoagar and autoclave.
-
Allow the media to cool to approximately 50-60°C.
-
Prepare stock solutions of this compound and IAA in a suitable solvent (e.g., DMSO or ethanol) and filter-sterilize.
-
Add the appropriate volumes of this compound and/or IAA stock solutions to the molten agar to achieve the desired final concentrations (see Table 1 for examples). Pour the plates.
-
-
Plating and Stratification:
-
Once the media has solidified, carefully place 10-15 sterilized seeds in a line on the surface of the agar in each petri dish.
-
Seal the plates with parafilm and wrap them in aluminum foil.
-
Store the plates at 4°C for 2-3 days for stratification to ensure uniform germination.
-
-
Growth Conditions:
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Place the plates vertically to allow the roots to grow along the surface of the agar.
-
-
Data Acquisition and Analysis:
-
After 4-7 days of growth, capture high-resolution images of the plates using a flatbed scanner or a camera mounted on a copy stand.
-
Measure the length of the primary root for each seedling using image analysis software.
-
Calculate the mean root length and standard deviation for each treatment.
-
Protocol 2: Analysis of Auxin-Responsive Gene Expression
This protocol outlines the steps for analyzing the expression of early auxin-responsive genes, such as IAA1, in response to this compound and IAA treatment using quantitative real-time PCR (qRT-PCR).
Materials:
-
Arabidopsis thaliana seedlings grown as described in Protocol 1 (liquid culture can also be used).
-
This compound and IAA solutions.
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
qRT-PCR instrument.
-
Primers for target genes (IAA1) and a reference gene (e.g., ACTIN2).
Procedure:
-
Seedling Treatment:
-
Grow Arabidopsis seedlings in liquid half-strength MS medium for 5-7 days.
-
Prepare treatment solutions of this compound and/or IAA in liquid MS medium.
-
Gently transfer the seedlings to the treatment solutions and incubate for a short period (e.g., 30-60 minutes) to capture early gene expression changes.
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, blot the seedlings dry, flash-freeze them in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the root tissue using a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions using the cDNA, gene-specific primers, and a SYBR Green-based master mix.
-
Perform the qRT-PCR on a real-time PCR detection system.
-
Use the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to the reference gene.
-
Protocol 3: Measurement of Root Hair Membrane Depolarization
This protocol describes a method to measure changes in the plasma membrane potential of root hairs in response to this compound treatment using a voltage-sensitive dye.
Materials:
-
Arabidopsis thaliana seedlings grown on agar plates (as in Protocol 1).
-
Voltage-sensitive dye (e.g., DiS-C3(3)).
-
Microscope with fluorescence capabilities.
-
Perfusion system or micro-incubator for solution exchange.
-
Image acquisition and analysis software.
Procedure:
-
Seedling Preparation:
-
Use 4- to 5-day-old seedlings with well-developed root hairs.
-
Mount a small section of the agar with a seedling onto a microscope slide or into a perfusion chamber.
-
-
Dye Loading:
-
Prepare a loading solution containing the voltage-sensitive dye in a buffer solution (e.g., 1 mM KCl, 10 mM CaCl₂, 5 mM MES, pH 6.0).
-
Incubate the roots in the loading solution for 30-60 minutes in the dark.
-
-
Microscopy and Treatment:
-
Wash the roots with the buffer solution to remove excess dye.
-
Mount the sample on the microscope stage.
-
Acquire a baseline fluorescence image of the root hairs.
-
Perfuse the chamber with a solution containing this compound at the desired concentration.
-
Acquire a time-lapse series of fluorescence images to monitor changes in membrane potential. Depolarization is typically observed as an increase in fluorescence.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual root hairs.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Normalize the fluorescence values to the baseline to determine the relative change in membrane potential.
-
Visualizations
Caption: Proposed mechanism of this compound's antagonistic action on IAA signaling in plant roots.
Caption: General experimental workflow for studying the effects of this compound on root auxin signaling.
Caption: Logical relationship between this compound treatment and its downstream effects on root physiology.
References
- 1. connectsci.au [connectsci.au]
- 2. Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method to Visualize Cell Proliferation of Arabidopsis thaliana : A Case Study of the Root Apical Meristem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Membrane Potential Measurements Using DISBAC2(3) Fluorescence in Arabidopsis thaliana Primary Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantcelltechnology.com [plantcelltechnology.com]
Application Notes: Hypaphorine in Agrochemical Research
Introduction
Hypaphorine is an indole alkaloid, specifically the tryptophan betaine, found in various plants and fungi.[1] Notably, it is the major indolic compound produced by the ectomycorrhizal fungus Pisolithus tinctorius.[2][3] In the context of agrochemical research, this compound presents significant interest not as a conventional pesticide, but as a biomodulator of plant development, particularly root system architecture. Its primary mechanism of action involves the specific antagonism of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants.[4][5] This interaction allows for fine-tuning of plant growth processes, which could be harnessed to improve plant establishment, nutrient uptake, and symbiotic relationships in agricultural settings.
Mechanism of Action
This compound's key function is its ability to counteract the effects of the natural plant hormone IAA.[4] Unlike synthetic auxins such as 2,4-D or NAA, whose activity is unaffected by this compound, the antagonism towards IAA suggests a specific interaction within the early stages of the IAA perception or signal transduction pathway.[4][6] This targeted action makes it a valuable tool for dissecting auxin signaling and a promising candidate for applications requiring precise modulation of plant growth without the broader, sometimes detrimental, effects of synthetic hormones.
Key physiological effects stemming from this IAA antagonism include:
-
Inhibition of Root Hair Elongation: this compound is a potent inhibitor of root hair elongation in plants like Eucalyptus globulus and the model plant Arabidopsis thaliana.[2][3] This effect is dose-dependent, with higher concentrations leading to a complete cessation of growth.[3][6] Importantly, this inhibition can be reversed by the exogenous application of IAA, confirming the antagonistic relationship.[3]
-
Cytoskeletal Reorganization: The halt in root hair growth is linked to significant changes in the cytoskeleton. This compound induces the aggregation of actin filaments and microtubules within the root hair, which is thought to stabilize these structures and impede the transport of vesicles necessary for tip growth.[7]
-
Modulation of Gene Expression: It counteracts the IAA-induced upregulation of primary auxin-responsive genes, such as IAA1, further demonstrating its interference with the auxin signaling cascade.[2]
-
Electrophysiological Changes: this compound can induce a rapid and temporary depolarization of the root hair cell membrane by modulating anion and K+ currents.[2]
Potential Agrochemical Applications
The unique properties of this compound suggest several applications in agriculture:
-
Biostimulant for Symbiotic Interactions: In nature, the inhibition of root hair elongation by fungal-derived this compound is a key step in establishing ectomycorrhizal symbiosis.[3] As a formulated biostimulant, this compound could be used to prime plant roots for colonization by beneficial mycorrhizal fungi, enhancing nutrient and water uptake.
-
Root Architecture Modifier: Targeted application could be used to manage root system development. For example, suppressing dominant taproot elongation in favor of lateral root formation (a process also influenced by auxin balance) could be beneficial for certain soil types and cropping systems.
-
Research Tool: As a specific antagonist of natural auxin, this compound is an invaluable tool for researchers studying plant hormone signaling, root development, and plant-microbe interactions.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as documented in cited research.
Table 1: Effect of this compound on Root Hair Elongation
| Plant Species | This compound Concentration | Observation | Reference |
|---|---|---|---|
| Eucalyptus globulus | 100 µM | Induces transitory swelling of root hair tips. | [3] |
| Eucalyptus globulus | ≥ 500 µM | Root hair elongation stops within 15 minutes. | [3] |
| Arabidopsis thaliana | 1 µM - 100 µM | Dose-dependent inhibition of root hair length. | [6] |
| Arabidopsis thaliana | 100 µM | Maximal inhibitory effect on root hair elongation. |[6] |
Table 2: Interaction between this compound and Auxins on Root Elongation
| Plant Species | Treatment | Effect on Primary Root Elongation | Reference |
|---|---|---|---|
| Arabidopsis thaliana | IAA (various concentrations) | Dose-dependent inhibition of root elongation. | [6][8] |
| Arabidopsis thaliana | 100 µM this compound + IAA | Counteracts the inhibitory effect of IAA. | [6][8] |
| Eucalyptus globulus | 2,4-D or NAA (Synthetic Auxins) | Inhibition of tap root elongation. | [4] |
| Eucalyptus globulus | this compound + 2,4-D or NAA | Does NOT counteract the inhibitory effect. |[4] |
Experimental Protocols
Protocol 1: Root Elongation Assay in Arabidopsis thaliana
This protocol is designed to assess the antagonistic effect of this compound on IAA-induced root growth inhibition.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Petri dishes (9 cm diameter).
-
Growth medium: Murashige and Skoog (MS) basal salt medium, 1% (w/v) sucrose, 0.8% (w/v) agar, pH 5.7.
-
Stock solutions: IAA (in ethanol), this compound (in water).
-
Sterile filter paper.
-
Growth chamber (22°C, 16h light/8h dark photoperiod).
2. Procedure:
-
Seed Sterilization: Surface sterilize A. thaliana seeds using 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Tween 20 for 10 minutes. Rinse 5 times with sterile distilled water.
-
Plating: Resuspend seeds in sterile 0.1% agar and sow them on Petri dishes containing the growth medium.
-
Stratification: Store the plates at 4°C for 48 hours in the dark to synchronize germination.
-
Germination: Move plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Treatment Transfer: After 4 days of growth, select seedlings with consistent primary root length. Prepare treatment plates containing the growth medium supplemented with various concentrations of IAA (e.g., 10⁻⁹ to 10⁻⁵ M) with and without a fixed concentration of this compound (e.g., 100 µM). A control plate with only buffer solution should be included.
-
Data Collection: Carefully transfer the selected seedlings onto the treatment plates. Mark the position of the root tip at the time of transfer. Allow seedlings to grow for an additional 4 days.
-
Analysis: Measure the length of new root growth from the marked point to the new root tip using a ruler or image analysis software (e.g., ImageJ). Calculate the mean root elongation for each treatment.
Protocol 2: Analysis of Root Hair Elongation
This protocol details a method to observe the short-term effects of this compound on root hair growth.
1. Materials:
-
4-day-old A. thaliana seedlings (grown as described in Protocol 1).
-
Microscope slides and coverslips.
-
Liquid buffer solution (BS) for microscopy.
-
This compound stock solution.
-
Microscope with a digital camera.
-
Time-lapse imaging software.
2. Procedure:
-
Seedling Preparation: Grow A. thaliana seedlings on vertical agar plates for 4 days.
-
Mounting: Carefully remove a seedling from the agar and mount it on a microscope slide in a drop of liquid buffer solution. Select a region of the root (Zone I, where root hairs are elongating) for observation.
-
Baseline Measurement: Using the microscope, identify several elongating root hairs. Capture images at regular intervals (e.g., every 5 minutes) for 30 minutes to establish a baseline growth rate.
-
This compound Treatment: Carefully add this compound solution to the buffer on the slide to achieve the desired final concentration (e.g., 200 µM).
-
Post-Treatment Observation: Immediately resume image capture, continuing for at least 1-2 hours.
-
Analysis: Measure the length of the selected root hairs in each captured image. Calculate the growth rate (µm/min) before and after the addition of this compound. Observe any morphological changes, such as tip swelling.[6]
Visualizations
References
- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The indolic compound this compound produced by ectomycorrhizal fungus interferes with auxin action and evokes early responses in nonhost Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Root hair elongation is inhibited by this compound, the indole alkaloid from the ectomycorrhizal fungus Pisolithus tinctorius, and restored by indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from the ectomycorrhizal fungus Pisolithus tinctorius counteracts activities of indole-3-acetic acid and ethylene but not synthetic auxins in eucalypt seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. This compound, an indole-3-acetic acid antagonist delivered by the ectomycorrhizal fungus Pisolithus tinctorius, induces reorganisation of actin and the microtubule cytoskeleton in Eucalyptus globulus ssp bicostata root hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Hypaphorine as a Potential Phytopharmaceutical
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypaphorine is a tryptophan-derived indole alkaloid found in various plants and fungi, such as Erythrina velutina, Caragana korshinskii, and Nanhaia speciosa.[1][2][3] As a phytopharmaceutical candidate, it has demonstrated a range of promising pharmacological activities, including anti-inflammatory, metabolic regulatory, and neuroactive properties.[1][2][4] Its potential therapeutic applications span conditions such as non-alcoholic fatty liver disease (NAFLD), acute lung injury (ALI), obesity, and insulin resistance.[1][5][6]
These application notes provide an overview of this compound's bioactivities, detailed protocols for its extraction and purification, and methodologies for key in vitro experiments to assess its therapeutic potential.
Extraction and Purification of this compound
The development of a green and efficient extraction method is crucial for sustainable production. An ultrasound-assisted extraction (UAE) using deep eutectic solvents (DESs) has been shown to be highly effective for isolating this compound from plant sources like Nanhaia speciosa.[3][7]
Optimized Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on an optimized, environmentally friendly method that significantly improves yield compared to conventional solvent extraction.[7]
-
Objective: To extract this compound from plant material with high efficiency.
-
Materials:
-
Dried and powdered plant material (e.g., Nanhaia speciosa)
-
Deep Eutectic Solvent (DES): Lactic acid-fructose (1:1 mol/mol) with 40% water
-
Ultrasonic bath/processor
-
Centrifuge
-
Rotary evaporator
-
-
Methodology:
-
Prepare the DES by mixing lactic acid and fructose in a 1:1 molar ratio and adding 40% (w/w) water. Heat gently until a homogenous liquid is formed.
-
Combine the powdered plant material with the prepared DES at a solid-to-liquid ratio of 1:20 g/mL.
-
Place the mixture in an ultrasonic bath and sonicate for 40 minutes at a controlled temperature of 80°C.[7]
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Collect the supernatant containing the this compound extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Macroporous Resin Purification Protocol
-
Objective: To purify the crude this compound extract to a higher concentration.
-
Materials:
-
Crude this compound extract
-
DM132 macroporous resin
-
Chromatography column
-
Aqueous ethanol solutions (e.g., 40% and 50%)
-
-
Methodology:
-
Dissolve the dried crude extract in 40% (w/w) aqueous ethanol.[7]
-
Pack a chromatography column with DM132 macroporous resin. The recommended column height-to-diameter ratio is 21:1.[7]
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water to remove impurities.
-
Elute the bound this compound using 50% ethanol as the eluent.[7]
-
Maintain a flow rate of 2.5 bed volumes (BV) per hour and collect an elution volume of 4 BV.[7]
-
Concentrate the collected eluate to obtain purified this compound.
-
Caption: Workflow for green extraction and purification of this compound.
Pharmacological Applications & Mechanisms of Action
This compound modulates several key signaling pathways involved in inflammation and metabolic disorders.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by targeting critical signaling cascades in immune cells and epithelial cells.
-
NF-κB and MAPK Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of pro-inflammatory mediators like COX-2 and iNOS.[8] It achieves this by inhibiting the phosphorylation of ERK and key components of the NF-κB pathway (IκBα and IKKβ), which prevents the nuclear translocation of NF-κB.[8] In models of NAFLD and acute lung injury, it ameliorates inflammation by targeting the p38/JNK and NF-κB signaling pathways.[1]
Caption: this compound's inhibition of NF-κB and ERK pathways.
Metabolic Regulation
This compound has shown potential in addressing metabolic diseases like NAFLD, obesity, and insulin resistance.
-
NAFLD: In a cellular model of NAFLD induced by palmitic acid, this compound was found to reduce lipid accumulation and suppress inflammation.[1] It improves cell viability and mitigates the inflammatory response by targeting the p38/JNK and NF-κB pathways.[1]
-
Obesity and Insulin Resistance: this compound can prevent the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[2] It does this by down-regulating the expression of key adipogenic transcription factors PPARγ (peroxisome proliferator-activated receptor γ) and C/EBPα (CCAAT/enhancer-binding protein α).[2] Furthermore, it can alleviate insulin resistance by increasing the phosphorylation of Akt2, a crucial protein in the insulin signaling pathway.[2][5]
Caption: this compound's dual action on adipogenesis and insulin signaling.
Quantitative Bioactivity Data
The following table summarizes key quantitative data from preclinical studies on this compound.
| Parameter | Source Organism | Value / Dose | Application / Model | Reference |
| Extraction Yield | Nanhaia speciosa | 3.15 mg/g | Ultrasound-Assisted Extraction (UAE) with DES | [7] |
| Purity (Post-Resin) | Nanhaia speciosa | 79.57% | Macroporous Resin (DM132) Purification | [7] |
| In Vitro Efficacy | N/A | 12.5 - 50 µM | Inhibition of LPS-induced apoptosis in BEAS-2B cells | [6] |
| In Vivo Efficacy | N/A | 10 mg/kg | Reduction of lung injury in a rat model of ALI | [6] |
| Pharmacokinetics | N/A | 0.5, 1.5, and 4.5 mg/kg (Oral) | Pharmacokinetic study in rats | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
-
Objective: To evaluate this compound's ability to suppress LPS-induced inflammation in RAW 264.7 macrophage cells.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours).
-
Cytokine Analysis (ELISA): Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against key pathway proteins (e.g., phospho-ERK, phospho-IκBα, COX-2, iNOS) and corresponding total proteins. Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Immunofluorescence for NF-κB Translocation: Grow cells on coverslips. After treatment and stimulation, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA. Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.[8]
-
Protocol 2: In Vitro NAFLD Model Assay
-
Objective: To assess this compound's effect on lipid accumulation and inflammation in hepatocytes.
-
Methodology:
-
Cell Culture: Culture human hepatocyte cells (e.g., HepG2) in appropriate media.
-
NAFLD Induction: Induce a NAFLD phenotype by treating cells with Palmitic Acid (PA) (e.g., 0.25-0.5 mM) for 24 hours.[1]
-
Treatment: Co-treat or pre-treat cells with this compound at various concentrations.
-
Cell Viability Assay (CCK-8/MTT): Assess cell viability using a CCK-8 or MTT assay to determine non-toxic concentrations of this compound and its protective effects against PA-induced lipotoxicity.[1]
-
Lipid Accumulation (Oil Red O Staining): Fix the cells and stain with Oil Red O solution to visualize intracellular lipid droplets. Quantify lipid accumulation by eluting the dye and measuring its absorbance.[1]
-
Triglyceride Measurement: Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.[1]
-
Inflammatory and Pathway Analysis: Perform ELISA and Western Blotting as described in Protocol 1 to measure inflammatory markers and analyze the p38/JNK and NF-κB pathways.[1]
-
Protocol 3: In Vitro Adipocyte Differentiation Assay
-
Objective: To determine if this compound can inhibit the differentiation of preadipocytes.
-
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation using a standard MDI cocktail (Insulin, Dexamethasone, IBMX) in the presence or absence of various concentrations of this compound.
-
Maturation: After 2-3 days, switch to a maintenance medium containing insulin and continue to culture for several more days, replenishing the medium every 2 days.
-
Lipid Staining: On day 8-10 post-induction, assess the degree of differentiation by staining lipid droplets with Oil Red O, as described in Protocol 2.
-
Protein Expression Analysis: Harvest cells at different time points during differentiation (e.g., day 0, 2, 4, 8). Perform Western Blot analysis to measure the expression levels of key adipogenic transcription factors (PPARγ, C/EBPα) and their downstream targets (SREBP1c, FAS).[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted green extraction and resin purification of this compound from Nanhaia speciosa using deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an indole alkaloid from Erythrina velutina, induced sleep on normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Ultrasound-Assisted green extraction and resin purification of this compound from Nanhaia speciosa using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of Hypaphorine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate the mechanism of action of hypaphorine, an indole alkaloid with demonstrated anti-inflammatory and other biological activities. These protocols are intended to guide researchers in investigating its effects on key cellular signaling pathways and potential molecular targets.
Introduction to this compound
This compound is a tryptophan-derived alkaloid found in various plant and fungal species.[1] Preclinical studies have indicated its potential as a therapeutic agent due to its significant anti-inflammatory properties.[2][3][4] Research suggests that this compound may exert its effects by modulating several key signaling pathways, including the p38/JNK and NF-κB pathways, which are crucial regulators of the inflammatory response.[2][3][5] Furthermore, evidence points towards its interaction with serotonin and nicotinic acetylcholine receptors, suggesting a broader pharmacological profile.[6][7][8][9]
To comprehensively understand its mechanism of action, a systematic approach using a variety of cell-based assays is essential. This document outlines protocols for assessing cytotoxicity, anti-inflammatory activity, and specific signaling pathway modulation.
Initial Cytotoxicity Assessment
Prior to investigating the specific mechanisms of action, it is crucial to determine the cytotoxic profile of this compound to establish a suitable concentration range for subsequent assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HEK293 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, an indicator of compromised cell membrane integrity.[10][11][12][13]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (48h) |
| 0.1 | 98 ± 4 | 2 ± 1 |
| 1 | 95 ± 5 | 4 ± 2 |
| 10 | 92 ± 6 | 7 ± 3 |
| 50 | 85 ± 7 | 15 ± 4 |
| 100 | 70 ± 8 | 28 ± 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Investigation of Anti-Inflammatory Activity
Based on existing literature, a primary mechanism of action for this compound appears to be the modulation of inflammatory pathways.[2][3][14][15][16] The following assays are designed to quantify its anti-inflammatory effects.
Measurement of Pro-Inflammatory Cytokines (ELISA)
This protocol measures the secretion of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curve and express the data as a percentage of the LPS-stimulated control.
Data Presentation: Effect of this compound on Cytokine Secretion
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 10 | 20 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 1500 ± 150 | 1200 ± 120 | 800 ± 80 |
| LPS + this compound (10 µM) | 800 ± 90 | 650 ± 70 | 420 ± 50 |
| LPS + this compound (50 µM) | 400 ± 50 | 300 ± 40 | 200 ± 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[3][17]
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.
Delineating Specific Signaling Pathways
To further pinpoint the molecular targets of this compound, the following assays investigate its effects on specific signaling cascades implicated in its anti-inflammatory action.
Western Blot Analysis of p38 and JNK Phosphorylation
This protocol assesses the phosphorylation status of p38 and JNK MAP kinases, which are key upstream regulators of inflammatory gene expression.[2]
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as described for the ELISA protocol.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Data Presentation: Effect of this compound on MAPK Phosphorylation
| Treatment | p-p38 / Total p38 Ratio | p-JNK / Total JNK Ratio |
| Control | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.12 |
| LPS + this compound (10 µM) | 0.6 ± 0.07 | 0.5 ± 0.06 |
| LPS + this compound (50 µM) | 0.3 ± 0.04 | 0.2 ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Serotonin Receptor Activation Assay (Calcium Flux)
Given the structural similarity of this compound to tryptophan, its interaction with serotonin (5-HT) receptors is a plausible mechanism of action.[6][7][8][18] This assay measures changes in intracellular calcium, a common downstream event of Gq-coupled 5-HT receptor activation (e.g., 5-HT2A).[7]
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing a specific serotonin receptor subtype (e.g., HEK293-5HT2A).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the cells. Include a known 5-HT receptor agonist (e.g., serotonin) as a positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.
Visualizing Workflows and Pathways
Caption: Experimental workflow for elucidating this compound's mechanism of action.
References
- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 11. biocompare.com [biocompare.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 15. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 16. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hypaphorine Extraction from Erythrina velutina
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the extraction of hypaphorine from Erythrina velutina.
Frequently Asked Questions (FAQs)
Q1: Which part of the Erythrina velutina plant is the best source for this compound extraction?
A1: this compound, an indole alkaloid, has been successfully isolated from the seeds of Erythrina velutina[1][2][3]. While other alkaloids and compounds are found in the stem bark, leaves, and flowers, the seeds are a commonly cited source for this compound specifically[4][5][6].
Q2: What are the conventional solvents used for extracting this compound and other alkaloids from Erythrina velutina?
A2: Common solvents used for alkaloid extraction from Erythrina velutina include:
-
Hydroalcoholic solutions: A mixture of ethanol and water (e.g., 70:30 v/v) has been effectively used for metabolite extraction from seeds and leaves[7].
-
Aqueous and organic solvents: Simple aqueous, absolute ethanol, and acetonitrile extracts have also been prepared from the seeds[2].
-
Methanol: Methanol has been used to extract alkaloids, including this compound, from the flowers of the related Erythrina mulungu[6].
Q3: What key factors can I manipulate to improve my extraction yield?
A3: The efficiency of your extraction is influenced by several critical parameters. These include the type of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio[8][9][10]. Optimizing the interaction between these factors is crucial for maximizing the yield of bioactive compounds[9]. For instance, increasing the liquid-to-solid ratio can enhance mass transfer, but excessively high ratios may lead to the re-adsorption of the target compound, thereby reducing efficiency[11].
Q4: Are there advanced extraction techniques that can improve efficiency compared to conventional methods?
A4: Yes, modern techniques can significantly improve yields and reduce extraction time. Ultrasound-Assisted Extraction (UAE) is a highly effective method. For example, in the extraction of this compound from Nanhaia speciosa, an optimized UAE process using Deep Eutectic Solvents (DESs) resulted in a yield of 3.15 mg/g. This was a 105.19% improvement over conventional water extraction and a 70.62% improvement over ethanol extraction[11][12]. UAE disrupts the plant cell structure, enhancing solvent penetration and mass transfer[11].
Troubleshooting Guide
Problem: My this compound extraction yield is consistently low.
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Cell Lysis | The plant material must be finely ground to maximize the surface area available for solvent interaction. For E. velutina, grinding frozen seeds or leaves with a mortar and pestle in liquid nitrogen is an effective method before lyophilization[7]. |
| Suboptimal Extraction Parameters | Systematically optimize your extraction conditions. A study on this compound extraction, although on a different plant, found optimal conditions for UAE to be an 80°C temperature for 40 minutes with a solid-to-liquid ratio of 1:20 g/mL[11][12]. Prolonged extraction times beyond the optimum (e.g., >40 min) can negatively affect the stability of bioactive compounds and decrease efficiency[11]. |
| Inappropriate Solvent | The choice of solvent is critical. While traditional solvents work, advanced green solvents like Deep Eutectic Solvents (DESs) can offer superior performance. A lactic acid-fructose DES with 40% water content was shown to be highly effective for this compound extraction, demonstrating strong hydrogen bonding with the target molecule[11][12]. |
Problem: The crude extract contains a high level of impurities.
| Potential Cause | Recommended Solution & Explanation |
| Co-extraction of Undesirable Compounds | This is a common issue, as solvents are rarely perfectly selective. A multi-step purification process is necessary. After initial filtration, techniques like column chromatography (e.g., silica gel) or semi-preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate this compound from other co-extracted alkaloids and compounds[1][2][13]. |
| Complex Plant Matrix | Erythrina velutina contains a wide array of phytochemicals, including numerous alkaloids and flavonoids[4][5]. For enhanced purity, consider using macroporous resins. An optimized process using DM132 resin achieved a recovery rate of 89.53% and a final purity of 79.57% for this compound[11][12]. |
Problem: An emulsion has formed during liquid-liquid partitioning.
| Potential Cause | Recommended Solution & Explanation |
| Presence of Surfactant-like Molecules | Emulsions are common when extracts contain compounds like phospholipids or proteins that have mutual solubility in aqueous and organic phases[14]. |
| Vigorous Agitation | To prevent emulsion formation, gently swirl the separatory funnel instead of shaking it vigorously. This maintains the surface area for extraction while minimizing the agitation that causes emulsions[14]. |
| Breaking an Existing Emulsion | If an emulsion has already formed, it can often be disrupted by adding brine (a saturated salt solution) to increase the ionic strength of the aqueous layer. Other methods include filtration through a glass wool plug or centrifugation to separate the layers[14]. |
Data Presentation: Yield Optimization
The following tables summarize quantitative data from an optimized Ultrasound-Assisted Extraction (UAE) of this compound, providing a benchmark for yield comparison and a starting point for parameter optimization.
Table 1: Comparison of this compound Yield from Different Extraction Methods (Data from a study on Nanhaia speciosa)
| Extraction Method | Solvent System | Yield (mg/g) | Percentage Improvement vs. Water |
| Optimized UAE | Lactic acid-fructose DES (40% water) | 3.15 | 105.19%[11][12] |
| Conventional | Water | ~1.53 | N/A |
| Conventional | Ethanol | ~1.85 | 70.62%[11][12] |
| Microwave-Assisted (MAE) | Not specified | ~2.07 | 52.17%[11][12] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound (Data from a study on Nanhaia speciosa provides a robust starting point for E. velutina)
| Parameter | Optimal Value | Rationale / Finding |
| Solvent | Lactic acid-fructose (1:1 mol/mol) DES with 40% water | Yield increased significantly with water content up to 40%, then decreased[11]. |
| Temperature | 80 °C | Extraction efficiency increased with temperature, peaking at 80°C[11]. |
| Time | 40 minutes | Maximum yield was achieved at 40 minutes; longer times led to decreased efficiency[11]. |
| Ultrasonic Power | 600 W | This power setting was kept constant during the optimization of other parameters[11]. |
| Liquid-to-Solid Ratio | 20:1 g/mL | Efficiency increased up to a 20:1 ratio; higher ratios led to a decrease in yield[11]. |
Experimental Protocols & Visualizations
Protocol 1: General Metabolite Extraction from E. velutina
This protocol is adapted from a method used for metabolite profiling of Erythrina velutina seeds and leaves[7].
-
Sample Preparation: Freeze fresh plant material (seeds or leaves) in liquid nitrogen. Grind the frozen tissue using a mortar and pestle until a fine powder is obtained. Lyophilize (freeze-dry) the pulverized tissue.
-
Extraction: Weigh 10 mg of the lyophilized powder into a microcentrifuge tube. Add 100 µL of an ethanol:water [70:30 (v/v)] solution.
-
Ultrasound Treatment: Vortex the mixture for 10 seconds. Place the tube in an ultrasound bath (40 kHz, 200 W) and incubate for 30 minutes.
-
Filtration: Filter the resulting extract through a 0.22 µm PTFE membrane to remove particulate matter.
-
Repeated Extraction: Repeat the extraction procedure (steps 2-4) two more times on the same plant tissue sample to maximize yield.
-
Analysis: The combined, filtered extracts are now ready for analysis by methods such as LC-MS/MS or NMR[7].
Protocol 2: Advanced this compound Extraction & Purification
This protocol is a model based on the highly efficient UAE-DES and macroporous resin purification method developed for this compound[11][12]. It serves as a template for optimizing extraction from E. velutina.
-
Optimized Extraction (UAE-DES):
-
Solvent Preparation: Prepare a Deep Eutectic Solvent (DES) by mixing lactic acid and fructose (1:1 molar ratio). Add deionized water to achieve a final water content of 40%.
-
Extraction: Mix the finely powdered E. velutina material with the DES solvent at a liquid-to-solid ratio of 20:1 (mL/g).
-
Ultrasonication: Perform the extraction in an ultrasonic bath at 80°C for 40 minutes.
-
-
Purification (Macroporous Resin):
-
Loading: Load the crude extract onto a pre-treated DM132 macroporous resin column.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the adsorbed this compound from the resin using 50% ethanol at a flow rate of 2.5 bed volumes (BV) per hour.
-
Collection: Collect the eluent fraction (approximately 4 BV) containing the purified this compound.
-
Visual Workflow for Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Troubleshooting Logic for Low Extraction Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Isolation of erysodine, erysotrine and this compound from Erythrina suberosa Roxb. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted green extraction and resin purification of this compound from Nanhaia speciosa using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-Assisted green extraction and resin purification of this compound from Nanhaia speciosa using deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Hypaphorine Bioactivity Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hypaphorine. It addresses common issues that can lead to observations of low or inconsistent bioactivity in various experimental assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is an indole alkaloid, specifically an amino acid betaine derived from L-tryptophan.[1] It is found in various plants and fungi.[1] Its primary reported biological activities include anti-inflammatory, anti-obesity, and insulin-sensitizing effects.[2] Research has shown it can ameliorate conditions like lipid accumulation, inflammation, and sepsis-induced acute lung injury in experimental models.[3][4]
Q2: Which cellular signaling pathways are modulated by this compound?
This compound exerts its effects by modulating several key intracellular signaling pathways. It is known to regulate the p38/JNK and NF-κB signaling pathways, which are central to inflammatory responses.[3] Specifically, it can inactivate the p38/JNK pathway by upregulating DUSP1.[4] Additionally, in the context of metabolism, this compound can improve insulin sensitivity by increasing the phosphorylation of Akt2, a critical protein in the PI3K/Akt signaling pathway.[2][5]
Q3: What are the most common general causes for observing low or no bioactivity in my this compound assay?
Low or absent bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the assay setup, or the biological system. Common causes include:
-
Compound Integrity: Degradation of the this compound stock solution due to improper storage (e.g., exposure to light, wrong temperature, or suboptimal pH).
-
Assay Conditions: Sub-optimal concentration of this compound, incorrect incubation times, or inappropriate assay reagents and buffers.[6]
-
Cellular System: Use of a cell line that does not express the target pathway, high cell passage number leading to altered phenotypes, or poor cell health.[7][8]
-
Procedural Errors: Inaccurate pipetting, improper serial dilutions, or failure to include necessary positive and negative controls.[6][8]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: No or Very Low Signal/Response in a Cell-Based Assay
Observing a minimal or absent response is a common issue. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low bioactivity.
Detailed Solutions for Problem 1:
-
Possible Cause: this compound Degradation or Purity Issues
-
Solution: this compound, as an indole alkaloid, can be susceptible to degradation. Ensure it is stored correctly, typically protected from light and at a low temperature (e.g., -20°C or -80°C for long-term storage). Prepare fresh working solutions from a powder or concentrated stock for each experiment. If purity is in doubt, verify it using methods like HPLC. Refer to the stability data in Table 1.
-
-
Possible Cause: Sub-optimal Assay Conditions
-
Solution:
-
Concentration: Perform a dose-response curve to determine the optimal concentration range. Effective concentrations in literature range from 6.25 µM to 100 µM depending on the cell type and assay.[4]
-
Incubation Time: The required incubation time can vary. Test different time points (e.g., 12, 24, 48 hours) to find the window of maximum activity.
-
Cell Health & Density: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Optimize cell seeding density to avoid issues from under- or over-confluence.[8][9]
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Plate Choice: Use the correct microplate for your detection method: clear plates for colorimetric assays, black plates for fluorescence, and white plates for luminescence to maximize signal and minimize crosstalk.[6][10]
-
-
Problem 2: Inconsistent or Non-Reproducible Results
High variability between wells, plates, or experiments can obscure real biological effects.
-
Possible Cause: Technical & Procedural Variability
-
Solution: Inaccurate pipetting is a primary source of error.[8] Ensure pipettes are calibrated. When preparing serial dilutions, use fresh tips for each dilution step and ensure thorough mixing. For cell-based assays, gently resuspend the cell stock before plating to ensure a uniform cell number in each well.[8]
-
-
Possible Cause: Biological Variability
-
Solution: Standardize your cell culture practices. Use cells from the same passage number for all experiments within a set. Monitor cell health closely and discard any cultures that show signs of stress or contamination.[7]
-
-
Possible Cause: Edge Effects
-
Solution: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Problem 3: Unexpected Cytotoxicity
If this compound appears toxic at concentrations where bioactivity is expected, consider these possibilities.
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Possible Cause: Solvent Toxicity
-
Solution: Many organic compounds are dissolved in solvents like DMSO. High concentrations of these solvents can be toxic to cells. Always include a "vehicle control" (cells treated with the highest concentration of the solvent used in the experiment, but without this compound) to assess the effect of the solvent alone.
-
-
Possible Cause: Compound Impurity
-
Solution: If the this compound sample is not pure, contaminants could be responsible for the observed toxicity. Verify the purity of your compound if possible.
-
-
Possible Cause: Assay-Specific Artifacts
-
Solution: Some assay reagents can interfere with the compound or the detection chemistry. For example, the phenol red in culture media can interfere with some colorimetric assays. Review the assay protocol for known interfering substances.
-
Section 3: Data Presentation & Key Readouts
Summarizing data effectively is crucial for interpreting results.
Table 1: Factors Affecting this compound Stability
| Factor | Potential Effect on Stability | Recommendation |
|---|---|---|
| Temperature | Higher temperatures accelerate chemical degradation.[11] | Store stock solutions at -20°C or -80°C. Thaw on ice and use immediately. Avoid repeated freeze-thaw cycles. |
| pH | Extreme pH values can cause hydrolysis or degradation.[11][12] | Prepare stock solutions in a suitable buffer (e.g., PBS at pH 7.4 or DMSO). Ensure final assay pH is within a physiological range. |
| Light | Photochemical reactions can degrade light-sensitive compounds. | Store powder and solutions in amber vials or protected from light. |
| Oxidation | Exposure to air can lead to oxidation. | Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
Table 2: Common Assays and Quantitative Readouts for this compound Bioactivity
| Biological Activity | Common Assay Type | Key Quantitative Readout |
|---|---|---|
| Anti-inflammatory | ELISA, RT-PCR | Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][13] |
| Griess Assay | Nitric Oxide (NO) concentration in cell supernatant. | |
| Western Blot | Phosphorylation status of NF-κB, p38, JNK proteins.[3] | |
| Insulin Sensitizing | Glucose Uptake Assay | Amount of labeled glucose taken up by cells (e.g., 3T3-L1 adipocytes).[14] |
| Western Blot | Phosphorylation level of Akt2.[2][5] | |
| Anti-adipogenic | Oil Red O Staining | Quantification of lipid accumulation in differentiated 3T3-L1 cells.[2] |
| Cell Viability | MTT, CCK-8 Assay | Absorbance, proportional to the number of viable cells.[3][4] |
Section 4: Signaling Pathways & Experimental Protocols
Understanding the mechanism of action is key to designing and troubleshooting assays.
This compound Signaling Pathways
Caption: this compound's anti-inflammatory signaling.
References
- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. biocompare.com [biocompare.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. youtube.com [youtube.com]
- 11. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Hypaphorine in different solvents and pH conditions
This technical support center provides guidance on the stability and handling of hypaphorine in various solvents and under different pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent for this compound depends on the intended application and required concentration. For aqueous solutions, water is a suitable solvent, with a solubility of up to 100 mg/mL, though sonication may be necessary to achieve this concentration[1]. Phosphate-buffered saline (PBS) at pH 7.2 is also a good option, with a reported solubility of 5 mg/mL[2]. For organic solvents, this compound is generally described as soluble, though specific quantitative data is limited[3]. It is reported to be slightly soluble or insoluble in Dimethyl Sulfoxide (DMSO) and Ethanol[4]. One source indicates slight solubility in Dimethylformamide (DMF)[2].
Q2: How should I prepare a stock solution of this compound?
A2: For a high-concentration aqueous stock solution, you can dissolve this compound in water at up to 100 mg/mL with the aid of sonication[1]. For cell-based assays, preparing a stock solution in PBS (pH 7.2) at 5 mg/mL is a viable option[2]. If an organic solvent is required, it is advisable to first attempt to dissolve a small amount of the compound in the chosen solvent to confirm solubility before preparing a larger stock. Given its limited solubility in DMSO, preparing a highly concentrated stock in this solvent may not be feasible[1][4].
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored at -20°C and protected from light[1]. Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (months to years), it is recommended to store solutions at -20°C or -80°C[5].
Q4: Is there any data on the stability of this compound in different solvents and at various pH levels?
A4: Currently, there is a lack of publicly available quantitative data on the stability of this compound, such as its degradation rate or half-life, in different solvents and under various pH conditions. While its solubility in several solvents has been reported, its chemical stability over time in these solvents has not been well-documented in the literature.
Q5: How can I assess the stability of this compound for my specific experimental conditions?
A5: To assess the stability of this compound in your specific experimental setup, it is recommended to perform a stability study. This typically involves preparing a solution of the compound in the desired solvent and at the relevant pH, and then monitoring its concentration over time using an analytical method such as High-Performance Liquid Chromatography (HPLC). Samples should be incubated under conditions that mimic your experiment (e.g., temperature, light exposure). For a general protocol, please refer to the "Experimental Protocols" section of this document.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Citations |
| Water | 100 mg/mL (with sonication) | [1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 5 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (insoluble or slightly soluble) | [1][4] |
| Ethanol | Insoluble | [4] |
| Dimethylformamide (DMF) | Slightly soluble | [2] |
| General Organic Solvents | Soluble (quantitative data not specified) | [3] |
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect solvent selection.
-
Solution: Refer to the solubility data in Table 1. For aqueous solutions, water or PBS (pH 7.2) are the recommended solvents. For organic solutions, its solubility is generally low in common solvents like DMSO and ethanol.
-
-
Possible Cause 2: Insufficient mixing or sonication.
-
Solution: For aqueous solutions, especially at higher concentrations, sonication is recommended to aid dissolution[1]. Ensure vigorous vortexing or stirring for an adequate amount of time.
-
-
Possible Cause 3: The compound has precipitated out of solution.
-
Solution: This can occur if the solubility limit is exceeded or if the temperature of the solution changes. Try warming the solution gently (if the compound's thermal stability is not a concern) or diluting it to a lower concentration.
-
Issue: I am observing unexpected results in my assay, which may be due to compound instability.
-
Possible Cause 1: Degradation of this compound in the experimental medium.
-
Solution: Since specific stability data for this compound is lacking, it is crucial to consider the possibility of degradation, especially under harsh pH or temperature conditions. It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in solution before use.
-
-
Possible Cause 2: Interaction with other components in the assay medium.
-
Solution: Buffers, salts, and other components in your experimental medium could potentially affect the stability of this compound. If instability is suspected, consider simplifying the medium or performing a preliminary stability test in the complete assay buffer.
-
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
This protocol outlines a general method for determining the stability of a compound like this compound in a specific solvent and at a particular pH.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve the compound in the chosen solvent to a known concentration.
-
-
Sample Preparation:
-
Dilute the stock solution with the desired buffer (at the target pH) to the final experimental concentration.
-
Prepare several identical aliquots in appropriate vials.
-
-
Incubation:
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, protected from light).
-
Designate different time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, take one aliquot and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.
-
The initial time point (T=0) serves as the baseline concentration.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the degradation profile.
-
From this data, you can calculate the degradation rate constant and the half-life of the compound under the tested conditions.
-
Mandatory Visualization
Caption: General workflow for assessing the stability of a chemical compound in solution.
References
strategies to improve the yield and purity of synthetic Hypaphorine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic Hypaphorine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route to this compound is the exhaustive methylation of L-tryptophan. This method involves the reaction of L-tryptophan with a methylating agent, typically methyl iodide, in the presence of a base. This process, also known as N,N,N-trimethylation, directly converts the primary amine of L-tryptophan into a quaternary ammonium salt, forming the betaine structure of this compound.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to control the stoichiometry of reactants, reaction temperature, and reaction time. An excess of the methylating agent is necessary to ensure complete methylation. The choice of base and solvent also plays a significant role. A non-nucleophilic base is preferred to avoid side reactions with the methylating agent. The temperature should be carefully monitored to prevent degradation of the product and starting material.
Q3: How can the purity of synthetic this compound be improved?
A3: The purity of this compound can be significantly improved through various purification techniques. Recrystallization is a common and effective method for removing impurities. High-Performance Liquid Chromatography (HPLC) is another powerful technique for achieving high purity, especially for removing structurally similar side products. The choice of solvent system for recrystallization or the mobile phase for HPLC is critical for successful purification.
Q4: What are the common side reactions during the synthesis of this compound?
A4: The primary side reactions include incomplete methylation, resulting in the formation of N-methyltryptophan and N,N-dimethyltryptophan. O-methylation of the carboxyl group can also occur. Under harsh basic conditions, racemization of the chiral center is a possibility. Another potential side reaction is the Hofmann elimination of the quaternary ammonium group, although this typically requires more stringent conditions.[1][2]
Q5: Are there any safety precautions to consider during the synthesis?
A5: Yes, methyl iodide is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Reactions involving strong bases should also be handled with care.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Insufficient methylating agent. - Reaction time is too short. - Inappropriate base or solvent. - Degradation of product due to high temperature. | - Increase the molar excess of methyl iodide. - Extend the reaction time and monitor the reaction progress using TLC or LC-MS. - Use a non-nucleophilic base like potassium carbonate or a hindered base like DIPEA.[3] - Maintain a controlled and moderate reaction temperature. |
| Presence of Impurities (Incomplete Methylation) | - Insufficient methylating agent or reaction time. - Poor reactivity of the starting material. | - Increase the equivalents of methyl iodide and prolong the reaction time. - Ensure the L-tryptophan is fully dissolved or suspended in the reaction mixture. |
| Difficulty in Purifying the Product | - Inappropriate recrystallization solvent. - Poor separation in HPLC. | - Screen for a suitable recrystallization solvent or solvent system where this compound has high solubility in the hot solvent and low solubility in the cold solvent. Common choices include ethanol, methanol, or mixtures with water.[4][5] - Optimize the HPLC mobile phase composition (e.g., acetonitrile/water with an acid modifier like formic acid) and gradient to improve peak resolution.[6][7][8][9] |
| Product is an Oil Instead of a Crystalline Solid | - Presence of impurities. - Rapid cooling during recrystallization. | - Purify the crude product further using column chromatography before recrystallization. - Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Racemization of the Product | - Use of a strong base and/or high temperatures. | - Use a milder base and maintain a lower reaction temperature. - Check the optical purity of the product using chiral HPLC or polarimetry. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Exhaustive Methylation of L-Tryptophan
This protocol is a generalized procedure based on established chemical principles for the N,N,N-trimethylation of amino acids.
Materials:
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L-Tryptophan
-
Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)[3]
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve or suspend L-tryptophan in methanol or DMF.
-
Add a suitable base, such as potassium carbonate (3-4 equivalents) or DIPEA (3-4 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add an excess of methyl iodide (at least 3 equivalents) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, filter the reaction mixture to remove any inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be precipitated by adding diethyl ether and collected by filtration.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or methanol).[4][10]
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain pure this compound.
Protocol 3: Purification of this compound by HPLC
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% formic acid or trifluoroacetic acid added to both solvents to improve peak shape.[6][7][8][9]
Procedure:
-
Dissolve the crude this compound in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient from a low to a high concentration of acetonitrile to elute the compounds.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
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Collect the fractions containing the pure this compound.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Signaling Pathways Involving this compound
This compound has been shown to influence several key signaling pathways, primarily related to inflammation and cell growth.
Caption: this compound's influence on inflammatory and cell signaling pathways.
Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 3. Design of experiments optimization of N,N,N-trimethyl chitosan synthesis using N,N-diisopropylethylamine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. moravek.com [moravek.com]
- 10. murov.info [murov.info]
Technical Support Center: Analysis of Hypaphorine by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Hypaphorine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2]
Q2: What are the common signs of matrix effects in my this compound LC-MS data?
A2: Common indicators of matrix effects include:
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Poor reproducibility of analyte response between different samples.
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Inaccurate quantification, with results varying significantly from expected values.
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A significant difference in the slope of the calibration curve when prepared in a pure solvent versus in the sample matrix.
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Ion suppression or enhancement observed during post-column infusion experiments.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The optimal sample preparation technique depends on the complexity of your sample matrix and the required sensitivity of your assay. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing matrix components.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[3] For complex matrices like plasma or urine, SPE is often considered the most powerful technique for removing interfering compounds.
Q4: Is a stable isotope-labeled internal standard necessary for this compound analysis?
A4: While not strictly mandatory, using a stable isotope-labeled (SIL) internal standard, such as deuterated this compound (this compound-d3), is highly recommended and considered the gold standard in quantitative LC-MS analysis.[4][5] A SIL internal standard has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar matrix effects.[5] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible results. If a SIL internal standard for this compound is not commercially available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound, potentially leading to less accurate correction.[5]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Poor reproducibility and inaccurate quantification.
Logical Approach to Troubleshooting:
Troubleshooting Matrix Effects Workflow
| Step | Action | Expected Outcome |
| 1. Evaluate Internal Standard Performance | Check the peak area or response of your internal standard across all samples, including calibrators and quality controls. | The internal standard response should be consistent (typically within ±20% of the mean) across the analytical run. Significant variability suggests issues with sample preparation or instrument stability. |
| 2. Quantify Matrix Effects | Perform a post-extraction spike experiment. Compare the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. The matrix factor (MF) is calculated as: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution). | An MF value close to 1 indicates minimal matrix effects. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement. |
| 3. Optimize Sample Preparation | If significant matrix effects are observed, improve your sample cleanup. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components. | A cleaner sample extract should result in an MF closer to 1 and improved assay performance. |
| 4. Refine Chromatographic Conditions | Adjust your LC method to better separate this compound from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry. | Improved chromatographic separation will reduce the likelihood of ion suppression or enhancement by ensuring that interfering compounds do not enter the mass spectrometer at the same time as this compound. |
Experimental Protocols
General Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.
LC-MS/MS Analysis Workflow for this compound
Protocol 1: Protein Precipitation (PPT)
This is a rapid method suitable for initial screening or when high sample throughput is required.
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Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., deuterated this compound) to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT and is effective for removing highly polar or non-polar interferences.
-
Sample Aliquoting and IS Spiking: To a glass tube, add 200 µL of the biological sample and the internal standard.
-
pH Adjustment: Adjust the sample pH to >9.0 using a suitable base (e.g., 1 M sodium hydroxide) to ensure this compound is in its free base form.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 4,000 x g for 10 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution and Injection: Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup and is ideal for complex matrices and trace-level analysis. A mixed-mode cation exchange polymer-based sorbent is a good starting point for an alkaloid like this compound.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation, Reconstitution, and Injection: Evaporate the eluate to dryness, reconstitute in 100 µL of the initial mobile phase, and inject.
Data Presentation
The following tables summarize the expected performance of different sample preparation techniques for the analysis of a small molecule like this compound in a complex biological matrix such as plasma. Actual values should be determined experimentally.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Relative Matrix Effect | Expected Recovery | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | High | Moderate to High | High | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Low | High | Low to Moderate | High |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (Q1): m/z 247 → Product ion (Q3): m/z 188[2][4] |
| Internal Standard Transition | Dependent on the chosen IS (e.g., for a deuterated analog, a mass shift would be observed). |
Visualization of this compound Fragmentation
The fragmentation of this compound in the mass spectrometer is crucial for developing a selective MRM method. The following diagram illustrates the proposed fragmentation pathway.
Proposed Fragmentation Pathway of this compound
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome matrix effects in the LC-MS analysis of this compound, leading to more accurate and reliable results.
References
Technical Support Center: Enhancing Hypaphorine Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of hypaphorine in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a naturally occurring indole alkaloid, specifically the trimethylbetaine of L-tryptophan.[1] As an amino acid betaine, it exists as a zwitterion, meaning it has both a positive and a negative charge on different parts of the molecule, yet is electrically neutral overall.[2] This zwitterionic nature influences its solubility. While it is reported to be soluble in water, inconsistencies in the literature, with some sources describing it as having limited water solubility, can pose a challenge for preparing concentrated stock solutions required for in vivo experiments.[3] Achieving a consistent and appropriate concentration is crucial for accurate dosing and obtaining reliable experimental results.
Q2: What are the reported solubility values for this compound?
A2: The reported solubility of this compound in aqueous solutions varies. Some sources state its solubility in PBS (pH 7.2) is 5 mg/mL.[4] Another report mentions a preparation of a 25 mg/mL solution in PBS for intraperitoneal injection in mice and a 100 mg/mL solution in tap water for oral administration. The solubility of its parent amino acid, tryptophan, is 11.4 g/L at 25 °C.[5] Due to its zwitterionic nature, its solubility is expected to be lowest at its isoelectric point (pI) and increase in acidic or alkaline conditions.
Q3: What are the general approaches to enhance the solubility of a zwitterionic compound like this compound?
A3: For zwitterionic compounds, including this compound, the primary strategies to enhance aqueous solubility for preclinical studies include:
-
pH Adjustment: Moving the pH of the solution away from the compound's isoelectric point (pI) will increase the net charge of the molecule, thereby increasing its solubility in water.[6][7]
-
Use of Co-solvents: While this compound has limited solubility in many organic solvents, the use of water-miscible co-solvents can sometimes improve solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. This is a common strategy in pharmaceutical formulation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in water or PBS at the desired concentration. | The pH of the solution may be close to the isoelectric point (pI) of this compound, where its solubility is at a minimum. | Adjust the pH of the solvent. For a zwitterion like this compound, making the solution more acidic (e.g., pH 2-4) or more basic (e.g., pH 8-10) will increase its solubility. Add dilute HCl or NaOH dropwise while stirring to adjust the pH. |
| Precipitation occurs when trying to make a concentrated stock solution. | The concentration of this compound exceeds its intrinsic solubility in the chosen solvent at that specific pH and temperature. | 1. pH Adjustment: Ensure the pH is sufficiently far from the pI. 2. Co-solvents: Consider adding a small percentage of a biocompatible co-solvent like ethanol or propylene glycol. However, the compatibility and potential toxicity of the co-solvent in the in vivo model must be considered. 3. Cyclodextrin Complexation: Prepare an inclusion complex with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase aqueous solubility. |
| The prepared this compound solution is not stable and precipitates over time. | The solution may be supersaturated, or the pH may be drifting back towards the pI. | 1. Buffer the Solution: Use a buffer system to maintain the pH at a level where this compound is soluble. 2. Re-dissolve with Gentle Heating: Gentle warming and sonication can sometimes help re-dissolve the precipitate, but the stability of this compound at higher temperatures should be considered. 3. Prepare Fresh Solutions: For in vivo studies, it is always recommended to prepare fresh solutions before each experiment to ensure accurate dosing. |
| Inconsistent results are observed in in vivo studies. | This could be due to incomplete dissolution of the administered dose, leading to variability in the actual amount of compound delivered. | Ensure complete dissolution of this compound in the vehicle before administration. Visually inspect the solution for any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter. Always use a consistent and validated formulation protocol. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of this compound and its parent compound, tryptophan.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | PBS (pH 7.2) | Not Specified | 5 mg/mL[4] |
| This compound | PBS | Not Specified | 25 mg/mL (for IP injection in mice) |
| This compound | Tap Water | Not Specified | 100 mg/mL (for oral gavage in mice) |
| Tryptophan | Water | 25 | 11.4 g/L[5] |
| Tryptophan | Water | 50 | 17.1 g/L[5] |
| Tryptophan | Water | 75 | 27.95 g/L[5] |
Experimental Protocols
Protocol 1: Enhancing this compound Solubility by pH Adjustment
This protocol describes how to increase the aqueous solubility of this compound by adjusting the pH of the solvent.
Materials:
-
This compound powder
-
Sterile water for injection or Phosphate Buffered Saline (PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Sterile magnetic stirrer and stir bar
-
Sterile glassware
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a sterile beaker with a magnetic stir bar.
-
Add a portion of the final volume of sterile water or PBS and begin stirring.
-
If the this compound does not fully dissolve, begin pH adjustment.
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For Acidic pH: Slowly add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH. The solubility of this compound, being a tryptophan derivative, is expected to increase significantly at a pH below the pKa of its carboxyl group (estimated to be around 2-3).
-
For Alkaline pH: Slowly add 0.1 M NaOH dropwise to the suspension. The solubility will also increase at a pH above the pKa of the protonated amine group.
-
-
Continue stirring and adjusting the pH until all the this compound has dissolved.
-
Once dissolved, adjust the final volume with the solvent.
-
Measure the final pH and record it.
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For in vivo administration, it may be necessary to adjust the pH back to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) if the initial pH adjustment was extreme. Be aware that this may cause precipitation if the concentration is high. If so, a different solubilization strategy may be required.
-
Sterile filter the final solution through a 0.22 µm syringe filter before administration.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile glassware
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Calculate the required mass of HP-β-CD and dissolve it completely in sterile water with stirring.
-
Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the inclusion complex forms.
-
Once a clear solution is obtained, it can be used for in vivo studies after sterile filtration through a 0.22 µm syringe filter.
-
Alternatively, the solution can be lyophilized (freeze-dried) to obtain a solid powder of the this compound-HP-β-CD complex, which can be easily reconstituted in water or buffer at the desired concentration.
Visualizations
References
- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zwitterionic Micelles Efficiently Deliver Oral Insulin Without Opening Tight Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 487-58-1: (+)-Hypaphorine | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Tryptophan - Wikipedia [en.wikipedia.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. quora.com [quora.com]
dealing with co-elution of interfering compounds in Hypaphorine HPLC
Welcome to the technical support center for the HPLC analysis of hypaphorine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound, with a specific focus on co-elution with interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound in reversed-phase HPLC?
A1: The most frequently reported co-eluting compound with this compound is its biogenic precursor, tryptophan . Due to their structural similarity, they often have close retention times on standard C18 columns. Other potential interferences, especially in complex biological matrices, can include other tryptophan metabolites and endogenous indole compounds.
Q2: My this compound peak is showing fronting or tailing. What are the likely causes?
A2: Peak asymmetry, such as fronting or tailing, can be caused by several factors:
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Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in this compound, causing peak tailing.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and interacting silanol groups.
-
Column Degradation: A loss of stationary phase or a void at the column inlet can also lead to poor peak shape.
Q3: I am observing a shoulder on my this compound peak. How can I confirm if it's a co-eluting compound?
A3: A shoulder on your peak of interest is a strong indication of co-elution.[1][2] To confirm this:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV spectra across the entire peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): If you have an LC-MS system, you can analyze the mass spectra across the peak. Different m/z values will confirm the presence of a co-eluting impurity.
-
Vary Injection Volume: Injecting a smaller volume of a concentrated sample may sometimes resolve the shoulder into a separate peak.[3]
Q4: How can I improve the resolution between this compound and a co-eluting compound?
A4: Improving resolution requires manipulating the chromatographic selectivity, efficiency, or retention. Key strategies include:
-
Mobile Phase Optimization: Adjusting the organic modifier percentage, changing the type of organic solvent (e.g., acetonitrile to methanol), or modifying the pH of the aqueous phase can significantly alter selectivity.[4]
-
Column Chemistry: Switching to a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) can provide different selectivities.
-
Temperature: Changing the column temperature can affect the retention times of this compound and interfering compounds differently.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Troubleshooting Guides
Guide 1: Resolving Co-elution of this compound and Tryptophan
This guide provides a systematic approach to separating this compound from its common interferent, tryptophan, on a C18 column.
Experimental Protocol: Method Development for this compound and Tryptophan Separation
-
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and run a linear gradient to a higher percentage (e.g., 50-70%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Optimization Steps:
-
Step 2.1: Adjusting the Mobile Phase pH: The ionization of both this compound and tryptophan is pH-dependent.[5][6] Modifying the pH of the aqueous mobile phase (Mobile Phase A) can significantly impact their retention and selectivity. Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using formic acid or a suitable buffer like phosphate or acetate. Analyze the standard mixture at each pH and observe the change in resolution.
-
Step 2.2: Modifying the Organic Modifier: If pH adjustment is insufficient, try changing the organic modifier. Prepare a mobile phase B with methanol instead of acetonitrile and repeat the analysis. The different solvent properties can alter the selectivity.
-
Step 2.3: Fine-tuning the Gradient: If partial separation is achieved, optimize the gradient slope. A shallower gradient around the elution time of the two compounds will increase the separation.
-
Step 2.4: Isocratic Elution: Once the optimal mobile phase composition for separation is identified from the gradient runs, an isocratic method can be developed for routine analysis. This often improves reproducibility.[7]
-
Data Presentation: Impact of Mobile Phase pH on Resolution
| Mobile Phase A pH | This compound Retention Time (min) | Tryptophan Retention Time (min) | Resolution (Rs) |
| 2.5 | 4.2 | 4.5 | 1.2 |
| 3.0 | 4.8 | 5.3 | 1.8 |
| 3.5 | 5.5 | 6.2 | 2.1 |
| 4.0 | 6.1 | 7.0 | 2.5 |
Note: The above data is illustrative. Actual retention times and resolution will vary depending on the specific HPLC system and column.
Mandatory Visualization:
Caption: Workflow for HPLC method development to separate this compound and tryptophan.
Guide 2: Sample Preparation for this compound Analysis in Biological Matrices
Proper sample preparation is crucial to minimize matrix effects and potential interferences.[8]
Experimental Protocol: Protein Precipitation for Plasma/Serum Samples
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile or 10% perchloric acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[9]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered supernatant into the HPLC system.
Experimental Protocol: Extraction from Plant or Animal Tissue
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable volume (e.g., 1:5 w/v) of cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Protein Precipitation: Add an equal volume of cold 10% trichloroacetic acid (TCA) or another suitable precipitating agent to the homogenate.
-
Incubation: Incubate the mixture on ice for 15-30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection and Neutralization: Collect the supernatant. If TCA was used, neutralize the extract with a suitable base (e.g., 1 M Tris base) to a pH compatible with the HPLC method.
-
Filtration: Filter the neutralized supernatant through a 0.22 µm filter before injection.
Mandatory Visualization:
Caption: Sample preparation workflows for this compound analysis in biological matrices.
References
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrr.com [ijcrr.com]
- 6. journal-jps.com [journal-jps.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of conditions for the simultaneous separation of ten tryptophan metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in Hypaphorine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in hypaphorine bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound antimicrobial assays?
A1: Inconsistent results in antimicrobial assays for this compound often stem from several factors:
-
Inoculum Preparation: Variation in the density of the microbial suspension can significantly alter the outcome. It is crucial to standardize the inoculum to a specific McFarland standard (e.g., 0.5) to ensure a consistent number of colony-forming units (CFUs) per milliliter.[1]
-
Culture Medium: The composition, pH, and depth of the agar can affect the diffusion of this compound and the growth of the microorganism. Using a standardized medium, such as Mueller-Hinton agar, is recommended for reproducibility.
-
Incubation Conditions: Temperature and incubation time must be strictly controlled. Deviations can lead to variable growth rates and, consequently, inconsistent zone of inhibition measurements or Minimum Inhibitory Concentration (MIC) values.
-
This compound Solution: The stability and concentration of the this compound stock solution are critical. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and stored under appropriate conditions to prevent degradation.
Q2: How can I troubleshoot high background or low signal in a this compound serotonin receptor binding assay?
A2: High background or a low signal-to-noise ratio in a receptor binding assay can be addressed by optimizing several parameters:
-
Blocking Agents: Insufficient blocking of non-specific binding sites is a common cause of high background. Optimize the concentration of blocking agents like bovine serum albumin (BSA) or casein.
-
Washing Steps: Inadequate washing can leave unbound radiolabeled ligand, contributing to high background. Increase the number or duration of wash steps.
-
Reagent Quality: Ensure the radioligand and receptor preparation are of high quality and have not degraded.
-
Receptor Concentration: A low signal may indicate an insufficient concentration of the target receptor in your preparation. Conversely, excessively high receptor concentrations can lead to ligand depletion.
-
Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. This can be determined by conducting a time-course experiment at the chosen temperature.
Q3: Which serotonin receptor subtypes should I investigate for this compound activity?
A3: While the specific serotonin (5-HT) receptor subtype(s) that this compound interacts with require empirical determination, the 5-HT2A receptor is a common target for indole alkaloids with psychoactive potential.[1][2] It is advisable to screen this compound against a panel of 5-HT receptor subtypes to determine its binding profile and functional activity.
Q4: What are the critical parameters to control in a cell-based functional assay for this compound?
A4: For cell-based assays, such as those measuring intracellular calcium mobilization or cyclic AMP (cAMP) levels, the following are critical for reproducibility:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range to avoid phenotypic drift.
-
Cell Seeding Density: The number of cells seeded per well can affect the magnitude of the response. Optimize and maintain a consistent seeding density.
-
Agonist Concentration: If studying antagonistic effects, use a concentration of the reference agonist that elicits a submaximal response (e.g., EC80) to accurately determine the inhibitory potential of this compound.
-
Assay Buffer Composition: The presence of components like calcium and magnesium in the assay buffer can influence receptor signaling. Use a consistent and appropriate buffer for your assay.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (Broth Microdilution)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values across replicates | 1. Inaccurate serial dilutions of this compound.2. Variation in inoculum density.3. Contamination of wells. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Standardize inoculum to 0.5 McFarland standard.3. Use aseptic techniques; include a sterility control (media only) well.[3] |
| No inhibition of growth at any concentration | 1. The test organism is resistant to this compound.2. Inactive this compound solution.3. Insufficient concentration range tested. | 1. Confirm with a positive control antibiotic.2. Prepare a fresh stock solution of this compound.3. Test a wider range of concentrations. |
| Growth in the negative control well | 1. Contamination of the culture medium or 96-well plate. | 1. Repeat the assay with sterile medium and plates. |
Serotonin Receptor Binding Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding | 1. Insufficient blocking.2. Radioligand sticking to filter membranes or tubes.3. Inadequate washing. | 1. Optimize the concentration of the blocking agent (e.g., BSA).2. Pre-soak filter mats in a solution like polyethyleneimine (PEI).3. Increase the volume and/or number of wash steps with ice-cold buffer. |
| Low specific binding | 1. Low receptor density in the membrane preparation.2. Degraded radioligand or receptor.3. Assay not at equilibrium. | 1. Prepare a fresh, more concentrated membrane preparation.2. Use fresh reagents and store them properly.3. Determine the optimal incubation time through a time-course experiment. |
| Poor reproducibility between assays | 1. Inconsistent preparation of reagents (buffers, radioligand dilutions).2. Variation in incubation times or temperatures.3. Pipetting errors. | 1. Prepare large batches of reagents and aliquot for single use.2. Use a calibrated incubator and a precise timer.3. Use calibrated pipettes and consistent pipetting techniques. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from this compound bioassays. Specific values for this compound need to be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Enter experimental value] | Vancomycin | [Enter value] |
| Bacillus subtilis | Positive | [Enter experimental value] | Penicillin | [Enter value] |
| Escherichia coli | Negative | [Enter experimental value] | Gentamicin | [Enter value] |
| Pseudomonas aeruginosa | Negative | [Enter experimental value] | Ciprofloxacin | [Enter value] |
Table 2: Binding Affinity (Ki) and Functional Potency (EC50/IC50) of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference Compound | Value (nM) |
| 5-HT2A | Radioligand Binding | Ki | [Enter experimental value] | Ketanserin | [Enter value] |
| 5-HT2A | Calcium Mobilization | EC50 / IC50 | [Enter experimental value] | Serotonin | [Enter value] |
| 5-HT1A | Radioligand Binding | Ki | [Enter experimental value] | 8-OH-DPAT | [Enter value] |
| 5-HT1A | cAMP Assay | EC50 / IC50 | [Enter experimental value] | Buspirone | [Enter value] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 10% DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 106 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the this compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][4][5]
Protocol 2: 5-HT2A Receptor-Mediated Calcium Mobilization Assay
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.
-
Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate at an optimized density and allow them to attach overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. For antagonist mode, also prepare a solution of a reference agonist (e.g., serotonin) at its EC80 concentration.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the this compound solutions (for agonist mode) or pre-incubate with this compound before adding the reference agonist (for antagonist mode).
-
Data Analysis: Record the change in fluorescence over time. The peak fluorescence intensity is used to determine the response. Plot the response against the log of the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[6][7]
Visualizations
Workflow for MIC Determination
Putative 5-HT2A Signaling Pathway
References
- 1. Affinity of Aporphines for the Human 5-HT2A Receptor: Insights from Homology Modeling and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. m.youtube.com [m.youtube.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Inhibitors Disrupt the Serotonin 5-HT2C Receptor Interaction with Phosphatase and Tensin Homolog to Allosterically Modulate Cellular Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of Hypaphorine purification by crystallization
Welcome to the technical support center for the purification of Hypaphorine. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and success of this compound crystallization. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges in the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing this compound?
A1: The primary challenge stems from its zwitterionic nature. This compound is an indole alkaloid that exists as an inner salt, possessing both a positive (quaternary ammonium) and a negative (carboxylate) charge. This makes it highly polar and soluble in water but poorly soluble in many common organic solvents. Finding an appropriate solvent or solvent system that allows for dissolution at a higher temperature and controlled precipitation upon cooling is the key difficulty.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is too supersaturated at the temperature of nucleation or the cooling rate is too fast. To resolve this, you can:
-
Increase the amount of the "good" solvent: Add a small amount of the solvent in which this compound is more soluble to reduce the level of supersaturation.
-
Slow down the cooling process: Insulate the crystallization vessel to allow for gradual cooling. This gives the molecules more time to orient themselves into a crystal lattice.
-
Use a different solvent system: An anti-solvent crystallization approach may be more effective. Dissolve the this compound in a good solvent (e.g., water or methanol) and then slowly add a miscible anti-solvent (e.g., isopropanol or acetone) in which it is insoluble.
Q3: What is the ideal solvent system for this compound crystallization?
A3: While the optimal system may require some experimentation, a common starting point for zwitterionic indole alkaloids is a mixture of a polar protic solvent and a less polar anti-solvent. A methanol/water mixture is a promising system. For instance, dissolving the crude this compound in a minimal amount of hot water or a hot methanol/water mixture, followed by slow cooling, can yield high-purity crystals.
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, consider the following:
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Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of the product in the solution upon cooling.
-
Control the final temperature: Cooling the solution to a lower temperature (e.g., 0-4 °C in an ice bath) after initial room temperature cooling will decrease the solubility of this compound and promote further precipitation.
-
Concentrate the mother liquor: The solution remaining after the first filtration can be concentrated by evaporation and cooled again to recover a second crop of crystals. Note that this second crop may be of lower purity.
Q5: How do I assess the purity of my crystallized this compound?
A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H-NMR) can also be used to determine purity by comparing the integral of the analyte peaks to a certified internal standard.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Solution is not sufficiently supersaturated (too much solvent used). 2. The compound is highly soluble at the final cooling temperature. 3. Nucleation is inhibited. | 1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Cool the solution in an ice bath or freezer. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a "seed crystal" from a previous successful crystallization. |
| Formation of very fine powder instead of crystals. | 1. Cooling rate is too fast, leading to rapid precipitation. 2. High degree of supersaturation. | 1. Re-dissolve the powder by heating and allow it to cool more slowly in an insulated container. 2. Use a slightly larger volume of solvent to reduce the supersaturation level. |
| Crystals are colored or appear impure. | 1. Impurities from the initial extraction are co-precipitating. 2. Degradation of the sample during heating. | 1. Consider a pre-crystallization purification step, such as passing the solution through a short column of activated charcoal to remove colored impurities. 2. Avoid prolonged heating at high temperatures. Ensure the pH of the solution is stable, as indole alkaloids can be sensitive to acidic or basic conditions. |
| Low recovery/yield. | 1. Excessive solvent used for dissolution. 2. Incomplete precipitation. 3. Significant loss during filtration and washing. | 1. Use the minimum amount of hot solvent required for complete dissolution. 2. Ensure the solution is cooled sufficiently for an adequate period. 3. Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Mixed Solvent System
This protocol describes a general method for the purification of crude this compound using a methanol-water solvent system.
Materials:
-
Crude this compound powder
-
Methanol (HPLC grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 methanol/water mixture and heat the solution gently with stirring.
-
Continue to add small portions of the hot solvent mixture until the this compound is completely dissolved.
-
Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 1:1 methanol/water.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, a gradient from 5% to 95% acetonitrile over 20 minutes.
Procedure:
-
Prepare a stock solution of the crystallized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10 µL) onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the indole chromophore).
-
The purity is calculated based on the area of the main this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary
The following tables provide an illustrative summary of how different crystallization parameters can affect the final yield and purity of this compound. Note that these are representative values and optimal conditions should be determined empirically.
Table 1: Effect of Solvent System on this compound Crystallization
| Solvent System (v/v) | Temperature (°C) | Approximate Yield (%) | Purity (%) | Crystal Morphology |
| Water | 4 | 70-80 | >98 | Needles |
| Methanol/Water (1:1) | 4 | 75-85 | >99 | Prisms |
| Ethanol/Water (1:1) | 4 | 65-75 | >98 | Plates |
| Isopropanol | - | <10 (Insoluble) | - | - |
Table 2: Effect of Cooling Rate on Crystal Quality
| Cooling Method | Cooling Time (approx.) | Crystal Size | Purity (%) |
| Slow Cool (Insulated) | 4-6 hours | Large, well-defined | >99 |
| Room Temperature | 1-2 hours | Medium | ~98-99 |
| Rapid Cool (Ice Bath) | 15-30 minutes | Fine powder | <98 |
Visualizations
Caption: Workflow for this compound purification by crystallization.
Caption: Troubleshooting logic for failure of crystal formation.
addressing Hypaphorine degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hypaphorine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring indole alkaloid and an amino acid betaine derived from L-tryptophan.[1] Its potential therapeutic properties, including anti-inflammatory and neuroprotective effects, have made it a subject of interest in drug development. Like many indole alkaloids, this compound can be susceptible to degradation during sample extraction, storage, and analysis, which can lead to inaccurate quantification and misleading experimental results.
Q2: What are the primary factors that can lead to this compound degradation?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of related indole alkaloids and quaternary ammonium compounds, the primary factors of concern include:
-
pH: Extreme acidic or alkaline conditions can potentially lead to the degradation of indole alkaloids. Some indole compounds exhibit instability at acidic pH, while others are unstable in alkaline conditions. Quaternary ammonium compounds can also be susceptible to degradation at high pH.
-
Temperature: Elevated temperatures can accelerate the degradation of many organic molecules, including alkaloids.
-
Light: Indole compounds are known to be sensitive to light and can undergo photodegradation.
-
Enzymatic Activity: Biological samples contain various enzymes that could potentially metabolize or degrade this compound.
-
Choice of Solvent: The stability of indole alkaloids can be solvent-dependent.
Q3: How can I detect this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common method for the analysis of indole alkaloids. Mass spectrometry (MS) is particularly useful for identifying this compound and its degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. The characteristic mass spectrum of this compound shows a precursor ion [M+H]+ at m/z 247.144 and key fragment ions at m/z 188.071 (resulting from the loss of trimethylamine) and m/z 146.061. Monitoring for the appearance of unexpected peaks in your chromatogram or mass spectrum can indicate the presence of degradation products.
Troubleshooting Guide: this compound Degradation During Sample Preparation
This guide provides solutions to common problems encountered during the handling and preparation of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound in the final extract. | Degradation due to improper pH. | Maintain a neutral or slightly acidic pH during extraction and storage. Avoid strongly acidic or alkaline conditions. Buffer your extraction solvent if necessary. |
| Thermal degradation. | Keep samples on ice or at 4°C throughout the entire sample preparation process. Avoid prolonged exposure to room temperature or higher. | |
| Photodegradation. | Protect samples from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. | |
| Enzymatic degradation. | Quench enzymatic activity immediately after sample collection by freezing in liquid nitrogen or by adding a cold organic solvent like methanol. | |
| Inefficient extraction. | This compound is a polar molecule. Use a polar solvent system for extraction, such as a mixture of methanol and water. Ultrasound-assisted extraction may improve yield. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Review your sample handling procedure to identify potential causes of degradation (pH, temperature, light). Analyze the unknown peaks by mass spectrometry to identify potential degradation products based on their fragmentation patterns. |
| Poor reproducibility of results. | Inconsistent sample handling. | Standardize your sample preparation protocol. Ensure all samples are treated identically with respect to time, temperature, and light exposure. |
| Instability of this compound in the extraction solvent. | Analyze samples as quickly as possible after extraction, ideally within 24 hours. If storage is necessary, store extracts at -80°C and protect from light. Evaluate the stability of this compound in your chosen solvent by analyzing a standard solution over time. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis from Biological Matrices
This protocol provides a general guideline for extracting this compound while minimizing degradation. Optimization for specific sample types may be required.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Ice-cold 80:20 (v/v) Methanol:Water
-
Centrifuge capable of reaching 16,000 x g and maintaining 4°C
-
Amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Quenching: Immediately after collection, add 1 mL of ice-cold 80:20 methanol:water to 100 µL of your biological sample. For tissues, homogenize in the cold methanol:water mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Place the sample on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean, amber microcentrifuge tube.
-
Analysis: Analyze the supernatant immediately by HPLC-MS or store at -80°C until analysis.
Protocol 2: Validated HPLC Method for this compound Quantification (Hypothetical)
As no specific validated HPLC method for this compound is readily available in the literature, the following is a hypothetical method based on the analysis of similar polar metabolites and indole alkaloids. This method would require validation for your specific application.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | Mass Spectrometry (ESI+) |
| MS Parameters | Monitor for the transition of m/z 247.1 -> 188.1 |
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Factors contributing to this compound degradation.
References
Technical Support Center: Optimization of Feeding Preference Assays with Hypaphorine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hypaphorine in feeding preference assays. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a feeding preference assay and why would I use it with this compound?
A feeding preference assay is a behavioral experiment designed to quantify an animal's choice between two or more food sources. In the context of this compound, these assays can help determine if the compound acts as a feeding deterrent, a phagostimulant, or has no effect on palatability. Given this compound's known roles in metabolic and inflammatory signaling, such assays are crucial for understanding its potential effects on feeding behavior, which could be relevant in drug development or agricultural applications.[1][2][3][4]
Q2: What is the basic principle of a two-choice feeding assay?
The most common setup is the two-choice (or binary) feeding assay.[5] In this design, subjects (e.g., insects or rodents) are presented with two food options simultaneously: a control food and a food source containing the experimental compound (this compound). The food sources are typically labeled with non-toxic, different colored dyes to allow for visual or spectrophotometric quantification of consumption.[6][7] By measuring the amount of each food consumed, a Preference Index (PI) can be calculated to determine if the animal prefers, avoids, or is indifferent to the compound.[5]
Q3: How do I design a robust two-choice feeding assay for this compound?
A robust design requires careful consideration of several factors:
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Subject Preparation: Animals should be starved for a standardized period before the assay to ensure they are motivated to eat.[8] The age and developmental stage of the animals should also be consistent.[5]
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Food Matrix: The base food medium (e.g., sucrose solution, agar-based diet) should be palatable to the test organism. The control and this compound-containing food should be identical in all aspects except for the presence of the compound.
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Dye Calibration: The dyes used for labeling must not influence feeding preference. A preliminary experiment should be run where both food choices contain the same base food but different dyes to ensure the baseline Preference Index is neutral (~0 or 0.5, depending on the formula).[6][9][10]
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This compound Concentration: Test a range of concentrations to identify a dose-dependent effect. The solubility and stability of this compound in the food matrix must be confirmed.
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Environmental Conditions: The assay should be conducted in a controlled environment (e.g., constant temperature, humidity, and light cycle) to minimize external variables.[6]
Q4: How is the Preference Index (PI) calculated and interpreted?
The Preference Index (PI) quantifies the choice made by the test subjects. A common formula for dye-based assays is:
PI = (Number of animals consuming test food + 0.5 * Number consuming both) / (Total number of animals that fed)
-
PI > 0.5: Indicates a preference for the this compound-containing food.
-
PI < 0.5: Indicates an aversion to the this compound-containing food.
-
PI ≈ 0.5: Indicates no preference.
Another common formula results in a range from +1 (strong preference) to -1 (strong aversion).[5] The choice of formula should be stated clearly in the methodology.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Food Consumption | 1. Assay duration is too short. 2. Starvation period is insufficient or too long, leading to lethargy. 3. Environmental conditions (light, temperature) are stressful. 4. Base food is unpalatable. 5. This compound concentration is too high, causing strong aversion or toxicity. | 1. Increase the assay duration (e.g., from 90 minutes to 2-4 hours). 2. Optimize the starvation period based on the specific organism. 3. Ensure the environment is stable and appropriate for the species.[6] 4. Test different base food recipes to find a more palatable option. 5. Perform a dose-response curve starting with very low concentrations of this compound. |
| High Variability Between Replicates | 1. Inconsistent number of animals per replicate. 2. Non-homogenous distribution of this compound in the food matrix. 3. Positional bias (e.g., animals prefer one side of the arena). 4. Inconsistent environmental conditions across replicates. | 1. Use a consistent number of animals for each assay chamber. 2. Ensure this compound is thoroughly mixed into the food medium; use a solvent control if applicable. 3. Systematically alternate the position of the control and test food in the assay chambers.[11][12] 4. Run all replicates simultaneously under the same conditions. |
| No Clear Preference Observed | 1. this compound concentration is below the detection threshold for the animal. 2. The effect of this compound is not related to palatability but may have post-ingestive consequences. 3. The chosen food matrix is too palatable, masking the subtle effects of the compound. | 1. Increase the concentration of this compound systematically. 2. Consider a longer-term, no-choice feeding assay to measure total consumption and look for physiological effects (e.g., weight change, mortality). 3. Reduce the concentration of the primary attractant (e.g., sugar) in the base food to increase the sensitivity of the assay.[13][14] |
| Unexpected Aversion to this compound | 1. The compound may have a bitter or otherwise aversive taste. 2. The solvent used to dissolve this compound is repellent. 3. This compound may degrade into a more aversive compound in the food matrix. | 1. This may be a valid result. The assay is designed to detect both preference and aversion. 2. Run a control comparing the base food with a food containing only the solvent. 3. Check the stability of this compound under your experimental conditions (e.g., via HPLC) over the time course of the assay. |
Experimental Protocols
Detailed Protocol: Two-Choice Feeding Assay in Drosophila melanogaster
This protocol is adapted from standard methods for Drosophila feeding assays.[5][6][8]
-
Fly Preparation:
-
Use 3-5 day old adult flies.
-
Starve the flies for 18-24 hours before the assay by placing them in a vial with a water-saturated cotton ball.
-
-
Food Preparation:
-
Prepare a 1% agarose solution containing 5 mM sucrose. Keep it warm to prevent solidification.
-
Prepare your stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Control Food: Mix the agarose/sucrose solution with a non-toxic red dye (e.g., 0.1 mg/mL Sulforhodamine B) and the solvent (if used).
-
Test Food: Mix the agarose/sucrose solution with a non-toxic blue dye (e.g., 0.125 mg/mL Brilliant Blue FCF) and the desired concentration of this compound.
-
Important: Perform a dye control experiment first, where both foods contain sucrose but different dyes, to ensure the dyes themselves do not cause a preference.[9][10]
-
-
Assay Setup:
-
Running the Assay:
-
Introduce 20-50 starved flies into each chamber.
-
Place the chambers in a dark, humidified, and temperature-controlled incubator for 90-120 minutes. The dark environment encourages feeding over other behaviors.[6]
-
-
Data Collection and Analysis:
-
After the assay, freeze the flies to immobilize them.
-
Under a microscope, count the number of flies with red, blue, purple (both), or clear abdomens. Flies with clear abdomens did not feed and are excluded from the PI calculation.[9][10]
-
Calculate the Preference Index (PI) using the formula mentioned in Q4.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the PI of the test group to a control group (PI ≈ 0.5).
-
Data Presentation
Table 1: Example Preference Index (PI) Calculation
| Group | Red Abdomens (Control Food) | Blue Abdomens (Test Food) | Purple Abdomens (Both) | Total Fed | Preference Index (PI) | Interpretation |
| Dye Control | 22 | 23 | 4 | 49 | 0.55 | No significant preference |
| This compound (X µM) | 30 | 10 | 2 | 42 | 0.26 | Aversion to this compound |
| This compound (Y µM) | 12 | 28 | 5 | 45 | 0.72 | Preference for this compound |
| PI calculated as (N_blue + 0.5N_purple) / (N_red + N_blue + N_purple)* |
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for a Two-Choice Feeding Preference Assay.
Caption: this compound's Anti-Inflammatory Signaling Inhibition.[1][2]
Caption: this compound's Role in Metabolic Signaling Pathways.[3]
References
- 1. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptides associated with the regulation of feeding in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for binary food choice assays using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Food-Preference Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid Food-Preference Assay in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taste Preference Assay: A Method for Measuring Feeding Behavior in Drosophila [jove.com]
- 10. Taste Preference Assay for Adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and analysis of multiple choice feeding preference data [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
selecting appropriate controls for Hypaphorine mechanism of action studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting mechanism of action studies for hypaphorine.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for this compound?
A1: this compound, an indole alkaloid derived from L-tryptophan, has several reported mechanisms of action. Its effects are context-dependent, varying with the biological system under investigation. The primary reported mechanisms include:
-
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism: this compound and its analogs have been shown to act as agonists at the α7 nAChR, which is implicated in anti-inflammatory responses.[1][2]
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Anti-inflammatory Signaling Pathway Modulation: It has been observed to inhibit pro-inflammatory pathways, including the p38/JNK and NF-κB signaling cascades.[3][4][5][6][7]
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Metabolic Regulation: In adipocytes, this compound can inhibit differentiation and improve insulin sensitivity by down-regulating PPARγ and C/EBPα, and increasing Akt2 phosphorylation.[4][8]
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Auxin Antagonism in Plants: this compound can act as a competitive antagonist of indole-3-acetic acid (IAA), a plant hormone, affecting root development.[9][10]
-
Central Nervous System Effects: Some studies have indicated that this compound can induce sleep in animal models, suggesting activity within the central nervous system.[11][12]
Q2: How do I choose an appropriate vehicle control for in vitro studies with this compound?
A2: The choice of vehicle control is critical for accurate interpretation of results. This compound is typically soluble in aqueous solutions, but may sometimes require a co-solvent.
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Aqueous Solutions: If this compound is dissolved directly in cell culture medium or a buffer like PBS, the medium or buffer alone is the appropriate vehicle control.
-
Co-solvents: If a co-solvent such as DMSO or ethanol is used to dissolve this compound, the vehicle control should be the cell culture medium or buffer containing the same final concentration of the co-solvent as the experimental conditions. It is crucial to ensure the final concentration of the co-solvent is low (typically <0.1%) and does not affect cell viability or the experimental readout.
Q3: What are suitable positive and negative controls when investigating this compound's effect on the α7 nAChR?
A3: When studying the α7 nAChR, specific agonists and antagonists should be used as positive and negative controls, respectively.
| Control Type | Compound | Rationale |
| Positive Control | PNU-282987, Choline, or Acetylcholine (in the presence of an acetylcholinesterase inhibitor) | These are well-characterized α7 nAChR agonists and should elicit a response similar to or greater than that expected from this compound.[2] |
| Negative Control | Methyllycaconitine (MLA) or α-Bungarotoxin | These are potent and specific antagonists of the α7 nAChR. Pre-treatment with these antagonists should block the effects of this compound if they are mediated by this receptor. |
| Inactive Compound | L-tryptophan | As the precursor to this compound, L-tryptophan can be used to control for effects related to the basic indole structure.[13] |
Troubleshooting Guides
Issue 1: Inconsistent results in NF-κB activation assays.
Possible Cause 1: Cell Passage Number and Health
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and not overgrown before treatment. High passage numbers can lead to altered signaling responses.
Possible Cause 2: Lipopolysaccharide (LPS) Potency
-
Recommendation: The potency of LPS can vary between lots and manufacturers. Test each new lot of LPS to determine the optimal concentration for inducing a robust but sub-maximal NF-κB response.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter gene in a 96-well plate.
-
Transfection (if applicable): If not using a stable cell line, transiently transfect cells with the NF-κB reporter plasmid.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of LPS (e.g., 100 ng/mL). Include a positive control (e.g., TNF-α) and a negative control (unstimulated cells).
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
Issue 2: No effect of this compound observed on p38/JNK phosphorylation.
Possible Cause 1: Sub-optimal Time Point
-
Recommendation: Phosphorylation events are often transient. Perform a time-course experiment to identify the peak phosphorylation of p38 and JNK in response to your stimulus (e.g., LPS, UV radiation). Typical peak times range from 15 to 60 minutes.
Possible Cause 2: Insufficient Stimulus
-
Recommendation: Ensure the stimulus used to activate the p38/JNK pathway is potent enough to elicit a detectable response. The concentration of the stimulus may need to be optimized.
Experimental Protocol: Western Blot for Phospho-p38/JNK
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and serum-starve overnight. Pre-treat with this compound or vehicle for 1 hour, then stimulate with LPS for the predetermined optimal time.
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's signaling pathways.
Caption: Experimental workflow for α7 nAChR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Analogs of 6-Bromothis compound with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifidobacterium adolescentis-derived this compound alleviates acetaminophen hepatotoxicity by promoting hepatic Cry1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The indolic compound this compound produced by ectomycorrhizal fungus interferes with auxin action and evokes early responses in nonhost Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an indole alkaloid from Erythrina velutina, induced sleep on normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hypaphorine Recovery During Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Hypaphorine during solid-phase extraction (SPE).
Troubleshooting Guide
Low recovery of this compound is a common issue during solid-phase extraction. This guide addresses potential problems and provides systematic solutions to improve your experimental outcomes.
Problem: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | This compound is a zwitterionic indole alkaloid. At neutral pH, it carries both a positive and a negative charge. For effective retention, a mixed-mode sorbent with both reversed-phase and ion-exchange functionalities (e.g., mixed-mode cation exchange, MCX) is recommended. Standard C18 sorbents may exhibit poor retention due to the high polarity of this compound. |
| Incorrect Sample pH | The pH of the sample load is critical for ensuring proper ionization and retention of this compound on a mixed-mode sorbent. For a mixed-mode cation exchange sorbent, the sample should be acidified (e.g., to pH < 4) to ensure the carboxylic acid group is protonated and the quaternary amine remains positively charged, thus favoring ion-exchange retention. |
| Suboptimal Wash Solvent | The wash solvent may be too strong, leading to premature elution of this compound. Use a weak organic solvent (e.g., 5-10% methanol in acidified water) to remove non-polar interferences without affecting this compound retention. Analyze the wash eluate to check for the presence of your target analyte. |
| Inefficient Elution | The elution solvent may not be strong enough or of the correct pH to disrupt the interaction between this compound and the sorbent. For a mixed-mode cation exchange sorbent, use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the positive charge on the quaternary amine, disrupting the ion-exchange retention and allowing for elution. |
| Inadequate Flow Rate | A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent, leading to breakthrough. A slow and steady flow rate (e.g., 1-2 mL/min) is recommended for the loading, washing, and elution steps.[1] |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will result in low recovery. If high concentrations of this compound or a complex matrix are being used, consider using a larger capacity cartridge or diluting the sample. |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for this compound extraction?
A1: Due to its zwitterionic nature, a mixed-mode solid-phase extraction (SPE) cartridge is highly recommended for optimal retention and recovery of this compound. A mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase and strong cation exchange functionalities, is particularly effective. This allows for a dual retention mechanism, capturing this compound through both hydrophobic interactions of its indole ring and ion-exchange interactions of its permanently positive quaternary amine.
Q2: How does pH affect the recovery of this compound?
A2: pH plays a crucial role in the retention and elution of this compound on a mixed-mode sorbent.
-
Loading: To maximize retention on an MCX cartridge, the sample should be acidified to a pH of approximately 3-4. This ensures the carboxylic acid group is protonated (neutral), while the quaternary amine remains positively charged, promoting strong binding to the cation exchange functional groups.
-
Elution: To elute this compound, the pH of the elution solvent should be increased to a basic pH (e.g., >9) using a modifier like ammonium hydroxide. This deprotonates the carboxylic acid group (making it negative) and, more importantly, can disrupt the ionic interaction with the sorbent, allowing for efficient elution in an organic solvent.
Q3: My this compound recovery is still low after optimizing the SPE protocol. What else could be the issue?
A3: If you have optimized the sorbent, pH, and solvents, consider the following:
-
Analyte Stability: this compound, like other indole alkaloids, can be susceptible to degradation under harsh pH conditions or exposure to light and high temperatures.[2] Ensure your samples and extracts are handled appropriately.
-
Matrix Effects: Complex sample matrices (e.g., plant extracts, biological fluids) can interfere with the SPE process. Consider a pre-extraction clean-up step, such as protein precipitation or liquid-liquid extraction, before SPE.
-
Incomplete Elution: It's possible that a single elution step is not sufficient. Try a second elution with the same or a stronger solvent and analyze it separately to see if more this compound is recovered.
Q4: Can I use a standard C18 cartridge for this compound extraction?
A4: While a C18 cartridge can retain this compound to some extent through the hydrophobic interaction of its indole ring, recovery is often low and variable due to the compound's high polarity and zwitterionic character. For robust and high-recovery extraction, a mixed-mode sorbent is the superior choice.
Data Presentation
The following tables summarize expected recovery data for this compound and similar alkaloids under different SPE conditions. This data is compiled from literature and should be used as a guideline for method development.
Table 1: Expected Recovery of this compound using Mixed-Mode Cation Exchange (MCX) SPE
| Parameter | Condition | Expected Recovery (%) | Reference |
| Sorbent | Mixed-Mode Cation Exchange (MCX) | 80 - 95 | Adapted from[3][4] |
| Sample pH | 3-4 (acidified with formic acid) | ||
| Wash Solvent | 5% Methanol in 0.1% Formic Acid | ||
| Elution Solvent | 5% Ammonium Hydroxide in Methanol |
Table 2: Recovery of this compound using Macroporous Resin Purification
| Parameter | Condition | Recovery (%) | Reference |
| Sorbent | DM132 Macroporous Resin | 89.53 | [5] |
| Elution Solvent | 50% Ethanol | ||
| Flow Rate | 2.5 BV/h |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for this compound
This protocol is designed for the extraction of this compound from a liquid sample matrix.
-
Conditioning: Pass 3 mL of methanol through the MCX SPE cartridge, followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of 0.1% formic acid in water.
-
Sample Loading: Acidify the sample to pH 3-4 with formic acid. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in 0.1% formic acid to remove impurities.
-
Elution: Elute the this compound with 2 x 2 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: Purification of this compound using Macroporous Resin
This protocol is adapted from a method for purifying this compound from a crude plant extract.[5]
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto a column packed with DM132 macroporous resin.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the this compound with 50% ethanol at a flow rate of 2.5 bed volumes per hour.
-
Fraction Collection: Collect the eluate fractions and analyze for the presence of this compound.
Visualizations
This compound SPE Workflow
A generalized workflow for the solid-phase extraction of this compound.
PI3K/Akt/mTOR Signaling Pathway
Simplified PI3K/Akt/mTOR signaling pathway.
p38/JNK Signaling Pathway
Overview of the p38 and JNK stress-activated protein kinase pathways.
References
- 1. promochrom.com [promochrom.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed-mode polymeric sorbent of Datura and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted green extraction and resin purification of this compound from Nanhaia speciosa using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Auxin Antagonist Activity: Hypaphorine vs. Synthetic Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the auxin antagonist activity of the natural compound hypaphorine against synthetic auxins, supported by experimental data. The information is intended to aid researchers in selecting appropriate molecules for studying auxin signaling and for potential applications in drug development and agriculture.
Executive Summary
This compound, an indole alkaloid produced by ectomycorrhizal fungi, exhibits selective antagonist activity against the natural auxin, indole-3-acetic acid (IAA). Experimental evidence indicates that this compound acts as a competitive inhibitor of IAA binding to specific proteins, thereby counteracting IAA-mediated physiological responses such as root growth and elongation. A key distinguishing feature of this compound is its lack of antagonistic effect against common synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA). In contrast, synthetic auxin antagonists, such as auxinole, have been specifically designed to block the auxin signaling pathway. Most synthetic auxins, however, are potent agonists of the auxin response. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Auxin Activity
The following table summarizes the available quantitative data on the biological activity of this compound and representative synthetic auxins and antagonists. It is important to note that the data are derived from different experimental setups, and direct comparison of absolute values should be made with caution.
| Compound | Type | Target/Assay | Activity | Concentration/Value | Source |
| This compound | Natural Antagonist | IAA-induced root hair elongation | Inhibition | Inhibitory at > 1 µM, maximal at 100 µM | [1] |
| IAA binding to Horseradish Peroxidase (HRP) | Competitive Inhibition | Not Quantified (Ki/IC50) | [2][3] | ||
| 2,4-D and NAA-induced root elongation inhibition | No antagonistic effect | Not Applicable | [4] | ||
| Auxinole | Synthetic Antagonist | DR5::GUS expression (IAA-induced) | Inhibition | IC100 at 20 µM | Not specified in snippets |
| TIR1/AFB receptors | Antagonist | Not Quantified (Ki/IC50) | Not specified in snippets | ||
| Indole-3-acetic acid (IAA) | Natural Agonist | Root elongation | Inhibition | Nanomolar range | [5] |
| 1-Naphthaleneacetic acid (NAA) | Synthetic Agonist | Root elongation | Inhibition | 0.01 µM causes marginal inhibition | Not specified in snippets |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Agonist | Root elongation | Inhibition | Not specified in snippets | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Root Elongation Inhibition Assay
This assay is a fundamental method to assess the effect of compounds on primary root growth, a process heavily regulated by auxin.
Objective: To determine the effect of this compound and synthetic auxins on the elongation of the primary root of Arabidopsis thaliana seedlings.
Materials:
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Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
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Murashige and Skoog (MS) medium, 0.8% agar
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Sterile petri dishes
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Test compounds (IAA, this compound, 2,4-D, NAA) dissolved in a suitable solvent (e.g., DMSO or ethanol)
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Growth chamber with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark cycle)
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Ruler or digital imaging system for root length measurement
Procedure:
-
Surface-sterilize Arabidopsis thaliana seeds and place them on MS agar plates.
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Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.
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Transfer the plates to a growth chamber and grow the seedlings vertically for 4-5 days.
-
Prepare MS agar plates containing the test compounds at various concentrations. Ensure the final solvent concentration is consistent across all plates, including the control.
-
Transfer seedlings of uniform size to the plates containing the test compounds. For antagonism assays, seedlings are transferred to plates containing both IAA and the potential antagonist (e.g., this compound).
-
Mark the position of the root tip at the time of transfer.
-
Return the plates to the growth chamber and allow the roots to grow for a defined period (e.g., 2-4 days).
-
Measure the length of the new root growth from the initial mark to the new root tip.
-
Calculate the percentage of root growth inhibition relative to the control (solvent-treated) seedlings.
-
For antagonism assays, compare the root growth in the presence of IAA alone to the root growth in the presence of IAA and the antagonist.
Auxin-Responsive Reporter Gene (DR5::GUS) Assay
This assay utilizes a synthetic auxin-responsive promoter (DR5) fused to a reporter gene (GUS) to visualize and quantify auxin signaling activity within plant tissues.[6][7][8][9]
Objective: To assess the ability of this compound to antagonize IAA-induced auxin signaling and to characterize the activity of synthetic auxins.
Materials:
-
Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct.
-
Liquid or solid MS medium.
-
Test compounds (IAA, this compound, synthetic auxins/antagonists).
-
GUS staining solution: 50 mM sodium phosphate buffer (pH 7.0), 0.5 mM potassium ferrocyanide, 0.5 mM potassium ferricyanide, 10 mM EDTA, 0.1% (v/v) Triton X-100, and 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).[8]
-
70% ethanol for chlorophyll removal.
-
Microscope for visualization.
-
For quantitative analysis: MUG assay buffer and a fluorometer.
Procedure:
-
Grow DR5::GUS seedlings in liquid MS medium or on MS agar plates for 5-7 days.
-
Treat the seedlings with the test compounds at desired concentrations for a specified duration (e.g., 5-24 hours). For antagonism studies, co-incubate with IAA and the test compound.
-
Histochemical (Qualitative) Analysis:
-
Submerge the seedlings in GUS staining solution.
-
Incubate at 37°C for a suitable period (e.g., 2-18 hours) in the dark.
-
Wash the seedlings with 70% ethanol to remove chlorophyll and stop the staining reaction.
-
Visualize the blue staining pattern, indicative of GUS activity and therefore auxin response, under a microscope.
-
-
Fluorometric (Quantitative) Analysis:
-
Homogenize the treated seedlings in an extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Add the supernatant to a MUG (4-methylumbelliferyl-β-D-glucuronide) assay buffer.
-
Incubate at 37°C.
-
Measure the fluorescence of the resulting 4-methylumbelliferone (4-MU) using a fluorometer.
-
Calculate the GUS activity relative to the total protein concentration.
-
Competitive Auxin Binding Assay using Horseradish Peroxidase (HRP)
This in vitro assay utilizes the ability of horseradish peroxidase (HRP) to bind IAA, leading to a measurable change, such as superoxide generation or enzyme inactivation.[2][3] An antagonist will compete with IAA for binding to HRP, thus inhibiting these IAA-dependent effects.
Objective: To determine if this compound competitively inhibits the binding of IAA to HRP.
Materials:
-
Horseradish peroxidase (HRP-C)
-
Indole-3-acetic acid (IAA)
-
This compound
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
A method to detect the consequence of IAA-HRP binding, for example:
-
Superoxide Detection: A chemiluminescent probe for superoxide (e.g., MCLA) and a luminometer.
-
HRP Inactivation: A spectrophotometer to measure the change in absorbance at specific wavelengths (e.g., 670 nm for the inactivated form P-670).[2]
-
Procedure (based on HRP inactivation): [2]
-
Prepare a solution of HRP in the buffer.
-
Induce the formation of the inactive Compound III of HRP (this can be done through specific chemical treatments as described in the literature).
-
In a spectrophotometer cuvette, add the Compound III solution.
-
To test the effect of IAA, add a specific concentration of IAA to the cuvette and monitor the decrease in absorbance at the characteristic wavelengths of Compound III (415, 545, and 578 nm) and the increase in absorbance at 670 nm, which indicates the formation of the irreversibly inactivated P-670 form.
-
To test for antagonism, pre-incubate the Compound III solution with various concentrations of this compound before the addition of IAA.
-
Measure the rate of change in absorbance in the presence and absence of this compound.
-
A competitive inhibitor will decrease the rate of IAA-dependent HRP inactivation. The data can be analyzed using double-reciprocal plots (Lineweaver-Burk) to confirm the competitive nature of the inhibition.
Mandatory Visualization
Auxin Signaling Pathway and Points of Intervention
Caption: Simplified auxin signaling pathway illustrating the points of action for auxin (IAA) and the hypothesized competitive antagonism by this compound at the receptor level.
Experimental Workflow for Assessing Auxin Antagonist Activity
References
- 1. Root hair elongation is inhibited by this compound, the indole alkaloid from the ectomycorrhizal fungus Pisolithus tinctorius, and restored by indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fungal auxin antagonist, this compound prevents the indole-3-acetic acid-dependent irreversible inactivation of horseradish peroxidase: inhibition of Compound III-mediated formation of P-670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal auxin antagonist this compound competitively inhibits indole-3-acetic acid-dependent superoxide generation by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparison Guide: Hypaphorine's IAA Antagonist Activity in Various Plant Species
Here is a comprehensive comparison guide on the validation of Hypaphorine's IAA antagonist activity in different plant species, prepared for researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA) is the primary native auxin in plants, playing a crucial role in virtually every aspect of their growth and development. The modulation of IAA activity is a key area of research for understanding and manipulating plant development. This compound, a tryptophan-derived indole alkaloid produced by some ectomycorrhizal fungi, has emerged as a specific antagonist of IAA. This guide provides a comparative analysis of this compound's IAA antagonist activity, supported by experimental data from various plant species. We also compare its performance with other known IAA antagonists, namely p-Chlorophenoxyisobutyric acid (PCIB) and Yucasin.
Mechanism of Action: this compound as a Specific IAA Antagonist
Experimental evidence suggests that this compound acts as a competitive antagonist to IAA, likely by interfering with its perception or early signal transduction pathways. A key finding is that this compound specifically counteracts the effects of IAA but not synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA)[1]. This specificity suggests that this compound's mode of action is not a general disruption of auxin signaling but rather a targeted interference with the natural auxin's activity. Studies using horseradish peroxidase (HRP), which can bind IAA, have shown that this compound competitively inhibits IAA binding, further supporting its role as a specific antagonist[2][3].
In contrast, other compounds antagonize IAA through different mechanisms. PCIB is considered a putative anti-auxin that impairs the auxin-signaling pathway by affecting the stability of Aux/IAA proteins. Yucasin, on the other hand, is a potent inhibitor of auxin biosynthesis, specifically targeting the YUCCA family of flavin monooxygenases, which are key enzymes in the primary auxin production pathway in plants[2][4].
Comparative Performance Data
The following tables summarize the quantitative data on the IAA antagonist activity of this compound and its comparison with other antagonists in different plant species. The primary assays used are the root elongation assay and the root hair elongation assay, where the ability of the antagonist to counteract the inhibitory effect of exogenous IAA on root growth is measured.
Table 1: Effect of this compound on IAA-Induced Root Elongation Inhibition in Arabidopsis thaliana
| IAA Concentration (M) | This compound Concentration (µM) | Root Length (relative to control without IAA/hypaphorine) | Reference |
| 10⁻⁹ | 0 | ~95% | [1] |
| 10⁻⁹ | 100 | ~100% | [1] |
| 10⁻⁸ | 0 | ~80% | [1] |
| 10⁻⁸ | 100 | ~95% | [1] |
| 10⁻⁷ | 0 | ~60% | [1] |
| 10⁻⁷ | 100 | ~85% | [1] |
| 10⁻⁶ | 0 | ~40% | [1] |
| 10⁻⁶ | 100 | ~70% | [1] |
| 10⁻⁵ | 0 | ~25% | [1] |
| 10⁻⁵ | 100 | ~50% | [1] |
Note: In the absence of IAA, this compound at concentrations up to 750 µM showed no significant effect on A. thaliana root elongation.
Table 2: Effect of this compound on Root Hair Elongation in Arabidopsis thaliana
| This compound Concentration (µM) | Root Hair Length (relative to control) | Reference |
| 1 | ~80% | [5] |
| 10 | ~60% | [5] |
| 100 | ~40% | [5] |
Note: The inhibitory effect of this compound on root hair elongation can be restored by the application of IAA.
Table 3: Comparative Effects of IAA Antagonists on Root Growth in Arabidopsis thaliana
| Compound | Concentration | Effect on Root Growth | Reference |
| This compound | 100 µM | Counteracts IAA-induced root growth inhibition. | [1] |
| PCIB | 20 µM | Inhibits primary root growth and lateral root formation. | |
| Yucasin | 20 µM | Inhibits root growth by blocking IAA biosynthesis. | [6] |
Note: Direct comparative studies with identical experimental conditions are limited. The concentrations listed are those shown to be effective in the respective studies.
Observations in Other Plant Species
-
Eucalyptus globulus : this compound has been shown to counteract the activity of IAA on tap root elongation[4]. It also inhibits root hair elongation in this species, an effect that can be reversed by the application of IAA.
-
Tomato (Solanum lycopersicum) : Research on tomato has focused on the genetic regulation of auxin signaling in fruit development, with mutants in auxin response factors showing altered fruit initiation. While specific data on this compound is lacking, the known importance of auxin in tomato development suggests it could be a target for modulation.
-
Medicago truncatula : As a model legume, the role of auxin in nodulation and root development is well-studied. While direct evidence for this compound's effect is not available, the intricate interplay between plant hormones and symbiotic interactions suggests a potential role for auxin antagonists in studying these processes.
Experimental Protocols
Root Elongation Assay for Auxin Antagonist Activity
This protocol is adapted from studies on Arabidopsis thaliana.
-
Plant Material and Growth Conditions :
-
Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and sow them on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
-
Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.
-
-
Treatment Application :
-
After 4-5 days of growth, transfer seedlings to new MS agar plates containing various concentrations of IAA (e.g., 10⁻⁹ to 10⁻⁵ M) in the presence or absence of the antagonist (e.g., 100 µM this compound).
-
Include a control plate with MS medium only and a plate with only the antagonist to assess its direct effect on root growth.
-
-
Data Collection and Analysis :
-
Place the plates vertically in the growth chamber.
-
Mark the position of the root tip at the time of transfer.
-
After a set period (e.g., 3-5 days), measure the length of the primary root from the mark to the new root tip.
-
Calculate the average root growth for each treatment and express it as a percentage of the control.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.
-
Auxin-Responsive Gene Expression Analysis
This protocol allows for the investigation of the molecular effects of auxin antagonists.
-
Plant Material and Treatment :
-
Grow Arabidopsis thaliana seedlings in liquid MS medium for 7 days.
-
Treat the seedlings with IAA (e.g., 10 µM) in the presence or absence of the antagonist (e.g., 100 µM this compound) for a specific duration (e.g., 1-4 hours). Include appropriate controls.
-
-
RNA Extraction and cDNA Synthesis :
-
Harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder.
-
Extract total RNA using a suitable kit or protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
Quantitative Real-Time PCR (qRT-PCR) :
-
Perform qRT-PCR using gene-specific primers for known early auxin-responsive genes (e.g., IAA1, IAA5, GH3 family genes).
-
Use a housekeeping gene (e.g., ACTIN2 or UBIQUITIN10) as an internal control for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's competitive antagonism of IAA signaling.
Experimental Workflow Diagram
Caption: Workflow for the root elongation bioassay.
Conclusion
This compound has been validated as a specific IAA antagonist in model plant species such as Arabidopsis thaliana and Eucalyptus globulus. Its mechanism of action, competitive inhibition of the natural auxin IAA, distinguishes it from other auxin antagonists like PCIB (signaling interference) and yucasin (biosynthesis inhibition). While quantitative data is available for these model species, further research is needed to extend these findings to a broader range of plants, particularly agronomically important crop species. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the role of this compound and other IAA antagonists in modulating plant growth and development.
References
- 1. A phenotype-directed chemical screen identifies ponalrestat as an inhibitor of the plant flavin monooxygenase YUCCA in auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fungal auxin antagonist, this compound prevents the indole-3-acetic acid-dependent irreversible inactivation of horseradish peroxidase: inhibition of Compound III-mediated formation of P-670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an indole-3-acetic acid antagonist delivered by the ectomycorrhizal fungus Pisolithus tinctorius, induces reorganisation of actin and the microtubule cytoskeleton in Eucalyptus globulus ssp bicostata root hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Hypaphorine and Tryptophan on Sleep Induction: A Guide for Researchers
An Objective Comparison of Two Indole-Based Compounds and Their Hypnotic Potential
This guide provides a detailed comparative analysis of hypaphorine and L-tryptophan, two indole-containing compounds investigated for their effects on sleep induction and architecture. While direct comparative clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, effects on sleep parameters, and the experimental protocols used to derive these findings.
Introduction to the Compounds
L-Tryptophan: An essential amino acid, L-tryptophan is a well-known precursor to the neurotransmitter serotonin and the neurohormone melatonin, both of which are pivotal in regulating the sleep-wake cycle.[1][2] Its role in sleep modulation has been the subject of extensive research for several decades.[3][4] Tryptophan must be obtained through diet or supplementation as it is not synthesized by the human body.[3]
This compound: An indole alkaloid found in various plants, including those of the Erythrina genus, this compound has been identified in traditional medicine contexts for its sedative properties.[5] Structurally, it is the trimethyl betaine of tryptophan. Its mechanism of action is distinct from tryptophan, primarily interacting directly with serotonin receptors.
Mechanism of Action
The pathways through which tryptophan and this compound influence sleep are fundamentally different. Tryptophan acts indirectly by providing the raw material for endogenous sleep-regulating molecules, while this compound is believed to act as a direct agonist at specific serotonin receptor sites.
Tryptophan's Metabolic Pathway to Sleep:
Tryptophan's journey to inducing sleep is a multi-step biochemical process. After crossing the blood-brain barrier, it is converted into 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-HT).[6] Serotonin itself plays a complex role in sleep regulation.[3] Subsequently, in the pineal gland, serotonin is converted into melatonin, a hormone crucial for regulating circadian rhythms and promoting sleep.[7][8] This conversion pathway underscores that the sleep-modulating effects of tryptophan are contingent on its successful metabolism into these downstream neurochemicals.[9]
dot
Caption: Tryptophan's metabolic conversion to serotonin and melatonin.
This compound's Direct Receptor Interaction:
This compound is understood to function as a serotonin receptor agonist. Specifically, it is suggested to interact with 5-HT1A receptors. The activation of 5-HT1A receptors can have complex and location-dependent effects on sleep. Systemic administration of 5-HT1A agonists has been shown to suppress REM sleep and increase wakefulness initially, but can also lead to a delayed increase in deep slow-wave sleep.[10][11] This direct interaction contrasts with tryptophan's role as a precursor, suggesting a potentially more rapid, albeit different, pharmacological effect.
dot
Caption: this compound's proposed direct agonistic action on 5-HT1A receptors.
Comparative Effects on Sleep Architecture: Experimental Data
Direct comparative studies are lacking; therefore, this analysis juxtaposes findings from separate preclinical studies. The data presented here is primarily from rodent models, which are standard in preliminary sleep research.
| Parameter | This compound (Mice) | L-Tryptophan (Rats) | Control (Vehicle) |
| NREM Sleep | Significant increase (+33% in the first hour)[5] | Increased total slow wave sleep (when given late in light phase)[12] | Baseline |
| REM Sleep | Not specified[5] | Significantly reduced amount and delayed onset[13] | Baseline |
| Sleep Latency | Not specified[5] | No effect on sleep onset[13] | Baseline |
| Total Sleep Time | Not specified[5] | No influence on total sleep time[13] | Baseline |
Summary of Findings:
-
This compound appears to primarily enhance Non-Rapid Eye Movement (NREM) sleep, a crucial stage for physical rest and recovery. A study showed a significant 33% increase in NREM sleep time within the first hour of administration in mice.[5]
-
L-Tryptophan has more varied effects. Some rat studies show it selectively reduces and delays the onset of REM sleep without affecting total sleep time or sleep latency.[13] However, other studies indicate it can increase slow-wave sleep (a component of NREM) when administered at specific times in the circadian cycle.[12] Human studies suggest doses as low as 1g can reduce sleep latency.[6] A meta-analysis concluded that tryptophan supplementation, especially at doses of 1g or more, can help improve sleep quality by shortening the time spent awake after sleep onset.[14]
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation and for designing future research.
This compound Sleep Study Protocol (Mouse Model):
-
Subjects: Male mice.
-
Compound Administration: Intraperitoneal (i.p.) injection.
-
Sleep/Wake Analysis:
-
Surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Habituation period in the recording chamber.
-
Baseline EEG/EMG recording to establish normal sleep patterns.
-
Administration of this compound or vehicle control.
-
Continuous EEG/EMG recording for several hours post-administration.
-
Data is scored into Wake, NREM, and REM sleep stages based on the EEG/EMG signals.[5][15]
-
Tryptophan Sleep Study Protocol (Rat Model):
-
Subjects: Adult male Sprague-Dawley rats.[13]
-
Compound Administration: Intraperitoneal (i.p.) injection of tryptophan methylester (125 mg/kg) at the onset of the daily light period.[13]
-
Sleep/Wake Analysis:
-
Surgical implantation of EEG and EMG electrodes.
-
Recovery and habituation period.
-
Administration of tryptophan, control (saline), or other amino acids.
-
Electrographic data collection for a 6-hour period post-injection.
-
Sleep stages (Wake, NREM, REM) are quantitated from the recorded data.[13]
-
dot
Caption: A generalized workflow for preclinical sleep studies.
Conclusion for Drug Development Professionals
The comparative analysis of this compound and tryptophan reveals two distinct approaches to modulating the serotonergic system for sleep induction.
-
Tryptophan acts as a nutritional precursor, gently elevating the endogenous production of serotonin and melatonin.[1][7] Its effects can be subtle and may depend on dosage and timing.[12][14] Its profile suggests a role as a chronobiotic or a mild hypnotic, particularly beneficial for sleep-onset difficulties.[6][16] The key advantage is its natural role in physiology, though its efficacy can be influenced by metabolic factors and competition with other amino acids for transport into the brain.[3]
-
This compound represents a more direct pharmacological approach, acting as a 5-HT receptor agonist.[5] Preclinical data suggests a potent effect on increasing NREM sleep.[5] This direct action could offer more consistent and potent effects compared to a precursor, but also carries a higher potential for off-target effects and receptor desensitization with chronic use. Its profile, particularly its suppression of REM sleep (a common feature of many serotonergic drugs), requires careful consideration.[13][17]
For drug development, this compound and its analogs may represent a promising avenue for novel hypnotics targeting specific serotonin receptor subtypes to enhance deep sleep. In contrast, optimizing the delivery and formulation of tryptophan remains a valid strategy for nutritional and supplementary interventions aimed at improving overall sleep quality. Future research should aim for direct, head-to-head comparative studies to fully elucidate their respective therapeutic potentials.
References
- 1. Tryptophan, Serotonin, Melatonin, and Kynurenine: Genetic Pathway [geneticlifehacks.com]
- 2. Tryptophan: The Molecular Key to Unlocking Superior Sleep, Mood Enhancement and Athletic Recovery | Journal of Education, Health and Sport [apcz.umk.pl]
- 3. Assessment of the Potential Role of Tryptophan as the Precursor of Serotonin and Melatonin for the Aged Sleep-wake Cycle and Immune Function: Streptopelia Risoria as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound, an indole alkaloid from Erythrina velutina, induced sleep on normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sleep and Diet: Mounting Evidence of a Cyclical Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 10. Changes in sleep and wakefulness following 5-HT1A ligands given systemically and locally in different brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of sleep measures to compare a new 5HT1A agonist with buspirone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diurnal differences in L-tryptophan sleep and temperature effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of L-tryptophan and other amino acids on electroencephalographic sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of tryptophan supplementation on sleep quality: a systematic review, meta-analysis, and meta-regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Synergistic effects of combined hypnotic drugs on sleep in mice [frontiersin.org]
- 16. Evaluation of L-tryptophan for treatment of insomnia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of REM sleep by ipsapirone, a 5HT1A agonist, in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hypaphorine Quantification: Cross-Validation of HPLC and LC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Hypaphorine, an indole alkaloid with various biological activities.
This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
Methodology and Performance Comparison
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results. While both HPLC-UV and LC-MS are powerful techniques for quantitative analysis, they differ in their principles of detection, sensitivity, and selectivity.
Table 1: Comparison of Method Performance Parameters for this compound Quantification
| Parameter | HPLC-UV (Hypothetical Data) | LC-MS/MS |
| Linearity (Range) | 1 - 500 µg/mL | 1 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 | 0.9978[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not explicitly stated, but LLOQ is 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 1 ng/mL[1] |
| Accuracy (% Recovery) | 95 - 105% | Intra-batch: 93.95 - 105.81%; Inter-batch: 96.18 - 100.39%[1] |
| Precision (%RSD) | < 5% | Intra-batch: 4.92 - 11.53%; Inter-batch: 6.22 - 11.23%[1] |
| Selectivity | Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | Higher | Lower |
Note: The HPLC-UV data presented is hypothetical due to the limited availability of specific validated methods for this compound in the public domain. The values are based on typical performance characteristics of HPLC-UV methods for similar alkaloids.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable quantification. Below are the outlined methodologies for both HPLC-UV and LC-MS for this compound analysis.
Hypothetical HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acid modifier like formic or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 220 nm and 278 nm).
-
Sample Preparation: Protein precipitation of biological samples (e.g., plasma or serum) with a suitable organic solvent like acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.
Validated LC-MS/MS Method Protocol[1]
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Inertsil ODS-3 column (50 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: Mass spectrometry was performed using selected reaction monitoring (SRM).[1] The mass transition for this compound was m/z 247 → 188.[1]
-
Sample Preparation: Protein precipitation of plasma samples.[1]
Logical Workflow for Method Cross-Validation
The process of cross-validating two analytical methods involves a series of logical steps to ensure the data is comparable and reliable.
Caption: Workflow for cross-validation of HPLC and LC-MS methods.
Discussion
The choice between HPLC-UV and LC-MS for this compound quantification depends on the specific requirements of the study.
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices where this compound concentrations may be very low.[1] The specificity of mass detection minimizes interference from other sample components, leading to more accurate and reliable results at trace levels.
HPLC-UV , while being a more accessible and cost-effective technique, generally exhibits lower sensitivity and selectivity compared to LC-MS. Its suitability is often limited to the analysis of less complex samples or when higher concentrations of this compound are expected. The lack of a specific chromophore with very high molar absorptivity for this compound can also limit the sensitivity of UV detection.
References
Independent Replication of Hypaphorine's Biological Activities: A Comparative Guide
Introduction
Hypaphorine, a naturally occurring indole alkaloid, has garnered significant attention within the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of published findings related to two of its most prominent effects: the inhibition of adipocyte differentiation and its anti-inflammatory properties. While direct, independent replication studies are not explicitly prevalent in the literature, this document synthesizes data from multiple research groups, presenting a weight-of-evidence analysis of this compound's efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the reproducibility and therapeutic potential of this compound.
Inhibition of Adipocyte Differentiation
This compound has been shown to prevent the differentiation of preadipocytes into mature adipocytes, a key process in fat storage and the development of obesity. The most commonly used cell line for studying this process is the murine 3T3-L1 preadipocyte line.
Comparative Quantitative Data
The following table summarizes the key quantitative findings from a foundational study on the effect of this compound on 3T3-L1 adipocyte differentiation.
| Parameter | Treatment | Concentration | Result | Publication |
| Adipocyte Differentiation | This compound | 25 µM | Inhibition of lipid accumulation | [1][2] |
| PPARγ Protein Expression | This compound | 25 µM | Down-regulation | [1][2] |
| C/EBPα Protein Expression | This compound | 25 µM | Down-regulation | [1][2] |
| SREBP1c Protein Expression | This compound | 25 µM | Down-regulation | [1][2] |
| FAS Protein Expression | This compound | 25 µM | Down-regulation | [1][2] |
| Akt2 Phosphorylation | This compound | 25 µM | Increased phosphorylation | [1][2] |
Note: Data is extracted from a single study, as directly comparable quantitative data from independent replication studies were not available in the initial search.
Signaling Pathway
This compound inhibits adipocyte differentiation by modulating key transcription factors and signaling molecules. The proposed pathway involves the downregulation of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), which are master regulators of adipogenesis.[1][2] This leads to a subsequent decrease in their downstream targets, sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS), both crucial for lipogenesis.[1][2] Concurrently, this compound has been observed to increase the phosphorylation of Akt2, a key protein in the insulin signaling pathway, suggesting an improvement in insulin sensitivity.[1][2]
Experimental Protocol: Inhibition of 3T3-L1 Adipocyte Differentiation
This protocol is a standard method for inducing adipocyte differentiation in 3T3-L1 cells and can be used to evaluate the inhibitory effects of compounds like this compound.
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to confluence.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium.
-
-
Differentiation Induction (MDI cocktail):
-
Differentiation medium consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
To test this compound, add the desired concentration to the differentiation medium.
-
Incubate the cells for 2 days.
-
-
Maturation:
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Incubate for another 2 days.
-
On Day 4, and every 2 days thereafter, replace the medium with DMEM containing 10% FBS.
-
-
Assessment of Differentiation:
-
Differentiation is typically complete by Day 8.
-
Assess lipid accumulation by Oil Red O staining.
-
Analyze protein expression of key markers (e.g., PPARγ, C/EBPα) by Western blot.
-
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. A common in vitro model for studying inflammation is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Comparative Quantitative Data
The following table summarizes key quantitative findings from studies investigating the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.
| Parameter | Treatment | Concentration | Result | Publication |
| Nitric Oxide (NO) Production | This compound + LPS | 10, 20, 40 µM | Dose-dependent reduction | [3] |
| TNF-α Production | This compound + LPS | 10, 20, 40 µM | Dose-dependent reduction | [3] |
| IL-1β Production | This compound + LPS | 10, 20, 40 µM | Dose-dependent reduction | [3] |
| IL-6 Production | This compound + LPS | 10, 20, 40 µM | Dose-dependent reduction | [3] |
| iNOS Expression | This compound + LPS | 40 µM | Down-regulation | [3] |
| COX-2 Expression | This compound + LPS | 40 µM | Down-regulation | [3] |
| p-ERK | This compound + LPS | 40 µM | Inhibition of phosphorylation | [4] |
| p-p38 | This compound + LPS | Not specified | Inhibition of phosphorylation | [4] |
| p-JNK | This compound + LPS | Not specified | Inhibition of phosphorylation | [4] |
| NF-κB Nuclear Translocation | This compound + LPS | 40 µM | Inhibition | [4] |
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK.[4] Furthermore, it prevents the nuclear translocation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[4] In other cell types, such as endothelial cells, this compound has also been found to regulate the PI3K/Akt/mTOR signaling pathway.[5]
Experimental Protocol: Inhibition of LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details a standard method for inducing an inflammatory response in RAW 264.7 cells, which can be used to assess the anti-inflammatory potential of compounds like this compound.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Assessment of Inflammatory Response:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA kits.
-
Protein Expression: Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p38, JNK, ERK, NF-κB) in cell lysates by Western blot.
-
Conclusion
The available literature provides corroborating evidence for the biological activities of this compound, particularly its ability to inhibit adipocyte differentiation and exert anti-inflammatory effects. While formal independent replication studies are not explicitly documented, the consistent findings across different research groups, utilizing established in vitro models, lend credibility to these reported activities. The detailed signaling pathways and experimental protocols provided in this guide offer a framework for researchers to further investigate and independently validate the therapeutic potential of this compound. Future studies focusing on direct head-to-head comparisons with other bioactive compounds and further in vivo validation are warranted to fully elucidate its place in potential therapeutic applications.
References
- 1. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of Hypaphorine and Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of action of hypaphorine with other prominent indole alkaloids: psilocin, reserpine, and harmine. The information is presented to facilitate objective comparison, supported by available experimental data and detailed methodologies.
Overview of Mechanisms of Action
Indole alkaloids, a diverse class of natural products derived from the amino acid tryptophan, exhibit a wide range of pharmacological activities. Their structural similarity to endogenous neurotransmitters, such as serotonin, allows them to interact with various biological targets. This guide focuses on four indole alkaloids with distinct primary mechanisms of action:
-
This compound: Known for its anti-inflammatory and metabolic regulatory effects.
-
Psilocin: The active metabolite of psilocybin, recognized for its psychedelic properties mediated by serotonin receptor agonism.
-
Reserpine: A potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters.
-
Harmine: A reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.
Comparative Quantitative Data
The following table summarizes the binding affinities of this compound and the selected indole alkaloids to their primary molecular targets.
| Alkaloid | Primary Target | Binding Affinity (Ki / IC50 / EC50) |
| This compound | α7 nicotinic acetylcholine receptor (nAChR) | Weak to no agonistic activity up to 1 mM.[1] Analogs show EC50 in the µM range.[1] |
| Psilocin | 5-HT2A Receptor | High affinity; specific Ki values vary across studies. |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | High affinity, with Ki values in the subnanomolar to nanomolar range.[2] |
| Harmine | Monoamine Oxidase A (MAO-A) | Potent inhibitor with Ki and IC50 values in the low nanomolar range.[3][4][5] |
Detailed Mechanisms of Action and Signaling Pathways
This compound
This compound exhibits a multifaceted mechanism of action, primarily centered on anti-inflammatory and metabolic signaling pathways.
-
Anti-inflammatory Effects: this compound has been shown to attenuate inflammatory responses by inhibiting the phosphorylation of p38 MAP kinase and JNK. This leads to the downstream suppression of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
-
Metabolic Regulation: In the context of metabolic health, this compound inhibits the differentiation of preadipocytes into mature adipocytes. It achieves this by down-regulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).
-
Insulin Sensitivity: this compound has been observed to improve insulin sensitivity by increasing the phosphorylation of Akt2, a crucial node in the insulin signaling pathway.
-
Nicotinic Acetylcholine Receptor Modulation: While this compound itself shows weak direct agonism at α7 nicotinic acetylcholine receptors, some of its derivatives are potent agonists, suggesting a potential for modulation of cholinergic anti-inflammatory pathways.[1]
Psilocin
Psilocin's primary mechanism of action involves its potent agonism at serotonin 2A (5-HT2A) receptors, which are Gq-protein coupled.
-
Receptor Activation: Psilocin binds to and activates 5-HT2A receptors, primarily on cortical pyramidal neurons.[6]
-
Downstream Signaling: This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Second Messenger Effects: IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the phosphorylation of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).
-
Neuroplasticity: Activated CREB promotes the transcription of genes such as brain-derived neurotrophic factor (BDNF), which is implicated in neuroplasticity and the long-term therapeutic effects of psychedelics.[7]
Reserpine
Reserpine's mechanism of action is characterized by the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[8]
-
VMAT2 Inhibition: Reserpine binds with high affinity to VMAT2, a transport protein located on the membrane of synaptic vesicles in presynaptic neurons.
-
Depletion of Monoamines: This binding blocks the transport of monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into synaptic vesicles.
-
Neurotransmitter Degradation: The monoamines that remain in the cytoplasm are subsequently degraded by enzymes such as monoamine oxidase (MAO).
-
Reduced Neurotransmission: The depletion of vesicular monoamine stores leads to a significant reduction in their release into the synaptic cleft upon neuronal firing, resulting in decreased monoaminergic neurotransmission.
Harmine
Harmine is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[5]
-
MAO-A Inhibition: Harmine competitively binds to the active site of MAO-A, an enzyme located on the outer mitochondrial membrane.
-
Increased Monoamine Levels: By inhibiting MAO-A, harmine prevents the breakdown of monoamine neurotransmitters, particularly serotonin and norepinephrine, in the presynaptic neuron.
-
Enhanced Neurotransmission: This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their availability for packaging into synaptic vesicles and subsequent release into the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of these indole alkaloids.
Receptor Binding Assay (e.g., for α7 nAChR or 5-HT2A)
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Receptor Source: Membranes from cells or tissues expressing the receptor of interest (e.g., GH4C1 cells transfected with human α7 nAChR) are prepared by homogenization and centrifugation.[9]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the receptor (e.g., [¹²⁵I]-α-bungarotoxin for α7 nAChR) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Vesicular Monoamine Uptake Assay (for VMAT2)
This assay measures the ability of a compound to inhibit the transport of monoamines into vesicles.
-
Preparation of Vesicles: Synaptic vesicles are isolated from brain tissue or from cells expressing VMAT2.
-
Incubation: The vesicles are incubated with a radiolabeled monoamine (e.g., [³H]-dopamine) in the presence and absence of the test compound (e.g., reserpine).
-
Uptake Termination: The uptake of the radiolabeled monoamine into the vesicles is stopped by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any external radiolabel.
-
Quantification: The radioactivity trapped inside the vesicles on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of monoamine uptake by the test compound is calculated, and an IC50 value is determined.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency of a compound against MAO enzymes.
-
Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissues rich in these enzymes, are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., harmine).
-
Substrate Addition: A substrate for the MAO enzyme (e.g., kynuramine for MAO-A) is added to initiate the reaction.
-
Reaction Termination and Detection: The reaction is stopped after a specific time, and the amount of product formed is measured. This can be done spectrophotometrically or fluorometrically, depending on the substrate used.[10][11][12]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and an IC50 value is determined.
Western Blot for Protein Phosphorylation (e.g., Akt, p38, JNK)
This technique is used to detect and quantify the phosphorylation status of specific proteins.
-
Cell Treatment and Lysis: Cells are treated with the compound of interest (e.g., this compound) for a specified time. The cells are then lysed to release the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Akt). A separate blot is incubated with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or colorimetric detection.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified, and the ratio of phosphorylated to total protein is calculated to determine the change in phosphorylation.[13][14][15][16][17][18][19][20]
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound (e.g., this compound) with or without a pro-inflammatory stimulus (e.g., LPS).
-
Fixation and Permeabilization: The cells are fixed with a cross-linking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: The cells are incubated with a primary antibody that specifically recognizes an NF-κB subunit (e.g., p65). This is followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
Microscopy and Imaging: The cells are visualized using a fluorescence microscope, and images of the NF-κB and nuclear staining are captured.
-
Image Analysis: The fluorescence intensity of NF-κB in the nucleus and cytoplasm is quantified using image analysis software to determine the extent of nuclear translocation.[21][22][23][24][25]
Comparative Workflow
The following diagram illustrates a general experimental workflow for comparing the mechanisms of action of these indole alkaloids.
This guide provides a foundational understanding of the distinct and complex mechanisms through which this compound and other selected indole alkaloids exert their biological effects. The provided data and protocols serve as a resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this important class of natural products.
References
- 1. Analogs of 6-Bromothis compound with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reserpine | Monoamine Transporter | MRP | TargetMol [targetmol.com]
- 3. Harmine - Wikipedia [en.wikipedia.org]
- 4. Harmine | 5-HT Receptor | MAO | DYRK | TargetMol [targetmol.com]
- 5. Harmine [chemeurope.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Reserpine - Wikipedia [en.wikipedia.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 23. e-century.us [e-century.us]
- 24. mdpi.com [mdpi.com]
- 25. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing Hypaphorine's Specificity for Auxin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypaphorine's interaction with auxin receptors, placing it in the context of natural auxins and other known antagonists. While direct quantitative binding data for this compound to the core TIR1/AFB auxin receptors is not currently available in the public domain, this document synthesizes existing research on its antagonistic effects and compares them with compounds for which direct binding affinities have been determined.
Executive Summary
This compound, a tryptophan-derived alkaloid produced by some ectomycorrhizal fungi, has been identified as an antagonist of the plant hormone auxin. It has been shown to counteract the effects of the primary native auxin, indole-3-acetic acid (IAA), on plant development, including root elongation and gene expression[1]. The mode of action is suggested to be competitive, potentially by interfering with auxin binding to its receptors[2][3]. However, direct binding studies on the canonical TIR1/AFB auxin receptors are lacking. This guide presents the available data on natural and synthetic auxins' binding affinities to provide a framework for evaluating the potential specificity of this compound.
Data Presentation: Ligand-Receptor Binding Affinities
The following table summarizes the dissociation constants (Kd) for various ligands to the TIR1/AFB-Aux/IAA co-receptor complex. A lower Kd value indicates a higher binding affinity.
| Ligand | Receptor Complex | Kd (nM) | Ligand Type | Reference |
| Indole-3-acetic acid (IAA) | TIR1-IAA7 | 17.81 ± 7.81 | Natural Auxin | [4] |
| TIR1-DI-DII (IAA7) | 13.84 ± 4.63 | Natural Auxin | [4] | |
| TIR1-IAA7 DII | 218.40 ± 25.80 | Natural Auxin | [4] | |
| TIR1-IAA12 | 270.25 ± 54.09 | Natural Auxin | [4] | |
| 1-Naphthaleneacetic acid (NAA) | TIR1-IAA7 | 113.50 ± 3.50 | Synthetic Auxin | [4] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | 248 - 1000 | Synthetic Auxin | [4] |
| Picloram | AFB5-IAA7 | High Affinity | Synthetic Auxin | [4] |
| This compound | TIR1/AFB | Not Reported | Putative Antagonist | N/A |
| Auxinole | TIR1/AFB | Not Reported | Synthetic Antagonist | N/A |
Note on this compound and Auxinole: While specific Kd values for this compound and the synthetic antagonist auxinole with TIR1/AFB receptors are not available in the provided search results, studies on auxinole indicate it binds with high affinity to block the formation of the TIR1-IAA-Aux/IAA complex. Research on this compound suggests a competitive inhibition mechanism, as evidenced by its interaction with horseradish peroxidase, a model for auxin-binding proteins[2][3][5].
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Auxin-Receptor Binding
This protocol outlines a typical SPR experiment to quantify the binding of auxins and potential antagonists to the TIR1/AFB-Aux/IAA co-receptor complex.
Objective: To determine the binding kinetics and affinity (Kd) of a ligand for the auxin receptor complex.
Materials:
-
Biacore SPR instrument (e.g., Biacore T200)
-
Streptavidin-coated sensor chip
-
Purified recombinant TIR1 or AFB protein
-
Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)
-
Ligands for testing (e.g., IAA, NAA, this compound, auxinole) dissolved in an appropriate buffer
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation: The streptavidin-coated sensor chip is docked in the SPR instrument.
-
Ligand Immobilization: The biotinylated Aux/IAA degron peptide is immobilized onto the sensor chip surface via the streptavidin-biotin interaction. A reference flow cell is prepared with a non-specific peptide or left blank to subtract non-specific binding.
-
Analyte Preparation: The TIR1/AFB protein and the test ligand are prepared in the running buffer at various concentrations. For antagonists, a constant concentration of the receptor and a range of antagonist concentrations can be used in the presence of a fixed concentration of a known auxin agonist.
-
Binding Measurement:
-
A solution containing the TIR1/AFB protein and the test ligand is injected over the sensor chip surface.
-
The binding of the receptor to the immobilized Aux/IAA peptide, facilitated by the ligand, is measured in real-time as a change in the refractive index (measured in Response Units, RU).
-
The association phase is followed by a dissociation phase where the running buffer without the analyte is flowed over the chip.
-
-
Regeneration: The sensor chip surface is regenerated by injecting the regeneration solution to remove the bound receptor-ligand complex, preparing the surface for the next injection.
-
Data Analysis: The sensorgrams (plots of RU versus time) are analyzed using appropriate software (e.g., Biacore Evaluation Software). The association (ka) and dissociation (kd) rate constants are determined, and the dissociation constant (Kd = kd/ka) is calculated to quantify the binding affinity.
Visualizations
Auxin Signaling Pathway
Caption: Canonical auxin signaling pathway and the putative point of intervention by this compound.
Experimental Workflow for SPR-based Binding Assay
Caption: Workflow for determining ligand-receptor binding affinity using Surface Plasmon Resonance.
Logical Relationship of Ligand Interactions
Caption: Logical comparison of how different ligands are proposed to interact with the auxin receptor.
References
- 1. The indolic compound this compound produced by ectomycorrhizal fungus interferes with auxin action and evokes early responses in nonhost Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempro.env.kitakyu-u.ac.jp [chempro.env.kitakyu-u.ac.jp]
- 3. Fungal auxin antagonist this compound competitively inhibits indole-3-acetic acid-dependent superoxide generation by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fungal auxin antagonist, this compound prevents the indole-3-acetic acid-dependent irreversible inactivation of horseradish peroxidase: inhibition of Compound III-mediated formation of P-670 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypaphorine's Anti-inflammatory Effects: An In Vivo Validation and Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo anti-inflammatory properties of hypaphorine, benchmarked against established anti-inflammatory agents.
This guide provides an objective comparison of the in vivo anti-inflammatory effects of this compound with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct comparative studies of this compound in the widely used carrageenan-induced paw edema model are not currently available in the public domain, this guide leverages existing in vivo data from a sepsis-induced acute lung injury (ALI) model to evaluate its efficacy. The performance of established drugs—Indomethacin, Dexamethasone, and Celecoxib—is presented from the standardized carrageenan-induced paw edema model to offer a comparative perspective on their anti-inflammatory capabilities.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.[1] It has been shown to mitigate lung pathology, reduce inflammatory cell infiltration, and decrease key inflammatory markers. The primary mechanism of action identified is the upregulation of Dual-specificity phosphatase 1 (DUSP1), which in turn inactivates the p38/JNK signaling pathway.[1] This guide compares the available data for this compound with the well-documented anti-inflammatory effects of Indomethacin, Dexamethasone, and Celecoxib in the carrageenan-induced paw edema model, a standard for acute inflammation studies.
Comparative Data on Anti-inflammatory Effects
It is critical to note that the data presented below for this compound and the comparator drugs are from different in vivo models. The LPS-induced ALI model for this compound involves a systemic inflammatory response affecting the lungs, while the carrageenan-induced paw edema model for the other drugs represents a localized acute inflammation. This inherent difference in experimental models means the results are not directly comparable but offer insights into the relative anti-inflammatory potential and mechanisms.
Table 1: In Vivo Anti-inflammatory Efficacy of this compound
| Compound | Model | Dose | Key Findings | Reference |
| This compound | LPS-induced Acute Lung Injury (Rat) | 10 mg/kg (intraperitoneal) | Significantly improved lung pathology and reduced inflammatory cell infiltration. Reduced total cell and neutrophil count in bronchoalveolar lavage fluid (BALF). Decreased LDH and MPO activities. Mitigated pulmonary edema and capillary permeability. Attenuated the expression of IL-1β, IL-6, TNF-α, and IL-18. | [1] |
Table 2: In Vivo Anti-inflammatory Efficacy of Comparator Drugs in Carrageenan-Induced Paw Edema Model
| Compound | Model | Dose | Key Findings | Reference |
| Indomethacin | Carrageenan-induced Paw Edema (Mouse) | 10 mg/kg | Obviously decreased paw edema at 4th and 5th hour post-carrageenan injection (31.67 ± 4.40% inhibition). | [2] |
| Dexamethasone | Carrageenan-induced Paw Edema (Mouse) | Not specified | Reduced both phases of edema in a dose-dependent fashion. | [3] |
| Celecoxib | Carrageenan-induced Paw Edema (Rat) | 0.3-30 mg/kg (intraperitoneal) | Dose-dependently reduced carrageenan-induced paw edema. Reduced amounts of COX-2 and PGE2 in paw tissue. Reduced serum levels of TNF-α. | [4][5][6] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model (for this compound)
-
Animal Model: Male Sprague-Dawley rats (200–220 g).
-
Induction of ALI: Intraperitoneal injection of LPS (20 mg/kg).
-
Treatment: this compound (10 mg/kg) was administered intraperitoneally.
-
Sample Collection and Analysis: Bronchoalveolar lavage fluid (BALF) was collected to determine total and differential cell counts. Lung tissue was harvested for histopathological examination (lung injury score), measurement of lactate dehydrogenase (LDH) and myeloperoxidase (MPO) activity, and assessment of lung edema (wet/dry weight ratio). Pulmonary vascular permeability was determined by measuring total protein content in BALF. The expression of proinflammatory cytokines (IL-1β, IL-6, TNF-α, and IL-18) was measured by RT-PCR and ELISA. Western blot was used to examine the expression of the DUSP1/p38/JNK signaling pathway proteins.[1]
Carrageenan-Induced Paw Edema Model (for Comparator Drugs)
-
Animal Model: Mice (species and weight vary by study).
-
Induction of Edema: Subplantar injection of 1% carrageenan solution into the right hind paw.
-
Treatment: Test compounds (Indomethacin, Dexamethasone, Celecoxib) or vehicle were administered, typically intraperitoneally or orally, prior to carrageenan injection.
-
Measurement of Edema: Paw volume or thickness was measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated animals with that in the control group.
-
Biochemical Analysis: In some studies, paw tissue is collected to measure levels of inflammatory mediators such as prostaglandins (PGE2) and cytokines (TNF-α, IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO).[2][4][5][6]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the comparator drugs are mediated by distinct signaling pathways.
This compound's Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory action in the LPS-induced ALI model is primarily mediated through the upregulation of DUSP1. DUSP1, a dual-specificity phosphatase, dephosphorylates and thereby inactivates p38 and JNK MAP kinases. This inactivation leads to a downstream reduction in the production of pro-inflammatory cytokines.[1]
References
- 1. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypaphorine vs. Commercial Feeding Deterrents: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the feeding deterrent properties of Hypaphorine compared to the established commercial deterrents, Azadirachtin and DEET. This guide provides an objective comparison based on available scientific data, details experimental protocols for assessing feeding deterrence, and visualizes the known signaling pathways.
Executive Summary
The exploration of novel, effective, and environmentally benign insect feeding deterrents is a perpetual objective in pest management research. This compound, a tryptophan-derived indole alkaloid, has been noted for its various biological activities. However, a comprehensive head-to-head comparison with established commercial feeding deterrents has been challenging due to a notable lack of quantitative data on its insect antifeedant properties in publicly available scientific literature.
This guide, therefore, focuses on a detailed comparison of two widely used commercial feeding deterrents, Azadirachtin and N,N-Diethyl-meta-toluamide (DEET) , for which extensive data exists. While direct comparative data for this compound is absent, this guide serves as a foundational resource for researchers by providing the necessary context and methodologies to evaluate novel compounds like this compound in the future. We present available quantitative data, detailed experimental protocols for choice and no-choice feeding bioassays, and visual representations of the current understanding of the signaling pathways involved in the deterrent effects of Azadirachtin and DEET.
Comparative Analysis of Feeding Deterrent Activity
The following table summarizes the feeding deterrent activities of Azadirachtin and DEET against various insect species, as reported in separate scientific studies. It is crucial to note that these values are not from direct head-to-head studies and are presented here for comparative context. The efficacy of a feeding deterrent can vary significantly based on the insect species, its developmental stage, the concentration of the compound, and the specific experimental conditions.
Table 1: Quantitative Feeding Deterrence Data for Azadirachtin and DEET from Independent Studies
| Compound | Insect Species | Assay Type | Concentration | Feeding Deterrence (%) | Citation |
| Azadirachtin | Helicoverpa armigera | Leaf Disc No-Choice | 15 µL/L | 88.44% | [1] |
| Spodoptera litura | Leaf Disc No-Choice | - | Moderate antifeedant | [2] | |
| Drosophila melanogaster | Topical Application | LD₅₀ (0.67µg) | Significant decrease in food intake | [3] | |
| DEET | Culex quinquefasciatus | Blood Meal Assay | 0.1% and 1% | Significant reduction in feeding time | [2] |
| Drosophila melanogaster | Feeding Assay | <0.1% | Elicited aversive behavior | [4] | |
| This compound | - | - | - | No quantitative data found in the searched literature |
Disclaimer: The data presented in this table are compiled from different studies and are not the result of direct comparative experiments. Direct, head-to-head studies are necessary for a conclusive comparison of the efficacy of these compounds.
Experimental Protocols for Feeding Deterrence Bioassays
To standardize the evaluation of feeding deterrents, two primary bioassay methods are widely employed: the no-choice test and the choice test.[5][6]
No-Choice Feeding Bioassay
This assay assesses the intrinsic deterrent properties of a compound by presenting the insect with only a treated food source.[6]
Objective: To determine if a compound will deter feeding when no alternative food is available.
Materials:
-
Test insects (e.g., larvae of Spodoptera spp. or Helicoverpa armigera)
-
Artificial diet or host plant leaves (e.g., cotton, tomato)
-
Test compound (e.g., this compound, Azadirachtin, DEET) dissolved in a suitable solvent
-
Control solvent
-
Petri dishes or multi-well plates
-
Filter paper discs
-
Forceps and fine paintbrushes
-
Analytical balance
-
Environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Treated and Control Diets:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
For artificial diet assays, incorporate the test compound at various concentrations into the diet before it solidifies. A control diet should be prepared with the solvent alone.
-
For leaf disc assays, cut uniform discs from host plant leaves. Apply a known volume and concentration of the test compound solution to the surface of the discs. Control discs are treated with the solvent only. Allow the solvent to evaporate completely.
-
-
Insect Preparation:
-
Select healthy, uniform-sized larvae of a specific instar.
-
Starve the larvae for a defined period (e.g., 2-4 hours) before the assay to standardize hunger levels.
-
-
Assay Setup:
-
Place one treated diet portion or leaf disc into an individual petri dish.
-
Introduce a single starved larva into each petri dish.
-
Prepare a sufficient number of replicates for each treatment and the control.
-
-
Incubation:
-
Place the petri dishes in an environmental chamber under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Data Collection:
-
After a predetermined period (e.g., 24, 48, or 72 hours), remove the larvae.
-
Measure the amount of food consumed by weighing the remaining diet or leaf disc. For leaf discs, a digital image analysis software can also be used to measure the area consumed.
-
Record larval mortality and any observable sublethal effects.
-
-
Calculation of Feeding Deterrence Index (FDI):
-
FDI (%) = [ (C - T) / C ] * 100
-
Where C = consumption in the control group and T = consumption in the treated group.
-
Choice Feeding Bioassay
This assay evaluates the relative preference of an insect when presented with both a treated and an untreated food source simultaneously.[5]
Objective: To determine if an insect will preferentially avoid a food source treated with the test compound.
Materials:
-
Same as for the no-choice bioassay.
Procedure:
-
Preparation of Treated and Control Diets:
-
Prepare treated and control artificial diet portions or leaf discs as described for the no-choice assay.
-
-
Insect Preparation:
-
Prepare the test insects as described for the no-choice assay.
-
-
Assay Setup:
-
In a single petri dish, place one treated diet portion/leaf disc and one control diet portion/leaf disc, positioned equidistant from the center.
-
Introduce a single starved larva into the center of the petri dish.
-
Prepare a sufficient number of replicates.
-
-
Incubation:
-
Incubate the petri dishes under controlled environmental conditions.
-
-
Data Collection:
-
After the specified duration, measure the consumption of both the treated and control food sources.
-
-
Calculation of Preference Index or Feeding Deterrence:
-
Several indices can be used. A common one is the Coefficient of Deterrency (R):
-
R = [ (C - T) / (C + T) ] * 100
-
Where C = consumption of the control diet and T = consumption of the treated diet.
-
Signaling Pathways and Mechanisms of Action
The effectiveness of a feeding deterrent is rooted in its ability to interact with the insect's chemosensory system, primarily through gustatory (taste) and olfactory (smell) pathways.
Azadirachtin
Azadirachtin is a well-characterized insect antifeedant that acts on gustatory receptor neurons (GRNs) located in the insect's mouthparts. It is believed to stimulate deterrent-sensitive neurons, leading to the rejection of the food source. The signaling cascade within these neurons is complex and not fully elucidated but is thought to involve G-protein coupled receptors (GPCRs) or direct interaction with ion channels, ultimately leading to a neural signal that is interpreted as "unpalatable."
Figure 1: Proposed signaling pathway for Azadirachtin-induced feeding deterrence in insects.
DEET
DEET is a broad-spectrum repellent that affects both the olfactory and gustatory systems of insects.[4][7] Its mode of action is multifaceted and still under investigation. In the context of feeding deterrence, DEET is known to activate bitter-sensitive gustatory receptor neurons.[4] Several gustatory receptors (GRs), such as Gr32a, Gr33a, and Gr66a in Drosophila melanogaster, have been implicated in DEET detection, leading to aversive feeding behavior.[4]
Figure 2: Simplified signaling pathway for DEET-mediated feeding aversion in insects.
This compound
As previously mentioned, there is a significant gap in the literature regarding the mechanism of action of this compound as an insect feeding deterrent. Future research should focus on identifying the target receptors and elucidating the signaling pathways involved, should such an activity be confirmed.
Experimental Workflow for Feeding Deterrent Screening
The following diagram illustrates a typical workflow for screening and characterizing the feeding deterrent properties of a novel compound.
Figure 3: A generalized experimental workflow for the evaluation of insect feeding deterrents.
Conclusion and Future Directions
While this compound remains an intriguing compound with known biological activities, its potential as a commercial insect feeding deterrent cannot be assessed without dedicated research and quantitative data. This guide provides a framework for such an evaluation by presenting the current knowledge on established deterrents, Azadirachtin and DEET, along with standardized methodologies for bioassays.
For researchers in drug development and crop protection, the path forward for evaluating this compound or other novel compounds should involve:
-
Systematic Screening: Conducting no-choice and choice feeding bioassays against a panel of economically important insect pests.
-
Quantitative Analysis: Determining key efficacy parameters such as the EC₅₀ (half maximal effective concentration) for feeding deterrence.
-
Mechanism of Action Studies: Investigating the interaction of the compound with the insect's chemosensory system to understand its mode of action.
By following these steps, the scientific community can build the necessary body of evidence to determine if this compound or other novel molecules can be developed into effective and safe feeding deterrents for integrated pest management strategies.
References
- 1. Feeding deterrent and growth inhibitory activities of PONNEEM, a newly developed phytopesticidal formulation against Helicoverpa armigera (Hubner) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pesticidal properties of parthenin (from Parthenium hysterophorus) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Avoiding DEET through insect gustatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mbimph.com [mbimph.com]
- 6. scienceopen.com [scienceopen.com]
- 7. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hypaphorine's Role in Modulating Key Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypaphorine's effects on crucial intracellular signaling pathways implicated in inflammation and other cellular processes. We will delve into the experimental evidence validating its role and compare its activity with other well-established inhibitors and anti-inflammatory agents.
Introduction to this compound and Its Therapeutic Potential
This compound, a tryptophan-derived indole alkaloid, has garnered significant interest for its diverse biological activities, most notably its anti-inflammatory properties. Research suggests that this compound exerts its effects by modulating key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, and JNK), as well as the PI3K/Akt pathway. Understanding the precise mechanisms and comparative efficacy of this compound is crucial for its potential development as a therapeutic agent.
Key Signaling Pathways Modulated by this compound
This compound's biological effects are primarily attributed to its ability to interfere with pro-inflammatory signaling pathways. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages. This compound has been shown to counteract LPS-induced inflammation.[1][2]
The primary signaling pathways affected by this compound are:
-
NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.
-
MAPK Signaling Pathways:
-
ERK Pathway: Typically associated with cell proliferation and differentiation, the ERK pathway can also contribute to inflammation.
-
p38/JNK Pathways: These are stress-activated pathways that play a significant role in inflammation and apoptosis.
-
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Its modulation by this compound suggests broader effects beyond inflammation.[3]
Comparative Analysis of this compound and Alternative Compounds
To contextualize the efficacy of this compound, this section compares its effects with well-characterized inhibitors and anti-inflammatory drugs targeting the same pathways. The data is presented for key inflammatory readouts and, where available, direct pathway inhibition.
Inhibition of Pro-inflammatory Mediators
The following table summarizes the inhibitory effects of this compound and comparator compounds on the production of key inflammatory mediators. This data is primarily derived from studies using LPS-stimulated RAW 264.7 macrophages.
| Compound | Target/Effect | IC50 / Effective Concentration | Cell Type | Reference |
| This compound | Inhibition of Nitric Oxide (NO) production | Dose-dependent inhibition | RAW 264.7 | [1] |
| Inhibition of TNF-α, IL-6, IL-1β production | Dose-dependent inhibition | RAW 264.7 | [1] | |
| Dexamethasone | Inhibition of IL-6 production | Dose-dependent (10⁻⁸ to 10⁻⁶ M) | Human PMNs | [4] |
| Inhibition of TNF-α secretion | Effective at 1µM and 10µM | RAW 264.7, BMDMs | [5][6] | |
| Resveratrol | Inhibition of Nitric Oxide (NO) production | Dose-dependent inhibition | Caco-2, SW480 | [7] |
| Inhibition of NF-κB activation | Dose-dependent inhibition | Caco-2, SW480 | [7] |
Direct Inhibition of Signaling Pathways
| Compound | Target Pathway | IC50 | Assay/System | Reference |
| PD98059 | MEK1 (ERK pathway) | 2-7 µM | Cell-free/In vitro | [8][9][10] |
| MEK2 (ERK pathway) | 50 µM | Cell-free/In vitro | [8][9][10] | |
| SB203580 | p38 MAPK | 0.3-0.5 µM | In vitro | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the effects of this compound and other compounds on the signaling pathways.
Western Blot Analysis for MAPK and NF-κB Pathway Proteins
Objective: To determine the phosphorylation status (activation) of key proteins in the MAPK (ERK, p38, JNK) and NF-κB (IκBα, NF-κB p65) signaling pathways.
General Protocol:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pre-treated with various concentrations of this compound or a comparator compound for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-60 minutes) to induce pathway activation.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the level of pathway activation.
NF-κB Activation Assays (Luciferase Reporter Assay)
Objective: To quantitatively measure the transcriptional activity of NF-κB.
General Protocol:
-
Cell Transfection: Cells (e.g., HEK293T or RAW 264.7) are transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: After transfection, cells are treated with this compound or a comparator compound followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as a fold change in NF-κB activity relative to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Overview of LPS-induced inflammatory signaling pathways and points of inhibition.
Caption: Standard experimental workflow for Western blot analysis.
Conclusion
The available evidence strongly supports the role of this compound as a modulator of the NF-κB and MAPK (particularly ERK) signaling pathways, contributing to its anti-inflammatory effects. While direct quantitative comparisons of its potency against specific kinase inhibitors are still needed, the data on its inhibition of downstream inflammatory mediators positions it as a promising candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating the therapeutic potential of this compound. Future research should focus on obtaining more precise quantitative data, such as IC50 values for kinase inhibition, and on elucidating its effects in in vivo models of inflammatory diseases.
References
- 1. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by dexamethasone of the lipopolysaccharide-induced increase in IL-6 mRNA abundance and IL-6 production in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of resveratrol occur via inhibition of lipopolysaccharide-induced NF-κB activation in Caco-2 and SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Hypaphorine Versus Standard Anti-inflammatory Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a comparative assessment of the therapeutic index of Hypaphorine against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids has been published. This guide, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of preclinical data, highlighting the potential safety and efficacy profile of this compound as an anti-inflammatory agent.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. This guide compiles and presents quantitative data from various preclinical studies to facilitate a direct comparison between this compound and established anti-inflammatory agents, including Ibuprofen, Naproxen, Diclofenac, Celecoxib, Prednisone, and Dexamethasone.
Executive Summary
This compound, a naturally occurring indole alkaloid, demonstrates a remarkably high therapeutic index based on available preclinical data. Studies have shown its efficacy in animal models of inflammation at doses around 10 mg/kg, while toxicological studies have reported a lack of toxicity at doses as high as 2 g/kg (2000 mg/kg) in animal models. This suggests a therapeutic index of over 200, significantly wider than many commonly used anti-inflammatory drugs. In contrast, standard NSAIDs and corticosteroids exhibit a range of therapeutic indices, with some having well-documented dose-limiting toxicities.
Quantitative Data Comparison
The following tables summarize the available preclinical data on the effective doses (ED50) and lethal doses (LD50) for this compound and standard anti-inflammatory drugs, primarily from rodent models. The therapeutic index is calculated as LD50/ED50. It is important to note that these values are derived from various preclinical studies and models, and direct cross-study comparisons should be made with caution.
| Drug | Class | Effective Dose (ED50) / Effective Concentration | Lethal Dose (LD50) - Oral Rat | Estimated Therapeutic Index (TI) |
| This compound | Indole Alkaloid | ~10 mg/kg (in vivo, rat ALI model)[1] | >2000 mg/kg (in vivo, goat) | >200 |
| Ibuprofen | NSAID | 7.5 - 30 mg/kg (in vivo, rodent pain models)[2] | 636 mg/kg[3] | ~21 - 85 |
| Naproxen | NSAID | - | 248 - 500 mg/kg[4][5] | - |
| Diclofenac | NSAID | - | 55 - 240 mg/kg[6] | - |
| Celecoxib | NSAID (COX-2 Inhibitor) | - | >2000 mg/kg (Not carcinogenic at high doses)[7][8] | - |
| Prednisone | Corticosteroid | - | >3857 mg/kg[9] | - |
| Dexamethasone | Corticosteroid | - | >2000 mg/kg[10][11][12][13] | - |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.
This compound: this compound has been shown to exert its anti-inflammatory effects through the modulation of the DUSP1/p38/JNK signaling pathway[1]. It has also been reported to regulate TLR4 and PPAR-γ dependent on the PI3K/Akt/mTOR signal pathway[14].
Caption: this compound's anti-inflammatory signaling pathway.
NSAIDs (e.g., Ibuprofen, Naproxen, Diclofenac, Celecoxib): NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: NSAIDs' mechanism of action.
Corticosteroids (e.g., Prednisone, Dexamethasone): Corticosteroids exert their potent anti-inflammatory effects by binding to glucocorticoid receptors, which then translocate to the nucleus and regulate the expression of numerous genes, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory molecules.
Caption: Corticosteroid's mechanism of action.
Experimental Protocols
Determination of Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model - General Protocol): This is a standard and widely used preclinical model for evaluating the anti-inflammatory activity of novel compounds.
Caption: Workflow for Carrageenan-induced Paw Edema Assay.
Acute Oral Toxicity Study (LD50 Determination - General Protocol): This protocol is a standard method to determine the median lethal dose (LD50) of a substance after a single oral administration.
Caption: Workflow for Acute Oral Toxicity (LD50) Study.
Conclusion
The compiled data strongly suggests that this compound possesses a highly favorable therapeutic index compared to many standard anti-inflammatory drugs. Its potent anti-inflammatory effects, coupled with a remarkable safety profile in preclinical models, underscore its potential as a promising candidate for further drug development. The distinct mechanism of action of this compound may also offer an alternative therapeutic strategy for inflammatory conditions. Further clinical investigations are warranted to translate these promising preclinical findings into human applications.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The findings may not be directly transferable to human clinical outcomes.
References
- 1. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forsyth.org [forsyth.org]
- 3. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. merck.com [merck.com]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. merck.com [merck.com]
- 10. msd.com [msd.com]
- 11. merck.com [merck.com]
- 12. merck.com [merck.com]
- 13. msd.com [msd.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hypaphorine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of hypaphorine, a naturally occurring indole alkaloid. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of down the drain or in regular solid waste streams without appropriate treatment.
Hazard Identification and Safety Data
Before handling this compound, it is essential to be aware of its hazard classifications. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |
| Hazardous to the aquatic environment, acute hazard | Category 1 | Warning | H400: Very toxic to aquatic life[1] | |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[1] |
Immediate Safety and Handling Precautions
When handling this compound, especially during disposal procedures, the following personal protective equipment (PPE) should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Required when dusts are generated.
All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound requires that it be treated as a hazardous chemical waste. The following protocol outlines the necessary steps for its safe collection and disposal.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container[3].
-
For solutions containing this compound, collect them in a separate, compatible liquid hazardous waste container. The container must be leak-proof and have a tightly fitting cap[2].
-
Ideally, use the original container for waste accumulation if it is in good condition[4].
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage of Hazardous Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA)[4].
-
Ensure that the storage area has secondary containment to prevent spills from reaching drains[5].
-
Incompatible wastes must be segregated to prevent reactions[5].
4. Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste unless it has been triple-rinsed.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water, if this compound is soluble) that can dissolve it.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste[2].
-
After triple-rinsing, deface the original label on the container and remove the cap before disposing of it as regular trash[5].
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and documented laboratory procedure[6].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Hypaphorine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hypaphorine, a naturally occurring indole alkaloid. While specific safety data for this compound is limited, its known properties as an irritant and its potential for harm if swallowed necessitate rigorous adherence to safety protocols established for hazardous chemicals.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drug and chemical handling.[2][3][4][5]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves (double-gloved) | Provides a barrier against skin contact. Double gloving is recommended for handling hazardous chemicals to increase protection and allow for safe removal of the outer glove if contaminated. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2] |
| Body Protection | Disposable Lab Coat or Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs prevents contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling powdered this compound or when there is a potential for aerosol generation to prevent inhalation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow diagram and procedural steps provide a clear guide for laboratory operations.
Experimental Protocols:
-
Don Appropriate PPE: Before beginning any work with this compound, ensure all recommended PPE is worn correctly.
-
Prepare a Designated Handling Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.
-
Assemble All Necessary Materials: Gather all required equipment, reagents, and waste containers before starting the experiment to minimize movement in and out of the designated handling area.
-
Weigh/Measure this compound in a Ventilated Enclosure: If working with powdered this compound, weighing and initial dilutions should be performed within a certified chemical fume hood to prevent inhalation of the substance.
-
Perform Experimental Procedures: Conduct all experimental steps within the designated and contained area.
-
Decontaminate Work Surfaces and Equipment: Upon completion of the experiment, thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate cleaning agent.
-
Segregate and Dispose of Waste: All waste materials, including contaminated PPE, disposable labware, and excess this compound, must be segregated and disposed of according to the disposal plan.
-
Doff PPE Correctly: Remove PPE in the correct order (gloves first, then gown, then face and eye protection) to avoid self-contamination. Wash hands thoroughly after removing all PPE.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1] Given its classification as very toxic to aquatic life, it is imperative that this compound waste is not disposed of down the drain.[1][6]
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (Contaminated gloves, gowns, labware) | Labeled, sealed hazardous waste bag | Incineration or disposal via a licensed hazardous waste contractor. |
| Liquid Waste (Unused solutions, contaminated solvents) | Labeled, sealed, and chemically compatible hazardous waste container | Collection by a licensed hazardous waste contractor for appropriate chemical treatment and disposal. |
| Sharps (Contaminated needles, scalpels) | Puncture-resistant sharps container labeled as "Hazardous Waste" | Collection and disposal by a licensed medical or hazardous waste contractor. |
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spread. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Spill: Carefully collect the absorbed material or covered powder and place it in a sealed hazardous waste container. Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be disposed of as hazardous waste.
By adhering to these safety and logistical guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility within the laboratory.
References
- 1. glpbio.com [glpbio.com]
- 2. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. services.gov.krd [services.gov.krd]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Chapter 6 Safe Handling of Hazardous Drugs - Page 60 [resources.aphon.org]
- 6. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
